Technical Documentation Center

3-Bromo-5-methylbenzene-1-sulfonyl fluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-5-methylbenzene-1-sulfonyl fluoride: A Versatile Building Block for Covalent Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-5-methylbenzene-1-sulfonyl fluoride is a substituted aromatic sulfonyl fluoride that has emerged as a valuable research chemical, prima...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylbenzene-1-sulfonyl fluoride is a substituted aromatic sulfonyl fluoride that has emerged as a valuable research chemical, primarily due to the unique reactivity of the sulfonyl fluoride functional group. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and, most importantly, its application as a versatile building block in the realm of covalent chemistry and drug discovery. The presence of three distinct functional moieties—the reactive sulfonyl fluoride, the synthetically versatile bromide, and the methyl group—on a stable benzene ring makes this compound a trifunctional linker with significant potential in the construction of complex molecular probes and covalent inhibitors.

The sulfonyl fluoride group is notably stable under a wide range of chemical conditions, yet it can be selectively activated to react with nucleophilic residues in proteins, such as lysine, tyrosine, and serine. This "clickable" reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), has positioned sulfonyl fluorides as next-generation warheads for covalent drug discovery, offering an alternative to more traditional electrophiles.[1][2] The strategic placement of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, allowing for the attachment of ligands, reporter tags, or other molecular fragments.

This document will delve into the technical aspects of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride, offering insights into its synthesis, reactivity, and practical applications for scientists at the forefront of chemical biology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride is characterized by a benzene ring substituted at the 1, 3, and 5 positions with a sulfonyl fluoride group, a bromine atom, and a methyl group, respectively.

Molecular Structure:

Caption: Chemical structure of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.

Physicochemical Properties:

While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on data from commercial suppliers and analogous structures.

PropertyValueSource
CAS Number 1934392-03-6[3]
Molecular Formula C₇H₆BrFO₂SCalculated
Molecular Weight 253.09 g/mol Calculated
Purity ≥95%[3]
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water.Inferred from similar compounds

Synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

A likely synthetic pathway would start from 3-bromo-5-methylaniline. The synthesis can be envisioned as a three-step process:

  • Diazotization of the aniline to form a diazonium salt.

  • Sulfonylation of the diazonium salt to introduce the sulfonyl chloride group.

  • Halogen Exchange to convert the sulfonyl chloride to the desired sulfonyl fluoride.

Synthesis_Pathway cluster_0 Synthetic Workflow start 3-Bromo-5-methylaniline diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, HCl (aq) 0-5 °C sulfonyl_chloride 3-Bromo-5-methylbenzene-1-sulfonyl chloride diazonium->sulfonyl_chloride 2. SO₂, CuCl₂ AcOH product 3-Bromo-5-methylbenzene-1-sulfonyl fluoride sulfonyl_chloride->product 3. KF, 18-crown-6 MeCN, rt

Caption: Plausible synthetic pathway for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.

Experimental Protocol (Generalized)

The following is a generalized, step-by-step methodology for the synthesis of arylsulfonyl fluorides from an aniline precursor, which can be adapted for the synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.

Step 1: Diazotization of 3-Bromo-5-methylaniline

  • To a stirred solution of 3-bromo-5-methylaniline in aqueous hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

  • The temperature is maintained below 5 °C throughout the addition.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfonylation

  • In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled.

  • Copper(II) chloride is added as a catalyst.

  • The cold diazonium salt solution from Step 1 is added slowly to the sulfur dioxide solution, with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • The reaction mixture is then poured into ice-water, and the crude sulfonyl chloride is extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 3: Fluorination

  • The crude 3-bromo-5-methylbenzene-1-sulfonyl chloride is dissolved in acetonitrile.

  • Potassium fluoride and a catalytic amount of a phase-transfer catalyst, such as 18-crown-6, are added to the solution.

  • The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated.

  • The resulting crude product can be purified by column chromatography on silica gel to afford pure 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.

Reactivity and Applications in Drug Development

The utility of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in research and drug development stems from the unique and reliable reactivity of the sulfonyl fluoride group, primarily through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[5]

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

SuFEx is a click chemistry reaction that involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile.[6] Arylsulfonyl fluorides are exceptionally stable kinetically but are thermodynamically poised for reaction with nucleophiles.[2] This balanced stability and reactivity make them ideal for applications in complex biological systems.

The SuFEx reaction is characterized by:

  • High Stability: Sulfonyl fluorides are resistant to hydrolysis, oxidation, and reduction, allowing them to be used in aqueous environments and under physiological conditions.[2][5]

  • Selective Reactivity: They react selectively with strong nucleophiles, such as the deprotonated hydroxyl groups of tyrosine and serine, or the epsilon-amino group of lysine in proteins.[7]

  • Biocompatibility: The reaction conditions are mild, and the byproducts are generally benign.

SuFEx_Mechanism cluster_1 SuFEx Reaction with a Nucleophile reagent <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>R-SO₂-FTD>TR>TABLE> product <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>R-SO₂-NuTD>TR>TABLE> reagent->product + Nu-H (Base catalyst) nucleophile <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>Nu-HTD>TR>TABLE> byproduct <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>H-FTD>TR>TABLE>

Caption: Generalized scheme of the SuFEx reaction.

Applications as a Covalent Probe and Inhibitor

The trifunctional nature of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride makes it an attractive scaffold for the development of covalent probes and inhibitors.

  • Covalent Warhead: The sulfonyl fluoride group serves as the electrophilic "warhead" that forms a stable covalent bond with a target protein.[7]

  • Synthetic Handle: The bromine atom can be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a variety of molecular fragments. This allows for the synthesis of a library of compounds where the sulfonyl fluoride warhead is appended to different targeting ligands.

  • Modulating Moiety: The methyl group can influence the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also have steric and electronic effects on the reactivity of the aromatic ring.

A common workflow for utilizing such a building block in chemical biology is as follows:

Workflow cluster_2 Drug Discovery Workflow start 3-Bromo-5-methylbenzene- 1-sulfonyl fluoride coupling Cross-Coupling Reaction (e.g., Suzuki) start->coupling probe Covalent Probe (Ligand-SO₂F) coupling->probe ligand Targeting Ligand (with boronic acid) ligand->coupling incubation Incubation with Target Protein probe->incubation covalent_adduct Covalent Protein-Probe Adduct incubation->covalent_adduct

Caption: Workflow for the use of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in developing covalent probes.

Safety and Handling

As with any laboratory chemical, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, information from structurally related compounds, such as other brominated or fluorinated benzenes and sulfonyl halides, can provide guidance.

  • General Hazards: Compounds containing sulfonyl halides are often corrosive and can cause severe skin burns and eye damage. Aromatic bromides and fluorides can be irritants.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors.[8]

  • Skin and Eye Contact: Causes skin and serious eye irritation.[8] In case of contact, immediately flush with plenty of water for at least 15 minutes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

3-Bromo-5-methylbenzene-1-sulfonyl fluoride is a valuable and versatile building block for researchers in chemistry, chemical biology, and drug discovery. Its trifunctional nature, combining a stable yet reactive sulfonyl fluoride group with a synthetically tractable bromine atom, provides a powerful platform for the design and synthesis of novel covalent probes and inhibitors. The growing importance of covalent drugs and the widespread adoption of SuFEx click chemistry underscore the potential of this and related compounds to facilitate the exploration of new chemical space and the development of next-generation therapeutics. As research in this area continues to expand, the demand for well-characterized and strategically functionalized sulfonyl fluorides is expected to grow, further solidifying the importance of reagents like 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.

References

  • PubChem. 3-Bromo-5-methylbenzotrifluoride. [Link]

  • Trends in Chemistry. Unconventional reactivity of sulfonyl fluorides. [Link]

  • Nature Portfolio. Sulfur fluoride exchange. [Link]

  • PubChem. 1-Bromo-3-fluoro-5-methylbenzene. [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • PubChemLite. 3-bromo-5-fluorobenzene-1-sulfonyl chloride (C6H3BrClFO2S). [Link]

  • ChemRxiv. Accelerated SuFEx Click Chemistry for Modular Synthesis. [Link]

Sources

Exploratory

Solubility of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in DMSO and water

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in DMSO and Water Executive Summary This technical guide provides a comprehensive framework for understanding, predicti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in DMSO and Water

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in dimethyl sulfoxide (DMSO) and aqueous solutions. As a novel or specialized chemical reagent, publicly available empirical data on its solubility is scarce. Therefore, this document serves as a first-principles guide for research, discovery, and development scientists. We project high solubility in DMSO, the industry-standard solvent for compound stock preparation, and low intrinsic solubility in aqueous media, a critical parameter for biological and pharmaceutical relevance. This guide furnishes detailed, field-proven protocols for preparing high-concentration DMSO stock solutions and for determining both kinetic and thermodynamic aqueous solubility using nephelometry and the shake-flask method, respectively.

Introduction to 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Chemical Identity:

  • Name: 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

  • CAS Number: 1934392-03-6

  • Molecular Formula: C₇H₆BrFO₂S

The structure of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride features a substituted aromatic ring, a scaffold common in medicinal chemistry. The key functional groups—a bromo group, a methyl group, and a sulfonyl fluoride moiety—each contribute significantly to its overall physicochemical properties and, consequently, its solubility.

Predicted Solubility Profile from Chemical Structure:

  • Hydrophobicity: The benzene ring, along with the bromo and methyl substituents, creates a significant nonpolar surface area, suggesting a strong hydrophobic character. This inherent hydrophobicity, often quantified by the octanol-water partition coefficient (LogP), is the primary driver for its predicted low aqueous solubility.[1][2]

  • Polarity: The sulfonyl fluoride (-SO₂F) group is a highly polar, electron-withdrawing moiety. While it introduces polarity, it is not typically sufficient to overcome the hydrophobicity of the larger brominated aromatic structure to grant significant water solubility.

  • Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure before solvation can occur is a critical component of solubility. This is a key variable in the General Solubility Equation (GSE), which links solubility (logS) to lipophilicity (logP) and melting point (MP), an indicator of crystal packing forces.[3]

Given these structural features, we can confidently predict that 3-Bromo-5-methylbenzene-1-sulfonyl fluoride will be poorly soluble in water but readily soluble in a polar aprotic solvent like DMSO.

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Stock Solvent

Theoretical Basis: Why DMSO is Effective

Dimethyl sulfoxide (DMSO) is the preeminent solvent for compound storage and high-throughput screening in drug discovery for several key reasons.[4][5] It is a highly polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons.[6] This allows it to effectively solvate a vast range of both polar and nonpolar compounds.[7][8] For 3-Bromo-5-methylbenzene-1-sulfonyl fluoride, the large dipole moment of DMSO can interact favorably with the polar sulfonyl fluoride group, while its organic methyl groups can interact with the hydrophobic aromatic ring, disrupting the crystal lattice and leading to effective dissolution. Its miscibility with water and most cell culture media makes it an ideal vehicle for introducing otherwise insoluble compounds into aqueous assay systems.[4][9]

Experimental Protocol: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for preparing a 50 mM stock solution, a common starting concentration for a compound library.

Materials:

  • 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Analytical balance (4-decimal place)

  • Amber glass vial with a PTFE-lined screw cap

  • Calibrated positive displacement pipette or gas-tight syringe

  • Vortex mixer and/or sonicator

Procedure:

  • Tare Vial: Place a clean, dry amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh a precise amount of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride into the tared vial (e.g., 6.3 mg). Record the exact weight. (Note: Molecular Weight is ~253.1 g/mol ).

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * (1,000,000 / Concentration (mM)) Example: (6.3 mg / 253.1 g/mol ) * (1,000,000 / 50 mM) ≈ 498 µL

  • Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

  • Promote Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear and homogenous.

  • Storage: Store the stock solution at -20°C or -80°C in the tightly sealed amber vial to prevent degradation and water absorption. DMSO's high boiling point (189°C) minimizes evaporation at room temperature during handling.[4][6]

Visualization: DMSO Stock Preparation Workflow

cluster_prep Step 1: Preparation cluster_solv Step 2: Solvation cluster_store Step 3: Final Product Tare Tare Amber Vial Weigh Weigh Compound (e.g., 6.3 mg) Tare->Weigh Calculate Calculate DMSO Volume (e.g., 498 µL) Weigh->Calculate Add_DMSO Add Anhydrous DMSO Calculate->Add_DMSO Dissolve Vortex / Sonicate (2-10 min) Add_DMSO->Dissolve Inspect Visually Inspect for Clarity Dissolve->Inspect Result 50 mM Stock Solution Inspect->Result Store Store at -20°C Result->Store

Caption: Workflow for preparing a high-concentration DMSO stock solution.

Aqueous Solubility: The Critical Parameter for Biological Relevance

Aqueous solubility is a cornerstone of drug development, as a compound must be in solution to be absorbed, distributed, and interact with its biological target. Poor solubility can terminate the development of an otherwise promising drug candidate.[2] It is crucial to differentiate between two key measurements: kinetic and thermodynamic solubility.

Differentiating Kinetic and Thermodynamic Solubility
  • Kinetic Solubility: This measures the concentration of a compound at the moment precipitation first occurs when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[10][11] It represents a metastable state and is highly relevant for in vitro high-throughput screening (HTS), where this dilution process is standard.[12] The result is often higher than the thermodynamic solubility because the system does not have time to reach equilibrium.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the saturation concentration of a compound in a solvent after an extended period of equilibration with an excess of the solid material.[11] This "gold standard" measurement is critical for lead optimization and formulation development, as it reflects the maximum concentration achievable under stable, equilibrium conditions.[12][13]

Experimental Determination of Aqueous Solubility

Protocol for Kinetic Solubility (Laser Nephelometry)

This high-throughput method assesses solubility by measuring the increase in light scattering caused by the formation of precipitate (turbidity) as the compound is diluted from DMSO into an aqueous buffer.[14][15]

Materials:

  • 50 mM stock solution of the compound in DMSO.

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Clear 96-well or 384-well microplates.

  • Acoustic dispenser or multichannel pipette.

  • Plate-based laser nephelometer or turbidimeter.

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of the microplate (e.g., 198 µL).

  • Compound Addition: Using an appropriate liquid handler, perform a serial dilution of the DMSO stock solution directly into the buffer-filled wells. For example, add 2 µL of the 50 mM stock to the first well to achieve a 1:100 dilution (500 µM final concentration, 1% DMSO). Subsequent dilutions create a concentration gradient.

  • Incubation: Mix the plate briefly and allow it to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Measurement: Place the microplate into the nephelometer and measure the light scattering (often reported in Nephelometric Turbidity Units, NTU) for each well.[10]

  • Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility limit is defined as the highest concentration before a significant, sharp increase in the NTU signal is observed, indicating precipitation.

Visualization: Kinetic Solubility Workflow

cluster_prep Step 1: Plate Setup cluster_measure Step 2: Measurement cluster_analyze Step 3: Analysis Buffer Dispense Aqueous Buffer into 96-well plate Add_DMSO Add DMSO Stock (Serial Dilution) Buffer->Add_DMSO Incubate Incubate at 25°C (e.g., 2 hours) Add_DMSO->Incubate Read Read Plate in Nephelometer Incubate->Read Plot Plot Turbidity (NTU) vs. Concentration Read->Plot Determine Identify Precipitation Point Plot->Determine

Caption: High-throughput workflow for kinetic solubility via nephelometry.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the definitive approach for determining equilibrium solubility.[11][13]

Materials:

  • 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (solid).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Small glass vials or a 96-well filter plate.

  • Orbital shaker in a temperature-controlled incubator.

  • Centrifuge or filtration apparatus.

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., 1-2 mg into 1 mL). The key is to ensure solid material remains visible after equilibration.[13]

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Shake the samples for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[12][16]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) or a filter plate to separate the solid.

  • Quantification: Carefully take a known volume of the clear supernatant. Prepare a calibration curve using known concentrations of the compound (prepared from the DMSO stock). Analyze the supernatant by HPLC-UV or LC-MS to determine the exact concentration of the dissolved compound.

  • Result: The measured concentration is the thermodynamic solubility.

Visualization: Thermodynamic Solubility Workflow

cluster_prep Step 1: Equilibration cluster_sep Step 2: Phase Separation cluster_analyze Step 3: Quantification Add_Solid Add Excess Solid to Aqueous Buffer Shake Shake at 25°C (24-48 hours) Add_Solid->Shake Separate Centrifuge or Filter to Remove Solid Shake->Separate Collect Collect Supernatant (Saturated Solution) Separate->Collect Analyze Analyze Concentration (HPLC or LC-MS) Collect->Analyze Result Thermodynamic Solubility Analyze->Result

Caption: Gold-standard shake-flask method for thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in clear, structured tables for easy comparison and reporting.

Table 1: DMSO Stock Solution Properties

Parameter Value
Compound Name 3-Bromo-5-methylbenzene-1-sulfonyl fluoride
CAS Number 1934392-03-6
Molecular Weight ~253.1 g/mol
Stock Concentration 50 mM
Solvent Anhydrous DMSO
Appearance Clear, Colorless Solution

| Storage Temperature | -20°C |

Table 2: Summary of Aqueous Solubility Data

Parameter Buffer System Method Result (µg/mL) Result (µM)
Kinetic Solubility PBS, pH 7.4 Nephelometry Record Value Record Value

| Thermodynamic Solubility | PBS, pH 7.4 | Shake-Flask | Record Value | Record Value |

Interpretation:

  • It is expected that the kinetic solubility value will be higher than the thermodynamic solubility value.

  • A low thermodynamic solubility (<10 µM or <2.5 µg/mL) suggests that the compound may face significant bioavailability challenges in vivo.

  • The choice of which solubility value to use depends on the application. For initial HTS hit validation, the kinetic value is highly relevant. For lead optimization and pre-clinical development, the thermodynamic value is paramount.

Conclusion

While specific experimental data for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride is not publicly cataloged, a thorough analysis of its chemical structure allows for strong predictions of its solubility behavior. It is expected to be highly soluble in DMSO, making it amenable to standard compound handling workflows in a research environment. Conversely, its hydrophobic nature predicts poor aqueous solubility, a critical parameter that must be empirically determined. This guide provides the theoretical foundation and detailed, actionable protocols for researchers to precisely measure both the kinetic and thermodynamic aqueous solubility of this compound, enabling its effective use and evaluation in drug discovery and development programs.

References

  • Dimethyl sulfoxide - Wikipedia.
  • Kinetic Solubility Assays Protocol - AxisPharm.
  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • Dimethyl sulfoxide: the universal solvent for industry and science.
  • DMSO Physical Properties - gChem.
  • Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide - Scribd.
  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Predicting Aqueous Solubility - It's Harder Than It Looks.
  • Applications of DMSO - ChemDiv.
  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory.
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry.
  • Tutorial: models for aqueous solubility (LogS) - Alvascience.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients.
  • ExperimentNephelometryKinetics Documentation - Emerald Cloud Lab.
  • Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.
  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma.

Sources

Foundational

3-Bromo-5-methylbenzene-1-sulfonyl fluoride CAS number and identifiers

Executive Summary This guide details the physiochemical profile, synthesis, and application logic of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride .[1] In the landscape of modern medicinal chemistry, this compound serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physiochemical profile, synthesis, and application logic of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride .[1] In the landscape of modern medicinal chemistry, this compound serves as a high-value "bifunctional linchpin." It bridges traditional cross-coupling chemistry (via the aryl bromide) with the emerging field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry (via the sulfonyl fluoride).

Its strategic value lies in its orthogonality: the bromine atom allows for the attachment of complex drug scaffolds before activating the sulfonyl fluoride "warhead," or conversely, the sulfonyl fluoride can remain latent while the scaffold is elaborated.

Part 1: Chemical Identity & Physiochemical Profile[2]

Identifiers and Core Data
ParameterTechnical Detail
Chemical Name 3-Bromo-5-methylbenzene-1-sulfonyl fluoride
CAS Number 1934392-03-6
Molecular Formula C₇H₆BrFO₂S
Molecular Weight 253.09 g/mol
SMILES Cc1cc(Br)cc(c1)S(=O)(=O)F
Appearance Off-white to pale yellow low-melting solid or oil (Grade dependent)
Solubility Soluble in DCM, THF, Acetonitrile, DMSO; Hydrophobic
Structural Analysis

The molecule features a 1,3,5-substitution pattern on the benzene ring, providing maximum steric separation between functional groups.

  • Position 1 (Sulfonyl Fluoride): The SuFEx handle.[1][2][3][4] Unlike sulfonyl chlorides, this group is resistant to reduction and hydrolysis, allowing it to survive aqueous workups and biological assays until activated by a specific protein pocket or catalyst.

  • Position 3 (Bromine): The cross-coupling handle.[1] Reactive in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Position 5 (Methyl): A "magic methyl" effect.[1] It increases lipophilicity (logP) and eliminates rotational symmetry, potentially improving the binding selectivity of the final drug candidate.

Part 2: Synthesis & Manufacturing[2][9]

The industrial standard for generating this compound utilizes the "Chloride-Fluoride Exchange" protocol.[1] While direct fluorination is possible, the conversion from the corresponding sulfonyl chloride is more scalable and cost-effective.[1]

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Precursor 3-Bromo-5-methyl benzenesulfonyl chloride (CAS: 1261626-89-0) Process Biphasic Stirring (MeCN / Water) RT, 4-12 hrs Precursor->Process Dissolve Reagents Reagents: KHF2 (sat. aq) or ZnF2 / KF Reagents->Process Add Product 3-Bromo-5-methyl benzene-1-sulfonyl fluoride (CAS: 1934392-03-6) Process->Product Extraction & Crystallization

Figure 1: Standard synthesis via halide exchange.[1] The biphasic KHF₂ method is preferred for its mildness and high yield.

Detailed Protocol: Chloride-to-Fluoride Exchange

Objective: Convert 3-bromo-5-methylbenzenesulfonyl chloride to the fluoride analog.[1]

  • Preparation: Dissolve 1.0 eq of 3-bromo-5-methylbenzenesulfonyl chloride in Acetonitrile (MeCN) [0.5 M concentration].

  • Activation: Prepare a saturated aqueous solution of Potassium Bifluoride (KHF₂). Note: KHF₂ is superior to KF due to the formation of the stable [F-H-F]⁻ ion, which acts as a potent nucleophile in aqueous media.

  • Reaction: Add the KHF₂ solution dropwise to the MeCN mixture. Vigorously stir at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor via TLC or LC-MS. The chloride is prone to hydrolysis if left too long, but the fluoride product is stable.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][5]

  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).[1]

Part 3: Applications in Drug Discovery[7][8][10][11][12]

This compound is a "SuFEx-able" building block. It allows researchers to install a latent electrophile (the sulfonyl fluoride) early in the synthesis, which is a paradigm shift from traditional methods where reactive groups must be added last.

The "SuFEx" Mechanism

Sulfonyl fluorides are unique because they possess "balanced reactivity."[3]

  • Stability: They are stable in human plasma, resisting hydrolysis and reduction.[1]

  • Reactivity: They react specifically with Tyrosine, Serine, Lysine, or Histidine residues only when the local protein environment activates the S-F bond (e.g., via hydrogen bonding or proton transfer). This makes them ideal for Targeted Covalent Inhibitors (TCIs) .[1]

Application Workflow (DOT Diagram)

DrugDiscoveryCycle cluster_Chem Step 1: Scaffold Attachment cluster_Bio Step 2: Biological Screening BuildingBlock 3-Bromo-5-methyl benzene-1-sulfonyl fluoride Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) *Br site reacts* BuildingBlock->Coupling Retains SO2F Probe SuFEx Probe Library Coupling->Probe Library Gen Target Protein Target (e.g., Kinase/Protease) Probe->Target Incubate Hit Covalent Hit Identification (Mass Spec Validation) Target->Hit Specific Tyr/Lys Modification

Figure 2: The drug discovery cycle using this building block. Note that the SO₂F group survives the Palladium coupling steps.[1]

Specific Use Cases
  • Fragment-Based Drug Discovery (FBDD): The molecule acts as an electrophilic fragment.[1] The bromine allows for rapid expansion of the fragment into a lead-like molecule.[1]

  • PROTAC Linkers: The sulfonyl fluoride can covalently bind to an E3 ligase (like Cereblon), while the bromine end is coupled to a linker and a target protein ligand.[1]

  • Chemical Proteomics: Used to profile the "reactome" of a cell.[1] The compound can label specific protein families, and the bromine can be substituted with a biotin tag (post-labeling) or a fluorophore.

Part 4: Safety & Handling

Hazard Identification
  • GHS Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).[1]

  • Reactivity: Reacts with strong nucleophiles.[1] While stable to water, it will eventually hydrolyze to the sulfonic acid at high pH (>10) or high temperature.

Handling Protocol
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep under inert gas (Argon/Nitrogen) to prevent slow hydrolysis from atmospheric moisture over long durations.[1]

  • Spill: Neutralize with dilute NaOH or NaHCO₃ solution to convert the fluoride to the inert sulfonate salt.[1]

References

  • Sharpless, K. B., et al. (2014).[1] "SuFEx Click Chemistry for Late-Stage Functionalization." Angewandte Chemie International Edition. (Foundational text on SuFEx stability/reactivity).

  • Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. (Review of sulfonyl fluoride warheads).

  • PubChem. (2025).[1][6] 3-Bromo-5-methylbenzenesulfonyl chloride (Precursor Data). Retrieved from [Link]

Sources

Exploratory

Whitepaper: Strategic Utilization of Bromo-Substituted Aryl Sulfonyl Fluorides in SuFEx Chemistry

Topic: Introduction to SuFEx Chemistry Using Bromo-Substituted Aryl Sulfonyl Fluorides Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary Sulfur(VI) Fluoride...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to SuFEx Chemistry Using Bromo-Substituted Aryl Sulfonyl Fluorides Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx), reintroduced by Sharpless and coworkers in 2014, represents a paradigm shift in click chemistry.[1] Unlike traditional sulfonyl chlorides, which are prone to hydrolysis and reduction, sulfonyl fluorides (


) possess a unique blend of thermodynamic stability and kinetic latent reactivity.[2]

This guide focuses on a high-value subset of SuFEx reagents: Bromo-substituted Aryl Sulfonyl Fluorides . These bifunctional "hubs" offer orthogonal reactivity.[3] The bromide (


) handle allows for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to build structural complexity, while the sulfonyl fluoride (

) handle remains inert until specifically activated for "click" ligation with phenols or amines. This orthogonality enables a "modulate-then-click" or "click-then-modulate" strategy, essential for high-throughput drug discovery and covalent inhibitor development.
Mechanistic Foundation: The SuFEx Advantage

The utility of bromo-aryl sulfonyl fluorides rests on the stability of the S(VI)-F bond.[1]

  • Bond Energy: The S-F bond is significantly stronger (approx. 90 kcal/mol) than the S-Cl bond.[2]

  • Redox Neutrality: The S-F bond is resistant to reduction, allowing these reagents to survive conditions that would destroy sulfonyl chlorides.

  • Activation: The reaction is driven not by the leaving group ability of fluoride per se, but by the stabilization of the fluoride ion in the transition state, typically using silyl ethers (forming the strong Si-F bond) or hydrogen bonding in protein pockets.

Diagram 1: The Orthogonal Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways enabled by bromo-substituted aryl sulfonyl fluorides.

OrthogonalReactivity Start Bromo-Aryl-SO2F (Bifunctional Hub) Path1_Step1 Pd-Catalysis (Suzuki/Sonogashira) Start->Path1_Step1 Path A: C-C Bond Formation Path2_Step1 SuFEx Activation (R-OTMS / DBU) Start->Path2_Step1 Path B: S-O/N Bond Formation Path1_Product Biaryl-SO2F (Scaffold Expansion) Path1_Step1->Path1_Product Retains SO2F Path1_Final SuFEx Click (Target Engagement) Path1_Product->Path1_Final Activation Path2_Product Bromo-Aryl-Sulfonate (Stable Linkage) Path2_Step1->Path2_Product Retains Br Path2_Final Late-Stage Functionalization Path2_Product->Path2_Final Cross-Coupling

Caption: Divergent synthesis pathways. Path A utilizes the Br-handle first (preserving SO2F). Path B utilizes the SuFEx handle first (preserving Br).

Synthesis of Bromo-Aryl Sulfonyl Fluorides

Before utilizing these hubs, one must often synthesize them.[4][5] While some are commercially available, custom substitution patterns require robust synthesis.

Method A: From Sulfonyl Chlorides (Traditional)

The most direct route involves the conversion of bromo-benzenesulfonyl chlorides using inorganic fluorides.

  • Reagents:

    
     (saturated aq.) or 
    
    
    
    / 18-crown-6.
  • Pros: Scalable, cheap.

  • Cons: Precursor availability.

Method B: From Aryl Bromides (Pd-Catalyzed Insertion)

For cases where the sulfonyl chloride is unstable or unavailable, the Willis protocol (using DABSO) is the gold standard. This method converts a di-bromo aryl system selectively or a mono-bromo system directly to the sulfonyl fluoride.

Representative Protocol: Pd-Catalyzed Sulfonylation Note: This protocol synthesizes a sulfonyl fluoride from an aryl bromide.[6]

ParameterCondition
Substrate Aryl Bromide (1.0 equiv)
SO2 Source DABSO (bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct) (0.6 equiv)
Catalyst

(5 mol%)
Ligand CataCXium A or

(7.5 mol%)
Electrophile NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv)
Solvent/Temp Isopropanol, 75°C

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox or under Argon, combine

    
    , Ligand, and DABSO in a reaction vial.
    
  • Addition: Add the Aryl Bromide and Isopropanol (

    
    ).
    
  • Insertion: Heat to 75°C for 16 hours. The Pd inserts into the C-Br bond, captures

    
     from DABSO, forming a Pd-sulfinate intermediate.
    
  • Fluorination: Cool to room temperature. Add NFSI (electrophilic fluorine source).[7] Stir for 3 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. The sulfonyl fluoride is stable to aqueous workup.

Experimental Protocols: Utilizing the Handles
4.1. The "Click" Reaction (SuFEx Coupling)

This protocol demonstrates the coupling of a Bromo-benzenesulfonyl fluoride with a silyl ether (phenol derivative). This is the "SuFEx" step.[2][8]

  • Rationale: We use a silyl ether (Ar-OTMS) instead of a free phenol. The driving force is the formation of the strong Si-F bond (approx. 140 kcal/mol), which pulls the reaction forward. DBU acts as a catalyst to activate the silyl group.

Protocol:

  • Setup: Dissolve Bromo-benzenesulfonyl fluoride (1.0 equiv) and Aryl-OTMS (1.1 equiv) in Acetonitrile (MeCN).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%).

  • Reaction: Stir at Room Temperature. Reaction is typically complete in < 1 hour.

  • Purification: Concentrate and purify via silica gel chromatography. Note: Sulfonates are highly stable on silica.

4.2. Cross-Coupling (Suzuki-Miyaura)

This protocol demonstrates the stability of the


 group under basic, transition-metal catalyzed conditions.

Protocol:

  • Setup: Combine Bromo-benzenesulfonyl fluoride (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C under Argon for 4-12 hours.

  • Observation: The

    
     is substituted by the aryl group.[5][6] The 
    
    
    
    remains intact (verified by
    
    
    NMR, typically
    
    
    +65 ppm).
Mechanistic Visualization: SuFEx Activation

Understanding the activation mechanism is crucial for troubleshooting. The base (DBU) or fluoride source activates the silicon, creating a hypervalent silicon intermediate that delivers the phenolate to the sulfur center.

SuFExMechanism Reactants Ar-OTMS + F-SO2-Ar' Intermediate [Ar-O-Si(TMS)-F-DBU] Transition State (Hypervalent Silicon) Reactants->Intermediate DBU Catalysis LeavingGroup TMS-F (Gas/Solvent Trap) (Thermodynamic Sink) Intermediate->LeavingGroup Si-F Bond Formation Product Ar-O-SO2-Ar' (Sulfonate) Intermediate->Product S-O Bond Formation

Caption: The "Silicon-Fluoride" pull. The formation of the TMS-F bond (red) drives the exchange of the S-F bond for the S-O bond.

Applications in Drug Discovery
Covalent Inhibition (Targeted Protein Degradation)

Bromo-aryl sulfonyl fluorides are used to synthesize "warheads" for covalent drugs.

  • Scaffold Synthesis: The bromo-group is coupled to a recognition motif (e.g., a kinase inhibitor core) via Suzuki coupling.

  • Warhead Installation: The

    
     group is positioned to react with a specific Tyrosine, Serine, or Lysine residue in the protein binding pocket.[9]
    
  • Selectivity: Unlike acrylamides (which target Cysteine), SuFEx warheads target residues that are often more abundant but harder to target with traditional electrophiles.

Late-Stage Functionalization

In library synthesis, a core scaffold containing the


 group can be distributed into 96-well plates. Various phenols are "clicked" onto the sulfonyl fluoride to generate a library of sulfonates for SAR (Structure-Activity Relationship) studies.
References
  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][9] Angewandte Chemie International Edition.

  • Ikawa, T., Saito, K., & Akai, S. (2012).[10][11] Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride.[10][11] Synlett.

  • Lannton, G., & Willis, M. C. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.[6] Chemical Science.

  • Leng, J., & Qin, H. (2018).[3] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent.[3][7][12] Chemical Communications.[3]

  • Barrow, A. S., et al. (2019). Sulfur Fluoride Exchange (SuFEx) click chemistry for drug discovery and chemical biology.[1][2] Chemical Society Reviews.

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-5-methylbenzene-1-sulfonyl fluoride is a substituted aromatic compound featuring a sulfonyl fluoride moiety, a group of increasin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methylbenzene-1-sulfonyl fluoride is a substituted aromatic compound featuring a sulfonyl fluoride moiety, a group of increasing importance in medicinal chemistry and chemical biology. Its electronic properties are dictated by the interplay of the electron-withdrawing sulfonyl fluoride group and the bromo substituent, alongside the electron-donating methyl group. This guide provides a comprehensive analysis of these properties through a combination of computational modeling and established experimental techniques. We will explore the molecule's frontier molecular orbitals, electrostatic potential, and spectroscopic characteristics to build a predictive model of its reactivity, particularly as it relates to its function as a covalent modifier in drug development.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. Unlike their non-covalent counterparts, these molecules form a stable bond with their protein target, often leading to prolonged duration of action and improved efficacy. Within the arsenal of "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have emerged as a uniquely versatile class.[1]

1.1 The "Goldilocks" Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides exhibit a desirable balance of stability and reactivity.[2] They are generally stable to hydrolysis but can be "activated" within the specific microenvironment of a protein binding pocket to react with nucleophilic amino acid residues.[3] This "context-dependent" reactivity minimizes off-target effects. While traditional covalent drugs often target cysteine, sulfonyl fluorides have been shown to react with a broader range of residues, including lysine, tyrosine, serine, threonine, and histidine, thereby expanding the "druggable" proteome.[4][5][6][7]

1.2 Spotlight on 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

The subject of this guide, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride, serves as an excellent case study for understanding how aromatic substitution patterns modulate the electronic character—and therefore the reactivity—of the sulfonyl fluoride warhead. The molecule incorporates three key functional groups on a central benzene ring:

  • A Sulfonyl Fluoride (-SO₂F) Group: A strongly electron-withdrawing and electrophilic center.

  • A Bromo (-Br) Group: An electron-withdrawing group via induction, but a weak deactivator overall due to competing resonance effects.

  • A Methyl (-CH₃) Group: An electron-donating group through hyperconjugation.

The meta-positioning of these substituents creates a specific electronic environment that fine-tunes the reactivity of the S(VI)-F bond. Understanding this environment is critical for predicting how this molecule will interact with biological targets.

Computational Analysis: An In Silico Framework

Before embarking on laboratory experiments, computational modeling provides invaluable predictive insights into a molecule's electronic landscape. Here, we employ Density Functional Theory (DFT) to probe the intrinsic properties of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.

2.1 Methodology: Density Functional Theory (DFT) Calculations

The protocol for computational analysis is designed to provide a robust and validated theoretical model.

Protocol Steps:

  • Structure Optimization: The 3D structure of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride is first optimized using a common DFT functional, such as B3LYP, with a standard basis set like 6-31G*. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the validated structure, key electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (ESP), and the dipole moment.

Causality Behind Choices: The B3LYP functional is chosen for its proven balance of accuracy and computational efficiency for many organic molecules. The 6-31G* basis set provides a good compromise between accuracy and speed for initial calculations on molecules of this size.

G cluster_workflow Computational Workflow A Initial 3D Structure B Geometry Optimization (DFT/B3LYP/6-31G*) A->B Input C Frequency Calculation B->C Optimized Geometry D Validation (No Imaginary Frequencies) C->D Vibrational Frequencies E Property Calculation (HOMO, LUMO, ESP) D->E Validated Minimum

Caption: Workflow for DFT-based electronic property calculation.

2.2 Frontier Molecular Orbitals (FMO) and Reactivity

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the region from which electrons are most likely to be donated, while the LUMO is the region most likely to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability and reactivity.

  • HOMO: For 3-Bromo-5-methylbenzene-1-sulfonyl fluoride, the HOMO is expected to be distributed primarily over the π-system of the aromatic ring.

  • LUMO: The LUMO is anticipated to be localized around the strongly electron-withdrawing sulfonyl fluoride group, particularly on the sulfur atom, highlighting its electrophilic nature.

  • HOMO-LUMO Gap: A smaller gap suggests higher reactivity. The substituents on the ring will modulate this gap.

2.3 Electrostatic Potential (ESP) Mapping

An ESP map visualizes the charge distribution on the molecule's surface.

  • Electron-rich regions (negative potential) , colored in red, indicate areas susceptible to electrophilic attack. These are expected around the oxygen atoms of the sulfonyl group.

  • Electron-poor regions (positive potential) , colored in blue, are prone to nucleophilic attack. The most positive potential is expected on the sulfur atom of the -SO₂F group, confirming it as the primary site for covalent interaction with nucleophilic amino acid residues.

2.4 The Influence of Substituents: A Hammett Analysis

The electronic influence of the bromo and methyl groups can be quantified using Hammett substituent constants (σ).[8] These constants provide a numerical measure of the electron-donating or electron-withdrawing effect of a substituent on a benzene ring.[9]

SubstituentPositionHammett Constant (σ)Electronic Effect
-Brmeta+0.39Electron-withdrawing[9]
-CH₃meta-0.07Weakly electron-donating[9][10]
-SO₂Fpara (ref)~+0.9Strongly electron-withdrawing

The net effect is a strongly polarized ring with a highly electrophilic sulfur center. The opposing effects of the bromo and methyl groups at the meta positions create a nuanced electronic environment that can influence binding selectivity.

Experimental Characterization

While computational methods are predictive, experimental validation is essential. The following techniques provide direct measurement of the electronic properties of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.

G cluster_workflow Experimental Workflow A Synthesis & Purification High-purity sample B UV-Vis Spectroscopy Electronic Transitions (λmax) A->B C Cyclic Voltammetry Redox Potentials (E½) A->C D 19F NMR Spectroscopy Electronic Environment (δ) A->D E Data Correlation & Analysis B->E C->E D->E

Caption: Integrated workflow for experimental characterization.

3.1 UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals, typically π→π* transitions in aromatic systems.[11] The position of the maximum absorbance (λmax) is sensitive to the electronic effects of substituents.[12][13]

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in a UV-transparent solvent like ethanol or cyclohexane.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of ~200-400 nm.

  • Data Analysis: Identify the λmax of the principal absorption bands.

Interpretation: The electron-withdrawing sulfonyl fluoride and bromo groups are expected to cause a hypsochromic (blue) shift in the primary benzene absorption bands, while the electron-donating methyl group will have a slight bathochromic (red) shift effect.[12] The resulting spectrum reflects the net electronic character of the substituted ring.

3.2 Cyclic Voltammetry (CV): Measuring Redox Potentials

Cyclic voltammetry is an electrochemical technique used to determine a molecule's reduction and oxidation potentials. For aryl sulfonyl fluorides, the reduction potential is particularly informative as it relates to the ease of injecting an electron into the LUMO, a process relevant to certain activation mechanisms.[14]

Protocol: Cyclic Voltammetry

  • Solution Preparation: Dissolve the sample in an aprotic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

  • Measurement: Scan the potential over a range where reduction/oxidation is expected.

  • Calibration: Add a small amount of an internal standard with a known redox potential, such as ferrocene, and repeat the scan to calibrate the results.

Self-Validation: The use of an internal standard like ferrocene is critical for ensuring the trustworthiness of the measured potentials, as it corrects for variations in the reference electrode potential.

3.3 ¹⁹F NMR Spectroscopy: A Sensitive Electronic Probe

The fluorine atom in the -SO₂F group is an exceptionally sensitive probe of the electronic environment of the aromatic ring.[15] Its chemical shift (δ) in the ¹⁹F NMR spectrum is directly influenced by the electron density at the sulfur atom.

Protocol: ¹⁹F NMR Spectrum Acquisition

  • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Record the ¹⁹F NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the signal to a singlet.

  • Referencing: Chemical shifts are referenced relative to a standard, such as CFCl₃ (0 ppm).[16]

Interpretation: Electron-withdrawing groups on the aromatic ring deshield the fluorine nucleus, causing its signal to shift downfield (to higher ppm values).[15] Conversely, electron-donating groups cause an upfield shift. The observed chemical shift for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride will reflect the combined electronic influences of the bromo and methyl substituents.

Synthesis of Findings: The Electronic Profile and Its Implications

By integrating the computational and experimental data, we can construct a comprehensive electronic profile of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.

Summary of Expected Electronic Properties:

PropertyTechniqueExpected ResultImplication for Reactivity
LUMO Energy DFTRelatively low energySusceptible to nucleophilic attack
ESP at Sulfur DFTHighly positive (blue)Primary electrophilic site
Redox Potential CVAccessible reduction potentialCan participate in electron transfer
λmax UV-VisShifted relative to benzeneConfirms substituent effects
¹⁹F Chemical Shift ¹⁹F NMRDownfield shiftIndicates an electron-deficient sulfur

4.1 Predicting Reactivity in a Biological Context

The electronic profile strongly suggests that the sulfur atom of the sulfonyl fluoride group is the key electrophilic center. Its reactivity will be enhanced by the electron-withdrawing nature of the bromo and sulfonyl groups. In a protein binding pocket, a nucleophilic amino acid side chain (e.g., the hydroxyl of tyrosine or the amine of lysine) would be expected to attack this electron-deficient sulfur atom, displacing the fluoride ion and forming a stable covalent sulfonyl-protein adduct.[1][7]

G cluster_reactivity Structure-Reactivity Relationship Structure Substituents (-Br, -CH3, -SO2F) Electronics Electronic Properties (Low LUMO, High ESP) Structure->Electronics Dictates Reactivity Electrophilic Sulfur (Sδ+) Electronics->Reactivity Leads to Outcome Covalent Modification of Nucleophiles (e.g., Lys, Tyr) Reactivity->Outcome Enables

Caption: The relationship between structure and covalent reactivity.

Conclusion

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Deriv
  • Sulfonyl Fluorides. Enamine.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • 3-Bromo-5-methylbenzene-1-sulfonyl fluoride. BLDpharm.
  • Hammett equ
  • 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride. Sigma-Aldrich.
  • Ultraviolet absorption spectra of seven substituted benzenes.
  • CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
  • A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III)
  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
  • Hammett Equation. Mechanisms of Organic Reactions - Pharmacy 180.
  • UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. YouTube.
  • One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry.
  • Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids. from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint).
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines.
  • Applications of Sulfonyl Fluorides.
  • Hammett equ
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • 3-Bromo-5-fluorobenzene-1-sulfonyl chloride. Sigma-Aldrich.
  • Sigma Aldrich 3-Bromo-5-((Trimethylsilyl)Ethynyl)Benzenesulfonyl Fluoride 100 mg.
  • 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar.
  • Single electron activation of sulfonyl fluoride. American Chemical Society.
  • (PDF) Synthetic Routes to Arylsulfonyl Fluorides.
  • NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxid
  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry.
  • Molecular design principles of ionic liquids with a sulfonyl fluoride moiety.
  • A General Electrochemical Synthesis of Sulfonimidoyl Fluorides, Azides, and Acetates. CCS Chemistry - Chinese Chemical Society.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • 2840400-13-5|1-Bromo-3-fluoro-5-((methylsulfonyl)methyl)benzene. BLDpharm.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. ChemicalBook.
  • 3-Bromo-5-Methylbenzotrifluoride (CAS 401-89-6). bouling chemical co., limited.
  • Facile synthesis of sulfonyl fluorides
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Semantic Scholar.

Sources

Exploratory

Reactivity profile of sulfonyl fluoride vs aryl bromide functional groups

Title: Orthogonal Electrophiles in Drug Discovery: A Comparative Reactivity Profile of Sulfonyl Fluorides vs. Aryl Bromides Executive Summary In the landscape of medicinal chemistry and chemical biology, the distinction...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Orthogonal Electrophiles in Drug Discovery: A Comparative Reactivity Profile of Sulfonyl Fluorides vs. Aryl Bromides

Executive Summary In the landscape of medicinal chemistry and chemical biology, the distinction between the aryl sulfonyl fluoride (


)  and the aryl bromide (

)
is not merely structural—it is a fundamental divergence in reactivity paradigms.[1] While aryl bromides represent the "scaffold-building" standard via metal-catalyzed cross-coupling, sulfonyl fluorides have emerged as "privileged electrophiles" for Sulfur(VI) Fluoride Exchange (SuFEx). This guide delineates the mechanistic orthogonality, stability profiles, and decision frameworks for deploying these functional groups in high-stakes research.

Part 1: Mechanistic Divergence & The Reactivity Switch

The core difference lies in how these groups are activated. The aryl bromide relies on extrinsic catalysis (metals), while the sulfonyl fluoride relies on intrinsic environmental gating (protein pockets or specific Lewis bases).

The Aryl Bromide: Carbon(sp²) Electrophilicity

The C–Br bond is kinetically stable against nucleophilic attack (unless activated by strong electron-withdrawing groups for


). Its primary utility is as a precursor for oxidative addition to low-valent metals (Pd⁰, Ni⁰).
  • Activation Mode: Metal insertion into the C–Br

    
     orbital.
    
  • Rate-Limiting Step: Typically oxidative addition (for electron-rich arenes) or transmetallation.

  • Geometry: Planar,

    
     hybridized carbon.
    
The Sulfonyl Fluoride: Sulfur(VI) Exchange (SuFEx)

The S–F bond is unique due to the high oxidation state of sulfur (+6) and the thermodynamic stability of the fluoride bond. It resists hydrolysis and reduction but undergoes rapid substitution with nucleophiles (phenols, amines, tyrosine/lysine residues) only when the fluoride is assisted by H-bonding or a silicon/calcium handle.

  • Activation Mode: "Sleeping Beauty" reactivity—inert until "woken" by a specific microenvironment (e.g., the oxyanion hole of a serine protease or a proximal lysine).

  • Mechanism: Concerted substitution (

    
    -like) or addition-elimination at the tetrahedral sulfur center.
    
  • Geometry: Tetrahedral, hypervalent character.

Diagram 1: Mechanistic Pathways This diagram contrasts the Pd-cycle required for ArBr with the environment-gated exchange of SuFEx.

ReactivityComparison ArBr Aryl Bromide (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) ArBr->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Coupling C-C / C-N Bond (Scaffold Construction) OxAdd->Coupling + Nucleophile ArSO2F Sulfonyl Fluoride (Ar-SO2F) TS Pentacoordinate Transition State ArSO2F->TS Activation Env Local Environment (H-Bond / Lewis Base) Env->TS Gating Covalent SuFEx Ligation (Probe / Inhibition) TS->Covalent - F⁻

Caption: Comparative activation pathways. Ar-Br requires extrinsic metal catalysis (top), whereas Ar-SO2F utilizes intrinsic environmental gating (bottom) for reactivity.

Part 2: Stability & Selectivity Profile

For a medicinal chemist, the choice between these groups often dictates the molecule's fate: a metabolic liability, a synthetic intermediate, or a covalent drug.

Hydrolytic Stability
  • Ar-Br: Extremely stable to hydrolysis. Can survive strong acids/bases.

  • Ar-SO2F: Remarkably stable in aqueous buffer and plasma compared to sulfonyl chlorides.

    • Data Point: Phenyl sulfonyl fluoride has a half-life (

      
      ) in PBS (pH 7.4) of >1 week, whereas phenyl sulfonyl chloride hydrolyzes in minutes.
      
    • Implication: SuFEx probes can circulate in vivo to find their target without premature degradation.

Chemoselectivity
  • Ar-Br: Promiscuous under radical conditions; highly specific under Pd-catalysis.

  • Ar-SO2F: Orthogonal to most biological nucleophiles (cysteines, DNA) unless specifically activated. It preferentially targets Tyrosine and Lysine residues in proteins, distinct from the Cysteine-targeting acrylamides.

Table 1: Comparative Reactivity Matrix

FeatureAryl Bromide (Ar-Br)Sulfonyl Fluoride (Ar-SO2F)
Primary Utility Synthetic Intermediate / Scaffold BuildingChemical Biology Probe / Covalent Warhead
Bond Energy C–Br: ~66 kcal/molS–F: ~68 kcal/mol (but highly polarized)
Hydrolysis (pH 7.4) InertKinetic Stability (Days to Weeks)
Key Nucleophiles Organometallics (via Transmetallation)Tyr-OH, Lys-NH₂, Ser-OH (Context Dependent)
Activation Trigger Transition Metal (Pd, Ni)H-Bonding, Silicon, or Ca²⁺
Metabolic Fate Oxidative insertion / DebrominationHydrolysis to Sulfonate / Covalent Adduct

Part 3: Synthetic Interconversion & Protocols

A critical workflow in modern lead optimization is the conversion of an Ar-Br "handle" into an Ar-SO2F "warhead." This allows researchers to use established libraries of aryl bromides to generate covalent probe libraries.

Protocol A: Pd-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides

Rationale: Direct sulfonylation avoids the use of unstable sulfonyl chlorides. This method uses DABSO (a solid


 surrogate) and NFSI (electrophilic fluorine).[2]

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 
     (2.5 mol%)
    
  • XPhos or CataCXium A (5-7.5 mol%)

  • DABSO (0.6 equiv)

  • NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv)

  • Solvent: Isopropyl Alcohol (iPrOH)[3]

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox or under

    
    , charge a reaction vial with 
    
    
    
    , Ligand, DABSO, and the Aryl Bromide.
  • Sulfinate Formation: Add degassed iPrOH. Seal and heat to 75°C for 4-16 hours. Mechanism: Oxidative addition of Ar-Br, insertion of SO₂, reductive elimination to Ar-SO₂-Pd species.

  • Fluorination: Cool to room temperature. Add NFSI directly to the crude mixture. Stir for 3-6 hours. Mechanism: Electrophilic fluorination of the intermediate sulfinate salt.[1][2]

  • Workup: Dilute with EtOAc, wash with water/brine. The Ar-SO2F product is generally stable on silica gel.

Protocol B: SuFEx Protein Labeling (Covalent Probing)

Rationale: To demonstrate the "sleeping beauty" reactivity of Ar-SO2F against a protein target (e.g., BSA or a specific kinase).

Reagents:

  • Target Protein (

    
     in PBS, pH 7.4)
    
  • SuFEx Probe (Ar-SO2F-Biotin conjugate,

    
    )
    
  • Control: Ar-SO2F (non-biotinylated) for competition.

Step-by-Step Workflow:

  • Incubation: Add the SuFEx probe to the protein solution (1% DMSO final).

  • Reaction: Incubate at 37°C for 1-4 hours. Note: Unlike acrylamides, SuFEx often requires longer incubation or specific binding orientation.

  • Quenching: Add 5x Laemmli buffer (containing SDS) and boil for 5 mins. Note: The covalent S-O or S-N bond is stable to boiling.

  • Analysis: Perform SDS-PAGE and Western Blot (Streptavidin-HRP) to visualize labeling.

  • Validation: Pre-incubate with the non-biotinylated Ar-SO2F to prove specific competition.

Part 4: Decision Framework (When to use which?)

Diagram 2: Strategic Decision Tree This workflow guides the researcher on whether to install a Bromide or a Sulfonyl Fluoride based on the project stage.

DecisionTree Start Objective Definition Q1 Is the goal Structural Diversity or Target Engagement? Start->Q1 Diversity Structural Diversity (Library Gen) Q1->Diversity Diversity Target Target Engagement (MoA / Potency) Q1->Target Engagement Q2 Need to form C-C / C-N bonds? Diversity->Q2 Q3 Is the pocket defined? Need residence time? Target->Q3 UseBr USE ARYL BROMIDE (Suzuki/Buchwald) Q2->UseBr Yes Q3->UseBr No (SAR Handle) UseSuFEx USE SULFONYL FLUORIDE (Covalent Probe) Q3->UseSuFEx Yes (Covalent)

Caption: Decision matrix for Lead Optimization. Ar-Br is selected for modular synthesis; Ar-SO2F is selected for covalent pharmacology and proteomic profiling.

References

  • Sharpless, K. B., et al. (2014).[4][5][6][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][6]

  • Willis, M. C., et al. (2017). "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides."[1][2][8] Chemical Science. [Link]

  • Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

Sources

Foundational

Applications of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in medicinal chemistry

Topic: Applications of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. A Bifunctional "Hub"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

A Bifunctional "Hub" for Covalent Drug Discovery and SuFEx Architectures

Executive Summary

In the evolving landscape of covalent medicinal chemistry, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS: 1934392-03-6) represents a high-value "hub" molecule. It bridges the gap between traditional cross-coupling chemistry and the renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, the sulfonyl fluoride (SO₂F) moiety in this compound acts as a "sleeping beauty" electrophile—thermodynamically stable yet kinetically active only under specific context-dependent conditions (e.g., protein microenvironments or fluoride catalysis). This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCID), and Activity-Based Protein Profiling (ABPP).

Part 1: Chemical Architecture & Reactivity Profile

The utility of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride lies in its orthogonal trifunctionality . Each substituent on the benzene ring plays a distinct role in the drug discovery workflow.

SubstituentPositionFunctionReactivity Profile
Sulfonyl Fluoride (-SO₂F) C1The Warhead SuFEx Handle: Stable to hydrolysis, reduction, and Pd-catalysis. Reacts specifically with nucleophiles (Tyr, Lys, Ser, His) in protein pockets or via catalysis (e.g., DBU, BTMG).
Bromine (-Br) C3The Anchor Cross-Coupling Handle: Enables attachment to core scaffolds via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without protecting the SO₂F group.
Methyl (-CH₃) C5The Modulator Steric/Electronic Tuning: Provides lipophilicity (+0.5 LogP) and weak electron donation, slightly deactivating the SO₂F compared to unsubstituted analogs, thereby tuning metabolic stability.
The "Stability-Reactivity" Paradox

A critical feature of this compound is the stability of the S(VI)-F bond. Unlike sulfonyl chlorides, the SO₂F bond (bond energy ~130 kcal/mol) resists reduction and nucleophilic attack by standard bases used in cross-coupling (e.g., K₂CO₃, Cs₂CO₃). This allows the "-Br" handle to be reacted first to build complexity, leaving the "-SO₂F" intact for late-stage covalent engagement.

Part 2: Strategic Applications in Medicinal Chemistry
1. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal covalent fragment .

  • Mechanism: The fragment is screened against a protein target.[1] The aryl ring and methyl group provide reversible binding affinity (non-covalent), positioning the SO₂F warhead near a nucleophilic residue (e.g., Tyrosine).

  • Readout: Mass spectrometry confirms the formation of a covalent adduct.

  • Advantage: The meta-substitution pattern vectors the warhead into different chemical space compared to para- or ortho- isomers, exploring unique pockets.

2. Targeted Covalent Inhibitors (TCID)

For kinases or enzymes with a non-catalytic nucleophile (e.g., a cysteine or lysine in the ATP binding pocket), this scaffold can be attached to a known reversible binder.

  • Design: Use the Br handle to couple the benzene ring to the hinge-binding motif of a kinase inhibitor.

  • Result: The SO₂F is positioned to react with a specific residue (e.g., Lysine) upon binding, converting a reversible inhibitor into an irreversible one with infinite residence time.

3. PROTAC Linker Design

The molecule acts as a rigid, covalent connector in Proteolysis Targeting Chimeras (PROTACs).

  • Application: The SO₂F can be used to covalently modify an E3 ligase (e.g., Cereblon or VHL) or the target protein, while the Br handle connects to the linker chain. This creates "Covalent PROTACs" which can overcome weak binding affinities of the binary complex.

Part 3: Experimental Workflows & Protocols
Workflow A: The "Br-First" Synthetic Route (Suzuki Coupling)

Objective: To attach the sulfonyl fluoride scaffold to a heteroaryl core without degrading the warhead.

Rationale: The SO₂F group is stable to Pd(0)/Pd(II) cycles, allowing standard cross-coupling.

Protocol:

  • Reagents:

    • Aryl Bromide: 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (1.0 equiv).

    • Boronic Acid: R-B(OH)₂ (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

    • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (anhydrous).

    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat to 80°C for 4–12 hours . (Note: Avoid temperatures >100°C to prevent potential hydrolysis or fluoride elimination).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2]

    • Purification: Flash chromatography (Hexane/EtOAc). The SO₂F group is stable on silica gel.

Workflow B: SuFEx Activation (Protein Labeling)

Objective: To covalently modify a Tyrosine or Lysine residue on a target protein.

Rationale: The SO₂F group requires activation.[3][4] In a protein pocket, hydrogen bonding to the sulfonyl oxygens activates the sulfur center for nucleophilic attack.

Protocol (In Vitro Labeling):

  • Reagents:

    • Protein: Target protein (1–5 µM) in PBS (pH 7.4).

    • Probe: Sulfonyl fluoride derivative (10–100 µM).

    • Incubation Time: 1–4 hours at 37°C.

  • Procedure:

    • Add the probe (from DMSO stock) to the protein solution (final DMSO <1%).

    • Incubate.

    • Quench: Add 4x Laemmli buffer (containing β-mercaptoethanol) and boil for 5 min. (Note: The S-Tyr/S-Lys bond is stable to boiling and reducing agents).

    • Analysis: SDS-PAGE followed by Western Blot (if using a biotinylated tag) or Intact Protein Mass Spectrometry (LC-MS) to observe the mass shift (+ mass of the probe minus HF).

Part 4: Visualization of Mechanisms
Diagram 1: The "Hub" Utility Workflow

This diagram illustrates how the 3-Bromo-5-methylbenzene-1-sulfonyl fluoride scaffold bridges synthetic chemistry and biological application.

G cluster_0 Synthetic Phase cluster_1 Biological Phase Scaffold 3-Bromo-5-methyl benzene-1-sulfonyl fluoride Suzuki Suzuki Coupling (Pd-Catalysis) Scaffold->Suzuki Uses -Br Handle (SO2F Intact) DrugCore Drug Scaffold-SO2F (Warhead Installed) Suzuki->DrugCore Library Generation Protein Target Protein (Nu: Tyr/Lys) DrugCore->Protein Incubation (pH 7.4) CovalentComplex Covalent Protein-Drug Complex Protein->CovalentComplex SuFEx Reaction (Loss of HF)

Caption: The "Br-First" strategy allows the synthesis of complex covalent inhibitors by utilizing the stability of the sulfonyl fluoride during Palladium-catalyzed coupling.

Diagram 2: SuFEx Mechanism with Tyrosine

This diagram details the specific chemical mechanism of the warhead engagement.

Mechanism Step1 Inactive State Ar-SO2F + Protein-Tyr-OH Step2 Activation H-Bonding (Protein Pocket) activates S(VI) center Step1->Step2 Step3 Nucleophilic Attack Tyr-O(-) attacks Sulfur Step2->Step3 Step4 Transition State Pentacoordinate Sulfur Step3->Step4 Step5 Fluoride Ejection Loss of F(-) Step4->Step5 Final Stable Adduct Ar-SO2-O-Tyr-Protein Step5->Final

Caption: The SuFEx mechanism involves the activation of the S(VI) center by the local protein environment, facilitating specific nucleophilic attack by Tyrosine or Lysine.[5][6]

Part 5: References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Medicinal Chemistry Letters. Link

  • Grygorenko, O. O., et al. (2021). "The Emerging Applications of Sulfur(VI) Fluorides in Catalysis and Synthesis." ACS Catalysis. Link

  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. Link

  • Enamine Ltd. "Sulfonyl Fluorides in Drug Discovery: Building Blocks." Enamine Technical Documents. Link

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylbenzene-1-sulfonyl fluoride: A Versatile Building Block for Covalent Probe Development and Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as a comprehensive technical guide on 3-Bromo-5-methylbenzene-1-sulfonyl fluoride, a key building block in the rapidl...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as a comprehensive technical guide on 3-Bromo-5-methylbenzene-1-sulfonyl fluoride, a key building block in the rapidly evolving fields of chemical biology and medicinal chemistry. We will delve into its chemical identity, synthesis, and its pivotal role in the design of covalent inhibitors and chemical probes, with a particular focus on its utility in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Chemical Identity and Molecular Descriptors

3-Bromo-5-methylbenzene-1-sulfonyl fluoride is a substituted aromatic sulfonyl fluoride. The strategic placement of the bromo, methyl, and sulfonyl fluoride groups on the benzene ring provides a unique combination of reactivity and structural features, making it a valuable tool for the synthesis of complex molecules.

Table 1: Chemical Identifiers for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

IdentifierValue
IUPAC Name 3-Bromo-5-methylbenzene-1-sulfonyl fluoride
CAS Number 1934392-03-6[1]
SMILES String Cc1cc(Br)cc(c1)S(=O)(=O)F
InChIKey Based on the structure, the InChIKey would be generated from the corresponding InChI string.
Molecular Formula C7H6BrFO2S
Molecular Weight 253.09 g/mol

The Power of the Sulfonyl Fluoride "Warhead"

The sulfonyl fluoride moiety is the cornerstone of this molecule's utility in drug discovery. It acts as a "warhead" for targeted covalent inhibitors (TCIs). TCIs offer significant advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to target challenging proteins.[2]

Unlike more traditional covalent warheads that primarily target cysteine residues, sulfonyl fluorides have the unique ability to react with a broader range of nucleophilic amino acid residues within a protein's binding site. These include lysine, tyrosine, serine, threonine, and histidine.[2] This expanded targeting scope significantly broadens the "druggable" proteome, opening up new avenues for therapeutic intervention.

The reactivity of the sulfonyl fluoride is finely tunable. The electronic and steric environment of the aryl ring influences the electrophilicity of the sulfur atom, allowing for the design of inhibitors with specific reactivity profiles. This is crucial for achieving target selectivity and minimizing off-target effects.

Synthesis of Aryl Sulfonyl Fluorides: A Methodological Overview

The synthesis of aryl sulfonyl fluorides can be achieved through several established methods. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

A common and versatile method involves the conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride. This is typically achieved by a halogen exchange reaction using a fluoride source such as potassium fluoride.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Modular Synthesis via SuFEx Click Chemistry with 3-Bromo-5-methylbenzene-1-sulfonyl Fluoride

Abstract: This document provides a comprehensive guide to utilizing 3-Bromo-5-methylbenzene-1-sulfonyl fluoride as a connective hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx has emerged as a second-g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to utilizing 3-Bromo-5-methylbenzene-1-sulfonyl fluoride as a connective hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx has emerged as a second-generation click reaction, prized for its reliability, high yields, and the stability of the resulting linkages.[1][2][3] These protocols are designed for researchers, chemists, and drug development professionals, offering a blend of theoretical grounding and field-proven methodologies. We detail an advanced, accelerated protocol that circumvents common procedural hurdles, alongside essential safety, characterization, and application insights.

Scientific Foundation: The Power of SuFEx Chemistry

Click chemistry is a chemical philosophy aimed at the rapid and reliable synthesis of new molecules by joining smaller, readily available units.[4] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was the first reaction to gain this title, Sulfur(VI) Fluoride Exchange (SuFEx), introduced by K. Barry Sharpless and coworkers in 2014, has become an essential second-generation click reaction.[3][5]

The power of SuFEx lies in the unique reactivity of the sulfur(VI)-fluoride (S-F) bond. This bond is exceptionally stable under a wide range of conditions, including resistance to oxidation, reduction, and strong acids.[4][6] However, its inherent electrophilicity can be "unleashed" under specific catalytic conditions, allowing it to react with nucleophiles with near-perfect fidelity.[4] This latent reactivity is the cornerstone of its "click" status, enabling its use in complex molecular environments.

1.1. The SuFEx Hub: 3-Bromo-5-methylbenzene-1-sulfonyl Fluoride

The chosen reagent, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride, is not merely a reactive partner but a versatile synthetic hub. Its structure offers three key features:

  • The Sulfonyl Fluoride (-SO₂F): This is the "warhead" for the SuFEx reaction, enabling the formation of stable sulfonate or sulfonamide linkages.

  • The Bromo Group (-Br): A critical functional handle for post-SuFEx modification. It is a prime substrate for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.

  • The Aromatic Core: The substituted benzene ring provides a rigid scaffold, and the methyl group subtly influences the electronic properties and solubility of the molecule and its derivatives.

This combination allows for a modular, two-stage synthetic strategy: first, a reliable SuFEx connection, followed by a versatile cross-coupling diversification.

1.2. Mechanism of Catalysis

The SuFEx reaction requires a catalyst to activate the S-F bond for nucleophilic attack. While various catalysts exist, including organic bases like DBU and bifluoride salts, this guide focuses on a highly efficient, modern approach known as Accelerated SuFEx Click Chemistry (ASCC).[7][8] This system uses a synergistic combination of a hindered guanidine base (Barton's base, BTMG) and a silicon additive like hexamethyldisilazane (HMDS).[7][8]

The mechanism proceeds as follows:

  • In Situ Silylation: The alcohol or phenol nucleophile reacts with HMDS to form a more reactive trimethylsilyl (TMS) ether intermediate in situ. This avoids the need for a separate synthesis and purification of the silyl ether.[8]

  • Base Activation: The BTMG catalyst facilitates the reaction, likely by activating the silyl ether or the sulfonyl fluoride hub.

  • Irreversible Exchange: The silyl ether attacks the sulfur center, displacing the fluoride. The reaction is driven forward by the formation of the highly stable silicon-fluoride (Si-F) bond, a large thermodynamic driving force.[8]

SuFEx_Mechanism cluster_reaction Reagents R-OH + (Me₃Si)₂NH (Alcohol + HMDS) TMSEther R-O-SiMe₃ (Reactive Intermediate) Reagents->TMSEther in situ silylation Product Ar-SO₂-O-R (Sulfonate Ester) TMSEther->Product SuFEx Reaction SuFExHub Ar-SO₂F (3-Bromo-5-methylbenzene- 1-sulfonyl fluoride) SuFExHub->Product SuFEx Reaction Catalyst BTMG 2 + Catalyst->2 Byproducts Me₃SiF + NH₃

Figure 1: Simplified mechanism for Accelerated SuFEx Click Chemistry (ASCC).

Critical Safety Protocols

Sulfonyl fluorides and associated reagents require careful handling. Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted exclusively inside a certified chemical fume hood.[9][10]

  • Handling Sulfonyl Fluorides: These compounds are stable but can be corrosive and cause severe skin burns and eye damage.[11][12] Avoid inhalation of dust or vapors. In case of skin contact, wash immediately and thoroughly with soap and water.[9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][12]

  • Reagent Handling:

    • BTMG (Barton's Base): Corrosive and flammable. Handle with care.

    • HMDS: Flammable liquid and vapor. Causes skin and eye irritation.

    • Solvents (e.g., Acetonitrile): Flammable and toxic. Ensure the fume hood has adequate ventilation.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[9][11] Have an appropriate spill kit ready.

Experimental Guide: Synthesis of a Sulfonate Ester

This section details the protocol for the reaction of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride with a representative phenolic nucleophile, 4-methoxyphenol, using the Accelerated SuFEx method.

3.1. Materials & Reagents

ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
3-Bromo-5-methylbenzene-1-sulfonyl fluoride1629990-28-5255.100.51.0
4-Methoxyphenol150-76-5124.140.51.0
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)29166-72-1171.300.0250.05 (5 mol%)
1,1,1,3,3,3-Hexamethyldisilazane (HMDS)999-97-3161.400.51.0
Anhydrous Acetonitrile (MeCN)75-05-841.052.5 mL-

3.2. Equipment

  • Oven-dried 10 mL round-bottom flask with a magnetic stir bar

  • Rubber septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Step-by-Step Protocol

Workflow A 1. Preparation - Oven-dry flask - Add solids under N₂ B 2. Reagent Addition - Add anhydrous MeCN - Add HMDS - Add BTMG catalyst A->B C 3. Reaction - Stir at room temp - Monitor by TLC B->C D 4. Work-up - Quench reaction - Evaporate solvent C->D E 5. Purification - Silica gel chromatography D->E F 6. Characterization - ¹H NMR, ¹³C NMR, HRMS E->F

Figure 2: General experimental workflow for the SuFEx protocol.
  • Flask Preparation: Place an oven-dried 10 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Addition of Solids: To the flask, add 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (127.5 mg, 0.5 mmol) and 4-methoxyphenol (62.1 mg, 0.5 mmol).

  • Solvent and Reagent Addition:

    • Seal the flask with a rubber septum.

    • Add anhydrous acetonitrile (2.5 mL) via syringe.

    • Add HMDS (105 µL, 0.5 mmol) via syringe.

    • Finally, add the BTMG catalyst (4.8 µL, 0.025 mmol) via microsyringe.

    • Causality Note: The catalyst is added last to initiate the reaction after all substrates are in solution and the silylation agent is present. The sub-stoichiometric catalyst loading is a key feature of this efficient protocol.[8]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 5-30 minutes.[7][8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl fluoride is consumed. A suitable eluent system is 20% Ethyl Acetate in Hexanes.

  • Work-up and Isolation:

    • Once the reaction is complete, quench by adding 1 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Insight: For many ASCC reactions, the volatile byproducts (NH₃, Me₃SiF) and excess reagents can be removed simply by evaporation under high vacuum, often yielding a product of sufficient purity for subsequent steps without extensive purification.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%).

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield 4-methoxyphenyl 3-bromo-5-methylbenzenesulfonate as a solid.

Characterization and Validation

A successful reaction should be validated by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the characteristic peak for the phenolic -OH proton (typically a broad singlet) of the starting material will disappear. New aromatic signals corresponding to the coupled product will be observed.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Look for the appearance of strong, characteristic S=O stretching bands for the sulfonate group, typically around 1370 cm⁻¹ and 1180 cm⁻¹.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse freshly opened or properly stored BTMG.
Wet reagents or solventEnsure all glassware is oven-dried and use anhydrous solvents. HMDS is sensitive to moisture.
Poor quality sulfonyl fluorideCheck the purity of the starting material.
Multiple Byproducts Reaction too slow, allowing for side reactionsIncrease catalyst loading slightly (e.g., to 10 mol%).[7]
Nucleophile degradationEnsure the nucleophile is stable under the basic conditions.
Difficult Purification Product co-elutes with starting materialOptimize TLC conditions first. A shallower solvent gradient during chromatography may be required.

Expanding Molecular Horizons: Post-SuFEx Modification

The true power of using 3-Bromo-5-methylbenzene-1-sulfonyl fluoride is realized in subsequent transformations. The bromo-substituent on the product is a robust handle for introducing further diversity.

Post_SuFEx cluster_reaction2 SuFEx_Product SuFEx Product (with -Br group) Final_Product Diversified Molecule (bi-aryl linkage) SuFEx_Product->Final_Product Suzuki Coupling Coupling_Partners R-B(OH)₂ (Boronic Acid) Coupling_Partners->Final_Product Suzuki Coupling Catalyst Pd Catalyst + Base 3 + Catalyst->3 catalyzes

Figure 3: Diversification of the SuFEx product via Suzuki cross-coupling.

For example, the synthesized 4-methoxyphenyl 3-bromo-5-methylbenzenesulfonate can be subjected to a Suzuki coupling with an arylboronic acid to generate a complex bi-aryl sulfonate structure. This two-step sequence—SuFEx followed by cross-coupling—is a powerful strategy in medicinal chemistry and materials science for rapidly building libraries of complex molecules from simple, modular starting materials.[1][13]

References

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).
  • Sulfur fluoride exchange. PMC.
  • Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets. ECHEMI.
  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • SuFEx Click Chemistry: Discovery to Applications. ResearchGate.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. Sigma-Aldrich.
  • 2-(Fluorosulfonyl)difluoroacetyl fluoride. Synquest Labs.
  • SuFEx in Drug Discovery. Department of Chemistry.
  • Advances in the construction of diverse SuFEx linkers. National Science Review.
  • SULFURYL FLUORIDE - Safety Data Sheet. ChemicalBook.
  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. MDPI.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI).
  • Editorial Briefing New click chemistry reaction: sulfur fluoride exchange. AccessScience.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. Request PDF - ResearchGate.
  • Sulfur Fluoride Exchange (SuFEx). Monash University.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI).
  • Sulfur fluoride exchange. Springer Nature Experiments.
  • Unconventional reactivity of sulfonyl fluorides. Spiral.

Sources

Application

Synthesis of sulfonamides from 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

An In-Depth Guide to the Synthesis of Sulfonamides from 3-Bromo-5-methylbenzene-1-sulfonyl fluoride Application Note & Protocols for Drug Development Professionals This document provides a comprehensive guide for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Sulfonamides from 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Application Note & Protocols for Drug Development Professionals

This document provides a comprehensive guide for the synthesis of sulfonamides utilizing 3-Bromo-5-methylbenzene-1-sulfonyl fluoride as a key intermediate. It is designed for researchers, chemists, and drug development scientists, offering detailed protocols, mechanistic insights, and practical advice grounded in established chemical principles.

Introduction: The Strategic Value of Sulfonyl Fluorides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a vast array of life-saving drugs, including antibiotics, diuretics, and anticonvulsants.[1] Traditionally, the synthesis of these vital compounds has relied heavily on sulfonyl chlorides. However, the high reactivity of sulfonyl chlorides often leads to challenges, including poor selectivity with multifunctional molecules, instability during storage, and undesirable side reactions.[1][2]

In recent years, sulfonyl fluorides have emerged as superior alternatives.[1] Their enhanced stability, stemming from the strong sulfur-fluorine (S-F) bond, allows for greater functional group tolerance and controlled reactivity.[1][2] This unique balance of stability and "tunable" reactivity has made them ideal reagents for late-stage functionalization in complex drug discovery pipelines and has given rise to the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for modular synthesis.[3][4][5]

This guide focuses on a particularly useful building block, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride . The presence of bromo and methyl groups on the aromatic ring provides valuable vectors for further chemical modification, making it a versatile platform for generating diverse libraries of sulfonamide-based drug candidates.

The Reaction: Mechanism and Catalytic Activation

The synthesis of a sulfonamide from a sulfonyl fluoride proceeds via a nucleophilic substitution reaction at the hexavalent sulfur center. An amine (R¹R²NH) attacks the electrophilic sulfur atom of the sulfonyl fluoride (ArSO₂F), displacing the fluoride ion and forming a new sulfur-nitrogen (S-N) bond.

However, the inherent stability of the S-F bond means that this reaction often requires activation to proceed at a practical rate.[1][2] While highly nucleophilic amines may react under thermal conditions, many reactions benefit from catalysis to overcome the activation energy barrier.

Several effective strategies for activation have been developed:

  • Lewis Acid Catalysis : Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can coordinate to the oxygen or fluorine atoms of the sulfonyl group. This coordination polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine.[1][2][6] This method is known for its broad substrate scope and mild conditions.[1][2][6]

  • Nucleophilic Catalysis : Catalysts like 1-hydroxybenzotriazole (HOBt) can act as superior nucleophiles to initially attack the sulfonyl fluoride, forming a more reactive intermediate that is then readily displaced by the amine.[7] This approach is particularly effective for sterically hindered substrates.[7]

  • Base-Mediated/Thermal Conditions : For electron-deficient sulfonyl fluorides or highly nucleophilic amines, the reaction can sometimes be driven to completion with a base (to scavenge the HF byproduct) and elevated temperatures, without the need for a specific catalyst.[1][2]

Sulfonamide Synthesis Mechanism Figure 1: General Mechanism of Catalyzed Sulfonamide Synthesis cluster_reactants Reactants cluster_products Products ArSO2F 3-Bromo-5-methyl- benzene-1-sulfonyl fluoride Amine Primary or Secondary Amine (R¹R²NH) TS TS Amine->TS Nucleophilic Attack Catalyst Lewis Acid (e.g., Ca(NTf₂)₂) or Nucleophilic Catalyst Activated_Complex Activated_Complex Catalyst->Activated_Complex Sulfonamide Target Sulfonamide (ArSO₂NR¹R²) Byproduct Byproduct (HF) + Regenerated Catalyst Activated_Complex->TS TS->Sulfonamide TS->Byproduct

Caption: Figure 1: General Mechanism of Catalyzed Sulfonamide Synthesis

Experimental Protocols

Safety is paramount. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Sulfonyl fluorides and amines can be corrosive and toxic; consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10][11][12]

Protocol 1: Calcium Triflimide-Catalyzed Synthesis (Broad Scope)

This protocol is adapted from established methods and is highly effective for a wide variety of primary and secondary amines, including those with moderate to low nucleophilicity.[1][2][6]

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
3-Bromo-5-methylbenzene-1-sulfonyl fluoride944917-09-7255.11255 mg1.0
Amine (e.g., Aniline)62-53-393.13112 mg (110 µL)1.2
Calcium Triflimide [Ca(NTf₂)₂]157330-10-0600.30600 mg1.0
Triethylamine (Et₃N)121-44-8101.19101 mg (139 µL)1.0
tert-Amyl Alcohol75-85-488.155.0 mLSolvent
Dichloromethane (DCM)75-09-284.93As neededSolvent
Saturated aq. NH₄Cl12125-02-953.49As neededQuench
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying

Step-by-Step Procedure

  • Reaction Setup : To a dry oven-dried vial equipped with a magnetic stir bar, add 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (255 mg, 1.0 mmol) and calcium triflimide (600 mg, 1.0 mmol).

  • Solvent and Reagent Addition : Add tert-amyl alcohol (5.0 mL) to the vial. Begin stirring to create a suspension.

  • Amine and Base Addition : Sequentially add the amine (1.2 mmol) and triethylamine (139 µL, 1.0 mmol) to the reaction mixture via syringe.

  • Reaction Conditions : Seal the vial and place it in a preheated heating block at 60 °C. Allow the reaction to stir for 18-24 hours.

  • Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting sulfonyl fluoride.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

  • Quenching and Extraction : Transfer the mixture to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure sulfonamide product.

Protocol 2: Thermally-Driven Synthesis with a Nucleophilic Amine

This protocol is suitable for more reactive, nucleophilic amines (e.g., aliphatic secondary amines like morpholine) where a dedicated catalyst may not be necessary.

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
3-Bromo-5-methylbenzene-1-sulfonyl fluoride944917-09-7255.11255 mg1.0
Amine (e.g., Morpholine)110-91-887.12261 mg (261 µL)3.0
Acetonitrile (MeCN)75-05-841.054.0 mLSolvent
Ethyl Acetate (EtOAc)141-78-688.11As neededSolvent
1M Hydrochloric Acid (HCl)7647-01-036.46As neededWash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying

Step-by-Step Procedure

  • Reaction Setup : In a sealed tube, dissolve 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (255 mg, 1.0 mmol) in acetonitrile (4.0 mL).

  • Amine Addition : Add the nucleophilic amine (e.g., morpholine, 3.0 mmol), which will also act as the base to neutralize the HF byproduct.

  • Reaction Conditions : Tightly seal the tube and heat the reaction mixture to 80 °C in a heating block for 12-18 hours.

  • Work-up : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess amine.

  • Extraction : Dissolve the residue in ethyl acetate (25 mL). Wash the organic solution with 1M HCl (2 x 10 mL) to remove any remaining amine, followed by a wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification : The crude product can often be purified by recrystallization or flash column chromatography if necessary.

Representative Substrate Scope

The protocols described can be applied to a diverse range of amines to generate a library of sulfonamides based on the 3-bromo-5-methylphenylsulfonyl core.

Amine TypeExample AmineExpected Reactivity / ProtocolPredicted Yield RangeNotes
Primary Aromatic AnilineProtocol 1 (Catalyzed)60-85%Electron-donating groups on the aniline generally increase reactivity.
Secondary Aromatic N-MethylanilineProtocol 1 (Catalyzed)55-75%May require slightly longer reaction times due to increased steric bulk.
Primary Aliphatic BenzylamineProtocol 1 or 270-95%Highly nucleophilic; may work well under thermal conditions.
Secondary Aliphatic MorpholineProtocol 2 (Thermal)85-98%Excellent nucleophile, often leads to high yields without a catalyst.
Heterocyclic PiperazineProtocol 1 or 275-95%Can be mono- or di-sulfonylated depending on stoichiometry and conditions.
Weakly Nucleophilic 4-NitroanilineProtocol 1 (Catalyzed)40-60%Requires activation; reaction may be slower.

Trustworthiness: A Self-Validating Workflow

Ensuring the successful synthesis and purity of the target sulfonamide is critical. A robust workflow incorporating reaction monitoring and rigorous characterization provides the necessary validation.

***dot digraph "Experimental Workflow" { graph [fontname="Arial", label="Figure 2: Self-Validating Experimental Workflow", labelloc=b, fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Sources

Method

Application Notes &amp; Protocols for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride as a Covalent Protein Probe

Prepared for: Researchers, Scientists, and Drug Development Professionals I. Introduction: The Emergence of Sulfonyl Fluorides in Covalent Chemical Biology The landscape of drug discovery and chemical biology has been re...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Emergence of Sulfonyl Fluorides in Covalent Chemical Biology

The landscape of drug discovery and chemical biology has been revolutionized by the strategic use of covalent probes to interrogate protein function. Among the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a privileged class, offering a unique balance of aqueous stability and reactivity towards a diverse set of nucleophilic amino acid residues.[1][2][3] Unlike traditional covalent modifiers that often target cysteine, sulfonyl fluorides can engage with serine, threonine, tyrosine, lysine, and histidine in a context-dependent manner, significantly expanding the scope of the "ligandable" proteome.[4][5] This versatility stems from the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a click chemistry reaction that allows for the efficient and specific formation of covalent bonds with protein targets.[6]

This document provides detailed application notes and protocols for the use of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride , a bespoke covalent probe. The strategic placement of the bromo and methyl groups on the phenyl ring is intended to modulate the reactivity and selectivity of the sulfonyl fluoride warhead, offering a tailored tool for probing protein binding sites. Due to the nascent nature of this specific probe, the following applications and protocols are built upon established methodologies for functionally similar sulfonyl fluoride probes, providing a robust framework for its characterization and deployment in research settings.

II. Mechanistic Principles of Covalent Modification

The utility of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride as a covalent probe is underpinned by the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. This electrophilic center is susceptible to nucleophilic attack by the side chains of specific amino acid residues within a protein's binding pocket.

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification proceeds via a nucleophilic substitution reaction at the sulfur atom, termed Sulfur(VI) Fluoride Exchange (SuFEx).[6] The key steps are:

  • Binding and Proximity: The probe first reversibly binds to the protein's active or allosteric site, driven by non-covalent interactions. This positions the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue.

  • Nucleophilic Attack: The lone pair of electrons on the nucleophilic residue (e.g., the hydroxyl of serine or tyrosine, the amine of lysine, or the imidazole of histidine) attacks the electrophilic sulfur atom of the sulfonyl fluoride.

  • Formation of a Covalent Adduct: This attack leads to the formation of a stable covalent sulfonamide or sulfonate ester bond, with the concomitant release of a fluoride ion.[7]

The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aryl ring. The bromo and methyl substituents on 3-Bromo-5-methylbenzene-1-sulfonyl fluoride will influence the electrophilicity of the sulfur atom, thereby affecting its reactivity profile.

SuFEx_Mechanism cluster_0 Protein Binding Pocket cluster_1 Covalent Modification Probe 3-Bromo-5-methyl- benzene-1-sulfonyl fluoride Nucleophile Protein Nucleophile (e.g., Lys, Tyr, Ser) Probe->Nucleophile Reversible Binding Transition_State Transition State Nucleophile->Transition_State Nucleophilic Attack Covalent_Adduct Covalent Protein-Probe Adduct Transition_State->Covalent_Adduct Fluoride_Ion F⁻ Transition_State->Fluoride_Ion

Caption: Mechanism of covalent protein modification by 3-Bromo-5-methylbenzene-1-sulfonyl fluoride via SuFEx chemistry.

III. Applications and Experimental Protocols

Application 1: Covalent Inhibition of Target Enzymes

Principle: 3-Bromo-5-methylbenzene-1-sulfonyl fluoride can act as an irreversible inhibitor of enzymes that possess a nucleophilic residue within their active site. By forming a covalent bond, the probe can permanently block substrate access or disrupt the catalytic machinery of the enzyme.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of the probe against a purified enzyme.

Materials:

  • Purified target enzyme

  • 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (stock solution in DMSO)

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in DMSO.

    • Prepare serial dilutions of the probe in assay buffer.

    • Prepare a working solution of the target enzyme in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Inhibition Reaction:

    • To the wells of a 96-well plate, add 50 µL of the diluted probe solutions. Include a vehicle control (DMSO in assay buffer).

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at a specified temperature (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60 minutes) to allow for covalent modification.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.

    • Immediately measure the reaction kinetics using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • To confirm covalent inhibition, assess the time-dependency of the inhibition.[8]

Quantitative Data Example:

Concentration (µM)% Inhibition (30 min)
0.112
148
1095
10099
Application 2: Activity-Based Protein Profiling (ABPP)

Principle: ABPP utilizes reactive probes to profile the functional state of enzymes in complex biological samples. An alkyne- or azide-functionalized version of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride can be used to label target proteins in cell lysates or living cells. The tagged proteins can then be visualized or identified using bioorthogonal chemistry.[9]

Protocol: In-Cell ABPP with Click Chemistry

This protocol outlines the labeling of intracellular targets using an alkyne-functionalized version of the probe.

Materials:

  • Alkyne-functionalized 3-Bromo-5-methylbenzene-1-sulfonyl fluoride probe

  • Cultured mammalian cells

  • Cell culture medium

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer)

  • Azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore)

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE and Western blotting reagents or mass spectrometry instrumentation

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the alkyne-probe at various concentrations (e.g., 1-10 µM) in fresh culture medium for a specified time (e.g., 1-4 hours) at 37°C. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the clarified lysate, add the click chemistry reagents: azide-reporter tag, TCEP, TBTA, and CuSO₄.

    • Incubate the reaction at room temperature for 1 hour.

  • Analysis:

    • For visualization: Separate the labeled proteins by SDS-PAGE and visualize the fluorophore-tagged proteins using a fluorescence scanner.

    • For identification: For biotin-tagged proteins, perform streptavidin affinity purification followed by on-bead digestion and protein identification by LC-MS/MS.

ABPP_Workflow Cell_Treatment Treat Cells with Alkyne-Probe Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Click_Chemistry Click Chemistry with Azide-Reporter Tag Cell_Lysis->Click_Chemistry Analysis Analysis Click_Chemistry->Analysis SDS_PAGE SDS-PAGE/ Fluorescence Scan Analysis->SDS_PAGE LC_MS Affinity Purification & LC-MS/MS Analysis->LC_MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using an alkyne-functionalized probe.

Application 3: Target Identification and Validation

Principle: Covalent probes are invaluable tools for identifying the molecular targets of bioactive compounds. By incorporating the 3-Bromo-5-methylbenzene-1-sulfonyl fluoride warhead into a known ligand, one can create a tool to covalently label and subsequently identify its binding partners.[10]

Protocol: Target Identification by Mass Spectrometry

This protocol describes the identification of protein targets from a complex mixture.

Materials:

  • 3-Bromo-5-methylbenzene-1-sulfonyl fluoride probe

  • Cell lysate or tissue homogenate

  • SDS-PAGE materials

  • In-gel digestion reagents (trypsin)

  • LC-MS/MS instrumentation

Procedure:

  • Labeling:

    • Incubate the proteome sample with the probe at a suitable concentration and for an appropriate time. Include a control sample treated with vehicle.

  • Protein Separation:

    • Separate the proteins by 1D or 2D SDS-PAGE.

  • Identification of Labeled Proteins:

    • Excise protein bands that show a mobility shift or differential staining between the probe-treated and control samples.

    • Perform in-gel tryptic digestion of the excised protein bands.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm.

    • The covalent modification will result in a specific mass shift on the modified peptide, allowing for the identification of the precise site of covalent attachment.[11]

IV. Considerations for Use and Troubleshooting

  • Probe Stability: While sulfonyl fluorides are generally stable in aqueous buffers, their stability can be influenced by pH and the presence of nucleophiles.[7] It is recommended to prepare fresh dilutions of the probe for each experiment.

  • Off-Target Effects: At high concentrations, sulfonyl fluorides can exhibit some promiscuity.[1] It is crucial to perform dose-response experiments and include appropriate controls to distinguish specific from non-specific binding.

  • Synthesis of the Probe: 3-Bromo-5-methylbenzene-1-sulfonyl fluoride can be synthesized from commercially available starting materials such as 1-bromo-3-fluoro-5-methylbenzene.[12][13] The synthesis typically involves conversion to the corresponding sulfonyl chloride followed by fluorination.[14][15]

V. Conclusion

3-Bromo-5-methylbenzene-1-sulfonyl fluoride represents a promising tool for the covalent interrogation of protein function. Its unique substitution pattern offers the potential for tailored reactivity and selectivity. The protocols outlined in this document provide a comprehensive framework for researchers to harness the power of this probe in diverse applications, from enzyme inhibition studies to target identification in complex biological systems. As with any reactive probe, careful experimental design and validation are paramount to ensure the generation of robust and meaningful data.

VI. References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols. Benchchem.

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC.

  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Carbosynth.

  • Covalent Tethering of Fragments For Covalent Probe Discovery. PMC - NIH.

  • Covalent Protein Coupling Protocol. Thermo Fisher Scientific - US.

  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC.

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.

  • Unconventional reactivity of sulfonyl fluorides. Spiral.

  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate.

  • (S)-1-((3-Bromo-5-methylphenyl)sulfonyl)-3-methylpiperazine hydrochloride. BLD Pharm.

  • 3-Bromo-5-fluorobenzene-1-sulfonyl chloride. Sigma-Aldrich.

  • A previously reported sulfonyl fluoride probe for covalent lysine... ResearchGate.

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias.

  • 1-Bromo-3-fluoro-5-methylbenzene Formula. ECHEMI.

  • 1-Bromo-3-fluoro-5-methylbenzene. ChemicalBook.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Fragment-Based Drug Discovery Libraries with Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Covalent Fragments with Sulfonyl Fluoride Warheads Fragment-Based Drug Discovery (FBDD) has solidified its position...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Covalent Fragments with Sulfonyl Fluoride Warheads

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development.[1] By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space with high efficiency, often identifying binders for challenging targets that are missed by traditional high-throughput screening.[1][2][3] A significant evolution in this field is the advent of covalent FBDD, which utilizes fragments equipped with a reactive electrophilic "warhead."[2][4] This approach offers the potential for high potency and prolonged duration of action through the formation of a stable, covalent bond with the target protein.[2]

Among the arsenal of electrophilic warheads, the sulfonyl fluoride (SO₂F) moiety has emerged as a particularly privileged functional group.[5][6] Unlike more reactive electrophiles, sulfonyl fluorides exhibit a finely tuned balance of stability in aqueous biological environments and reactivity towards a range of nucleophilic amino acid residues.[5][6] While initially recognized for their reaction with serine, their utility has expanded to include context-specific modification of tyrosine, lysine, histidine, threonine, and cysteine residues.[5][6][7][8][9][10] This multi-targeting capability significantly broadens the scope of the "druggable" proteome, opening avenues to previously intractable targets.[1][11][12][13]

This guide provides a comprehensive overview of the design, synthesis, and quality control of fragment libraries incorporating the sulfonyl fluoride warhead, underpinned by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[7][8][14][15]

Designing a High-Quality Sulfonyl Fluoride Fragment Library

The design of a covalent fragment library requires careful consideration of both the fragment scaffold and the reactivity of the warhead. The goal is to create a diverse collection of molecules with appropriate physicochemical properties to maximize the chances of identifying high-quality hits.

Physicochemical Property Guidelines

While the classic "Rule of Three" (Ro3) provides a foundational guideline for non-covalent fragments, the incorporation of a warhead necessitates a slight adjustment of these parameters.[16]

ParameterRecommended RangeRationale & Causality
Molecular Weight (MW) 150 - 300 DaKeeps the fragments small and simple, allowing for effective exploration of binding pockets. The upper limit is slightly relaxed from the strict Ro3 to accommodate the sulfonyl fluoride moiety.[2][17]
cLogP ≤ 3Ensures sufficient aqueous solubility for screening assays and minimizes non-specific binding.[16][17]
Hydrogen Bond Donors (HBD) ≤ 3Controls polarity and desolvation penalties upon binding.[16][17]
Hydrogen Bond Acceptors (HBA) ≤ 3Complements the HBD parameter to maintain a favorable polarity profile.[16][17]
Topological Polar Surface Area (TPSA) < 90 ŲA key descriptor for predicting cell permeability.
Reactivity ModerateThe warhead must be stable enough to avoid non-specific reactions but reactive enough to form a covalent bond in the context of a specific binding pocket.[18]
Scaffold Diversity and 3D Shape

A successful fragment library should encompass a wide range of chemical scaffolds and three-dimensional shapes. This diversity increases the probability of finding fragments that are complementary to a variety of protein binding sites. It is advisable to include a mix of aromatic, heterocyclic, and aliphatic scaffolds.

Synthesis of Sulfonyl Fluoride-Containing Fragments

The synthesis of a sulfonyl fluoride fragment library relies on robust and versatile chemical methodologies. A variety of starting materials can be utilized, offering flexibility in the design and synthesis of diverse fragment scaffolds.

General Workflow for Sulfonyl Fluoride Fragment Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of sulfonyl fluoride fragments.

G cluster_synthesis Synthesis cluster_qc Quality Control start Select Starting Material (e.g., Sulfonic Acid, Sulfonyl Chloride, Thiol) reaction Sulfonyl Fluoride Formation Reaction start->reaction Introduce SO₂F group workup Aqueous Workup & Extraction reaction->workup Isolate crude product purification Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) workup->purification Purify fragment qc Purity & Identity Confirmation (NMR, LC-MS) purification->qc Analyze purified product storage Library Plating & Storage qc->storage Final library assembly

Caption: General workflow for sulfonyl fluoride fragment synthesis.

Protocol 1: Synthesis of Aryl Sulfonyl Fluorides from Arylsulfonic Acids

This protocol describes a one-pot conversion of readily available arylsulfonic acids to the corresponding sulfonyl fluorides.[19][20]

Materials:

  • Arylsulfonic acid (1.0 mmol)

  • Cyanuric chloride (1.1 mmol)

  • Potassium bifluoride (KHF₂) (3.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.05 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the arylsulfonic acid in acetonitrile, add cyanuric chloride and tetrabutylammonium bromide.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the formation of the intermediate sulfonyl chloride by TLC or LC-MS.

  • Add potassium bifluoride to the reaction mixture and continue stirring at 60 °C for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aryl sulfonyl fluoride.

Causality: This method proceeds via the in-situ formation of a sulfonyl chloride intermediate, which then undergoes a fluorine-chlorine exchange reaction.[19][21] The use of a phase-transfer catalyst like TBAB facilitates the reaction between the sulfonate salt and cyanuric chloride.[19]

Protocol 2: Synthesis from Sulfonyl Chlorides via Halogen Exchange

This is a classic and widely used method for the preparation of sulfonyl fluorides.[22]

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 mmol)

  • Potassium fluoride (KF) (2.0 mmol)

  • 18-Crown-6 (0.1 mmol)

  • Acetonitrile (MeCN) (10 mL)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the sulfonyl chloride in acetonitrile, add potassium fluoride and 18-crown-6.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Causality: The 18-crown-6 acts as a phase-transfer catalyst, sequestering the potassium ion and increasing the nucleophilicity of the fluoride anion for the halogen exchange reaction.[19]

Other Synthetic Routes

A variety of other methods have been developed for the synthesis of sulfonyl fluorides, starting from materials such as:

  • Thiols and Disulfides: These can be converted to sulfonyl fluorides through oxidative chlorination followed by fluoride exchange.[21][22][23]

  • Aryl Halides and Boronic Acids: Palladium-catalyzed and other transition-metal-catalyzed methods allow for the direct installation of the sulfonyl fluoride group.[21][22][24][25][26]

  • Sulfonamides: These can be converted to sulfonyl fluorides under mild conditions.[27][28]

Library Quality Control: Ensuring the Integrity of Your Fragments

Rigorous quality control (QC) is paramount for the success of any fragment screening campaign.[16][29][30][31][32] Impurities can lead to false positives, while compound degradation can result in false negatives.

Recommended QC Techniques
TechniquePurposeKey Parameters to Assess
¹H and ¹⁹F NMR Spectroscopy Identity and Purity ConfirmationChemical shifts, coupling constants, and integration should be consistent with the expected structure. The absence of significant impurity peaks is crucial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity and Molecular Weight VerificationA single, sharp peak in the chromatogram indicates high purity. The observed mass should match the calculated molecular weight of the fragment.[2][3]
High-Resolution Mass Spectrometry (HRMS) Exact Mass DeterminationProvides a highly accurate mass measurement, confirming the elemental composition of the synthesized fragment.
Solubility Assessment Ensure Suitability for ScreeningThe solubility of each fragment should be determined in the screening buffer to avoid issues with compound precipitation.
Protocol 3: Standard Quality Control Workflow
  • Initial Purity Assessment (LC-MS):

    • Dissolve a small sample of the purified fragment in a suitable solvent (e.g., DMSO, acetonitrile).

    • Inject the sample onto an LC-MS system equipped with a C18 column.

    • Analyze the chromatogram for peak purity and confirm the molecular weight from the mass spectrum. A purity of >95% is generally recommended.

  • Structural Confirmation (NMR):

    • Acquire ¹H and ¹⁹F NMR spectra for each fragment.

    • Confirm that the spectral data are consistent with the assigned structure.

  • Final Library Plating:

    • Prepare stock solutions of the QC-passed fragments in an appropriate solvent, typically DMSO, at a standard concentration (e.g., 100 mM).

    • Distribute the stock solutions into 96- or 384-well plates for screening.

  • Stability Assessment:

    • It is good practice to periodically re-analyze a subset of the library to check for compound degradation, especially after freeze-thaw cycles.[16]

The Covalent Interaction: Sulfonyl Fluoride with Target Proteins

The utility of sulfonyl fluoride fragments stems from their ability to form a stable covalent bond with nucleophilic residues within a protein's binding pocket. This interaction is highly dependent on the local microenvironment of the amino acid residue.

G cluster_interaction Covalent Modification protein Target Protein with Nucleophilic Residue (e.g., Tyr-OH) binding Non-covalent Binding in Active Site protein->binding fragment Sulfonyl Fluoride Fragment (Ar-SO₂F) fragment->binding reaction Nucleophilic Attack binding->reaction Proximity & Orientation adduct Covalent Adduct (Ar-SO₂-O-Tyr) reaction->adduct fluoride Fluoride Ion (F⁻) reaction->fluoride Leaving Group

Caption: Covalent modification of a tyrosine residue by a sulfonyl fluoride fragment.

The reaction is initiated by the nucleophilic attack of the deprotonated amino acid side chain (e.g., the phenolate of tyrosine or the amine of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This forms a stable sulfonyl-enzyme adduct and displaces the fluoride ion as a leaving group. The proximity and orientation of the fragment within the binding site, facilitated by non-covalent interactions, are crucial for the covalent reaction to occur.

Conclusion

The synthesis of fragment libraries incorporating sulfonyl fluorides represents a powerful strategy in modern drug discovery.[5][7] By combining the efficiency of FBDD with the potency and durability of covalent inhibition, these libraries provide a means to tackle challenging biological targets and expand the druggable proteome.[11][12][13] The synthetic routes are well-established and adaptable, allowing for the creation of diverse and high-quality libraries. Adherence to rigorous quality control protocols is essential to ensure the reliability of screening data and the successful identification of novel covalent inhibitors.

References

  • NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. Available at: [Link]

  • Fragment-based covalent ligand discovery. Vividion Therapeutics. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available at: [Link]

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. Available at: [Link]

  • Fragment-based covalent ligand discovery. RSC Chemical Biology. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. Available at: [Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC. Available at: [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC. Available at: [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace. Available at: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available at: [Link]

  • Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

  • 6 ingredients for a successful fragment library. NanoTemper Technologies. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. Available at: [Link]

  • How to build a covalent fragment library. Practical Fragments. Available at: [Link]

  • Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. RSC Publishing. Available at: [Link]

  • Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. PubMed. Available at: [Link]

  • NMR quality control of fragment libraries for screening. MDC Berlin. Available at: [Link]

  • Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. ScienceDirect. Available at: [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. Available at: [Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications. Available at: [Link]

  • Covalent fragment libraries in drug discovery. ResearchGate. Available at: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. ResearchGate. Available at: [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PubMed. Available at: [Link]

  • Quality Control in NGS Library Preparation Workflow. CD Genomics. Available at: [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. Chemistry – A European Journal. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC. Available at: [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. Available at: [Link]

  • NMR quality control of fragment libraries for screening. ResearchGate. Available at: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PubMed. Available at: [Link]

  • SuFEx handle fragment library. Melius Organics. Available at: [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. OUCI. Available at: [Link]

  • SuFEx handle fragment library. Otava Chemicals. Available at: [Link]

  • Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society. Available at: [Link]

  • Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. Available at: [Link]

Sources

Method

Application Note: Optimized Reaction Conditions for SuFEx with Amines

This Application Note is designed as a high-level technical guide for the implementation of Sulfur-Fluoride Exchange (SuFEx) chemistry with amine nucleophiles. It moves beyond basic literature review to provide actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the implementation of Sulfur-Fluoride Exchange (SuFEx) chemistry with amine nucleophiles. It moves beyond basic literature review to provide actionable, field-tested protocols and mechanistic rationale.

Executive Summary

Sulfur-Fluoride Exchange (SuFEx) has evolved from a niche "click" chemistry concept into a robust platform for drug discovery and materials science.[1] Unlike traditional sulfonyl chloride chemistry, which is moisture-sensitive and prone to redox side reactions, S(VI)-F bonds are kinetically stable yet thermodynamically primed for exchange.

This guide focuses specifically on the S-N bond formation —a critical linkage in medicinal chemistry. While S-F bonds are generally stable to amines under neutral conditions, they can be activated selectively. This note details the "Unified Strategy" using Calcium Triflimide [Ca(NTf


)

] and DABCO, which has superseded older, harsher methods (e.g., high heat, excess superbase) for most small-molecule applications.

Mechanistic Insight & Causality

To troubleshoot SuFEx, one must understand the "Activation Paradox": S(VI)-F bonds are stable because the fluorine atom is a poor leaving group in the absence of specific activation (due to high bond strength and low polarizability), but it becomes hyper-reactive when the sulfur center is activated by Lewis acids or when the fluoride is stabilized by H-bonding.

The Calcium-DABCO Dual Activation Model

The most robust protocol for amines relies on a synergistic activation mode.

  • Ca(NTf

    
    )
    
    
    
    (Lewis Acid):
    Coordinates to the sulfonyl oxygens, increasing the electrophilicity of the sulfur center.
  • DABCO (Nucleophilic Base): Acts as a transient nucleophile to form a highly reactive N-sulfonylammonium salt intermediate or acts as a general base to deprotonate the incoming amine.

SuFEx_Mechanism SF Sulfonyl Fluoride (R-SO2-F) Complex Activated Complex [Ca...O=S=O] SF->Complex Coordination Ca Ca(NTf2)2 (Lewis Acid) Ca->Complex Inter N-Sulfonyl Ammonium Salt Complex->Inter DABCO Attack (F- displacement) DABCO DABCO (Base/Nu) DABCO->Inter Product Sulfonamide (R-SO2-NH-R') Inter->Product Amine Attack HF HF-Base Salt Inter->HF Amine Amine (R'-NH2) Amine->Product

Figure 1: Synergistic activation of S(VI)-F bonds by Calcium Lewis acids and DABCO base, enabling room-temperature substitution.

Reaction Menu: Selection Guide

Select the protocol based on your specific S(VI) source and amine type.

Reaction ClassS(VI) SourceProductPrimary ChallengeRecommended Condition
A Sulfonyl Fluoride (R-SO

F)
SulfonamideLow reactivity of alkyl-SO

F
Ca(NTf

)

/ DABCO
B Fluorosulfate (Ar-OSO

F)
SulfamatePotential phenol eliminationCa(NTf

)

/ DABCO
C Sulfamoyl Fluoride (R

N-SO

F)
SulfamideSteric hindranceCa(NTf

)

/ DABCO
(High Conc.)
D Thionyl Tetrafluoride (SOF

)
Iminosulfur OxydifluorideGas handling; HydrolysisEt

N / MeCN
(Schlenk technique)

Standard Operating Protocols (SOPs)

Protocol A: The "Unified" Synthesis of Sulfonamides/Sulfamates

Reference: Adapted from Ball & am Ende, Org. Lett. 2020. Scope: Works for Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides reacting with 1° and 2° amines.

Materials
  • S(VI)-F Substrate: 1.0 equivalent

  • Amine Nucleophile: 1.2 equivalents

  • DABCO (1,4-diazabicyclo[2.2.2]octane): 1.5 equivalents[2][3]

  • Ca(NTf

    
    )
    
    
    
    (Calcium triflimide):
    0.2 – 1.0 equivalent (Start with 0.5 eq for screening; stoichiometric often needed for difficult substrates)
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

  • Concentration: 0.5 M – 1.0 M (High concentration is critical for kinetics)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Solids Addition: Add the S(VI)-F substrate (1.0 equiv), DABCO (1.5 equiv), and Ca(NTf

    
    )
    
    
    
    (0.5 equiv) to the vial.
    • Note: Ca(NTf

      
      )
      
      
      
      is hygroscopic. Weigh quickly or use a glovebox if available.
  • Solvation: Add anhydrous MeCN or THF to achieve a concentration of 0.5 M relative to the substrate.

  • Amine Addition: Add the Amine (1.2 equiv) via syringe.

  • Reaction: Stir vigorously at Room Temperature (23 °C) .

    • Monitoring: Check by LC-MS or TLC at 1 hour. Most reactions are complete within 1-4 hours.

    • Optimization: If conversion is <50% after 4 hours, increase Ca(NTf

      
      )
      
      
      
      to 1.0 equiv and heat to 50 °C.
  • Workup:

    • Dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash with 0.5 M HCl (to remove excess DABCO and amine) and then Brine.

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Synthesis of Fluorosulfates (Precursors for Protocol A)

Context: Before making a sulfamate, you often need to convert a phenol to a fluorosulfate. Reagent: AISF (Solid, shelf-stable reagent) is preferred over toxic SO


F

gas for small-scale labs.
Materials
  • Phenol Substrate: 1.0 equiv

  • AISF Reagent: 1.1 equiv

  • Base: DBU (1.2 equiv)

  • Solvent: DCM or MeCN (0.2 M)

Procedure
  • Dissolve Phenol in DCM.

  • Add DBU followed by AISF.[4]

  • Stir at RT for 10-30 minutes (Reaction is extremely fast).

  • Wash with dilute acid, dry, and concentrate. The resulting Aryl-OSO

    
    F is usually pure enough for the SuFEx step (Protocol A).
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) S-F bond too stable; Amine non-nucleophilic1. Increase Conc. to 1.0 M.2. Increase Ca(NTf

)

to 1.0 eq.3.[3] Switch solvent to tert-Amyl alcohol (activates via H-bonding).
Phenol Elimination (for Fluorosulfates) Base is too strong; Substrate electron-poorReduce DABCO to 1.1 eq. Ensure strictly anhydrous conditions.
Silyl Group Loss Fluoride generationAdd a fluoride scavenger (e.g., molecular sieves) or avoid silyl protecting groups on the amine.
Low Yield with Anilines Low nucleophilicityUse LHMDS (Lithium Hexamethyldisilazide) as base (1.1 eq) in THF at -78 °C to RT (Deprotonation pathway).

References

  • Found

    • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • The Unified Ca(NTf2)2 Protocol

    • Mahapatra, S., Woroch, C. P., Butler, T. W., Carneiro, S. N., Kwan, S. C., Khasnavis, S. R., ...[6] & Ball, N. D. (2020).[6] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[2][3][6][7] Organic Letters, 22(11), 4389–4394.

  • AISF Reagent for Fluorosulf

    • Mujahid, S., et al. (2018). [4-(Acetylamino)
  • Multidimensional SuFEx (SOF4)

    • Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2017).[5] Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Angewandte Chemie International Edition, 56(11), 2903–2908.

Sources

Application

Application Notes &amp; Protocols: Unraveling the Covalent Inhibition Mechanism of 3-Bromo-5-methylbenzene-1-sulfonyl Fluoride Derivatives

Abstract Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the potential to target challenging proteins. Among the diverse ele...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the potential to target challenging proteins. Among the diverse electrophilic warheads available, sulfonyl fluorides (SFs) have garnered significant attention for their unique reactivity profile, capable of forming stable covalent bonds with a broader range of nucleophilic amino acid residues beyond the canonical cysteine. This guide provides an in-depth exploration of the mechanistic evaluation of a specific class of these inhibitors: 3-Bromo-5-methylbenzene-1-sulfonyl fluoride and its derivatives. We present a suite of detailed protocols and application notes designed for researchers, scientists, and drug development professionals. These methodologies encompass kinetic analysis to determine inhibitor potency, mass spectrometry-based techniques for definitive identification of covalent adducts, and cell-based assays to confirm target engagement in a physiologically relevant context. By integrating principles of scientific integrity with practical, field-proven insights, this document serves as a comprehensive resource for elucidating the covalent inhibition mechanism of this promising class of compounds.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Inhibition

The paradigm of drug design has progressively embraced targeted covalent inhibitors (TCIs) for their ability to achieve durable target occupancy, often limited only by the rate of protein turnover.[1] This contrasts with non-covalent inhibitors, where efficacy is dictated by a continuous equilibrium of binding and dissociation. The sulfonyl fluoride (SF) moiety, in particular, has emerged as a privileged warhead.[2] Unlike traditional electrophiles that predominantly target the highly nucleophilic cysteine, SFs can react with a wider array of residues including lysine, tyrosine, serine, and histidine.[3][4] This expanded targeting scope significantly broadens the "druggable" proteome.

The 3-Bromo-5-methylbenzene-1-sulfonyl fluoride scaffold offers a versatile platform for developing potent and selective covalent inhibitors. The bromo and methyl substituents provide vectors for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. The core of its inhibitory action lies in the electrophilic sulfur atom of the sulfonyl fluoride group, which is susceptible to nucleophilic attack by amino acid side chains within a protein's binding pocket. This reaction, often referred to as Sulfur(VI) Fluoride exchange (SuFEx), results in the formation of a stable sulfonamide or sulfonate ester bond and the release of a benign fluoride ion.[5][6]

Understanding the precise mechanism of covalent inhibition is paramount for rational drug design. This involves not only confirming the formation of a covalent bond but also characterizing the kinetics of this interaction and identifying the specific amino acid residue(s) involved. The following sections provide detailed protocols to rigorously investigate the covalent inhibition mechanism of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride derivatives.

Mechanistic Elucidation Workflow

A multi-faceted approach is essential to fully characterize the covalent inhibition mechanism. Our recommended workflow integrates biochemical, biophysical, and cell-based methodologies to provide a comprehensive understanding of the inhibitor's mode of action.

Caption: A comprehensive workflow for characterizing covalent inhibitors.

Part I: Biochemical Characterization

Kinetic Analysis of Covalent Inhibition

For irreversible covalent inhibitors, a simple IC50 value is insufficient to describe their potency. A more informative parameter is the second-order rate constant of inactivation, kinact/KI, which reflects the efficiency of covalent modification.[7][8] This is determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.

Protocol: Determination of kinact and KI

  • Reagents and Materials:

    • Purified target enzyme

    • 3-Bromo-5-methylbenzene-1-sulfonyl fluoride derivative (stock solution in DMSO)

    • Enzyme-specific substrate

    • Assay buffer (ensure compatibility with both enzyme and inhibitor)

    • 96-well microplates (low-binding)

    • Plate reader capable of kinetic measurements

  • Experimental Procedure: a. Prepare a series of dilutions of the inhibitor in the assay buffer. It is crucial to maintain a consistent, low percentage of DMSO in the final reaction mixture (typically ≤1%). b. In a microplate, pre-incubate the enzyme with the different concentrations of the inhibitor at a controlled temperature (e.g., 25°C or 37°C). c. At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), initiate the enzymatic reaction by adding the substrate. d. Immediately measure the initial reaction velocity (vi) using the plate reader. The measurement window should be short enough to ensure linearity of the product formation. e. For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) against the pre-incubation time. f. The slope of each line represents the observed rate of inactivation (kobs) at that inhibitor concentration.

  • Data Analysis: a. Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]). b. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) c. This will yield the maximal rate of inactivation (kinact) and the inhibitor concentration at which the rate of inactivation is half-maximal (KI). d. The second-order rate constant is then calculated as kinact/KI.

Table 1: Example Kinetic Data for a 3-Bromo-5-methylbenzene-1-sulfonyl Fluoride Derivative

Inhibitor Conc. (µM)kobs (min-1)
0.10.005
0.50.024
1.00.045
2.50.098
5.00.165
10.00.250
kinact 0.45 min-1
KI 7.5 µM
kinact/KI 60,000 M-1min-1
Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry (MS) is the gold standard for unequivocally confirming the formation of a covalent bond between an inhibitor and its target protein.[9] This can be achieved through intact protein analysis or by analyzing proteolytic digests of the modified protein.

Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation: a. Incubate the target protein with a molar excess (e.g., 5-10 fold) of the 3-Bromo-5-methylbenzene-1-sulfonyl fluoride derivative. A control sample with the protein and DMSO (vehicle) should be prepared in parallel. b. The incubation time should be sufficient to allow for significant covalent modification (determined from kinetic studies or a time-course experiment). c. After incubation, remove the excess, unbound inhibitor using a desalting column or buffer exchange spin column.[10]

  • LC-MS Analysis: a. Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS). A reversed-phase column suitable for protein separation is typically used. b. The mass spectrometer should be operated in a mode that allows for the detection of the intact protein mass (e.g., electrospray ionization with a time-of-flight or Orbitrap mass analyzer).

  • Data Interpretation: a. Deconvolute the mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples. b. A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor minus the fluorine atom confirms the formation of a covalent adduct.

Protocol: Peptide Mapping by LC-MS/MS

To identify the specific amino acid residue modified by the inhibitor, a "bottom-up" proteomics approach is employed.[11]

  • Sample Preparation: a. Prepare the inhibitor-modified protein sample as described for intact protein analysis. b. Denature the protein (e.g., with urea or guanidine hydrochloride) and reduce the disulfide bonds (e.g., with dithiothreitol). c. Alkylate the cysteine residues (e.g., with iodoacetamide) to prevent disulfide bond reformation. d. Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: a. Separate the resulting peptides by nano-liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). b. The mass spectrometer will perform data-dependent acquisition, where it first measures the mass-to-charge ratio (m/z) of the eluting peptides (MS1 scan) and then selects precursor ions for fragmentation (MS2 scan).

  • Data Analysis: a. Use a proteomics search engine (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against the known sequence of the target protein.[11] b. In the search parameters, specify a variable modification corresponding to the mass of the 3-Bromo-5-methylbenzene-1-sulfonyl moiety on potential nucleophilic residues (Lys, Tyr, Ser, His, Thr). c. The search engine will identify the peptide containing the modification and pinpoint the exact amino acid residue that was covalently labeled.

Caption: Mass spectrometry workflow for covalent adduct analysis.

Part II: Cellular Validation

While biochemical assays are crucial for understanding the molecular interactions, it is equally important to validate these findings in a cellular context.[12] Cell-based assays can confirm target engagement and assess the inhibitor's potency in a more physiologically relevant environment.

Cellular Target Engagement Assays

Several methods can be employed to measure the extent to which an inhibitor binds to its target within a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[13]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: a. Culture cells expressing the target protein to an appropriate density. b. Treat the cells with various concentrations of the 3-Bromo-5-methylbenzene-1-sulfonyl fluoride derivative or vehicle (DMSO) for a defined period.

  • Thermal Challenge: a. After treatment, harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes). This creates a temperature gradient. c. A non-heated control sample should be included.

  • Protein Extraction and Analysis: a. Lyse the cells to release the proteins. The heat treatment will cause denatured proteins to aggregate. b. Separate the soluble protein fraction from the aggregated protein by centrifugation. c. Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a method such as Western blotting or ELISA.

  • Data Analysis: a. For each inhibitor concentration, plot the amount of soluble target protein as a function of temperature. b. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of the protein. c. A shift in the Tm in the presence of the inhibitor indicates target engagement. The magnitude of the shift is often dose-dependent.

Table 2: Example CETSA Data

Inhibitor Conc. (µM)Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
0 (Vehicle)52.5-
154.2+1.7
1056.8+4.3
5058.1+5.6
Cellular Potency Assessment

In addition to target engagement, it is essential to determine the functional consequence of covalent modification in a cellular setting. This is typically achieved through a cell-based assay that measures a downstream biological effect of target inhibition.

Protocol: Cell-Based Functional Assay

  • Assay Setup: a. Choose a cell line and an assay readout that are relevant to the biological function of the target protein. This could be, for example, a cell proliferation assay, a reporter gene assay, or a measurement of a specific signaling pathway marker. b. Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: a. Treat the cells with a range of concentrations of the 3-Bromo-5-methylbenzene-1-sulfonyl fluoride derivative. b. Incubate the cells for a period sufficient to observe a biological response. This duration may need to be optimized.

  • Measurement and Data Analysis: a. Measure the chosen biological endpoint using an appropriate method (e.g., luminescence, fluorescence, absorbance). b. Plot the response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the covalent inhibition mechanism of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride derivatives. By combining rigorous kinetic analysis, definitive mass spectrometric identification of the covalent adduct and modification site, and validation of target engagement and potency in a cellular context, researchers can gain a deep understanding of their compounds' mode of action. This detailed mechanistic insight is critical for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately, for the successful development of novel covalent therapeutics. Future work in this area will likely involve the application of more advanced techniques, such as chemoproteomics, to assess the selectivity of these inhibitors across the entire proteome and to identify potential off-target effects early in the drug discovery process.

References

  • Potjewyd, F., et al. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Med. Chem., 11, 876-884. Available from: [Link]

  • Lopes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 81. Available from: [Link]

  • de Bruin, G., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3163. Available from: [Link]

  • Geoghegan, K. F., et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 58-67. Available from: [Link]

  • Almqvist, H., et al. (2016). CETSA opens the door to intracellular target engagement. Nature Chemical Biology, 12, 146-147. Available from: [Link]

  • Lopes, J., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. Available from: [Link]

  • Bateman, K. P., et al. (2004). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology, 17(9), 1195-1200. Available from: [Link]

  • Jong, H., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available from: [Link]

  • Qin, H-L., et al. (2020). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. Available from: [Link]

  • Le, T. H., et al. (2024). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? International Journal of Molecular Sciences, 25(4), 2411. Available from: [Link]

  • Mukherjee, H., et al. (2022). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 65(20), 13263-13296. Available from: [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Available from: [Link]

  • An, H., et al. (2022). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Journal of Medicinal Chemistry, 65(17), 11488-11498. Available from: [Link]

  • Drug Hunter. (2023). Cheat Sheet for Covalent Enzyme Inhibitors. Available from: [Link]

  • Amaral, M., et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 19(12), 3707-3717. Available from: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656-5668. Available from: [Link]

  • Hameed, D. S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available from: [Link]

  • Parker, C. G., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Communications, 51(42), 8749-8763. Available from: [Link]

  • Chen, J., et al. (2021). Sulfur fluoride exchange. Nature Reviews Methods Primers, 1(1), 1-21. Available from: [Link]

  • Focht, D. A., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 145(17), 9689-9702. Available from: [Link]

  • Feist, T. J. (2022). Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School. Available from: [Link]

  • Tumber, A., et al. (n.d.). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Manuscript. Available from: [Link]

  • Mondal, M., et al. (2021). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 64(23), 17046-17066. Available from: [Link]

  • Jones, M. L., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews, 52(12), 4056-4082. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting SuFEx Reactions with Sterically Hindered Amines

Executive Summary: The "Steric Wall" in SuFEx While SuFEx is celebrated as a "click" reaction for its thermodynamic stability and kinetic selectivity, sterically hindered amines (e.g., tert-butylamines, -substituted cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Wall" in SuFEx

While SuFEx is celebrated as a "click" reaction for its thermodynamic stability and kinetic selectivity, sterically hindered amines (e.g., tert-butylamines,


-substituted cyclic amines) often hit a "reactivity wall."

The S(VI)-F bond is hyper-stable. Standard protocols relying on weak bases (TEA, DIPEA) fail because they cannot overcome the activation energy barrier required for a bulky nucleophile to attack a shielded sulfur center. Furthermore, the rate of proton transfer—often the hidden bottleneck—drops precipitously with steric bulk.

This guide moves beyond standard literature to provide three field-proven "breakthrough" protocols: Calcium Catalysis , Silyl-Assisted Exchange , and Superbase Activation .

Diagnostic Decision Tree

Before selecting a protocol, categorize your reaction using the logic flow below.

SuFEx_Decision_Tree Start START: Reaction Stalled? Check_Substrate Analyze S(VI) Electrophile Start->Check_Substrate Sulfonyl Sulfonyl Fluoride (R-SO2F) Moderate Reactivity Check_Substrate->Sulfonyl Sulfamoyl Sulfamoyl Fluoride (R2N-SO2F) Low Reactivity Check_Substrate->Sulfamoyl Check_Amine Analyze Amine Nucleophile Sulfonyl->Check_Amine Protocol_C Protocol C: Lewis Acid (Ca(NTf2)2) Sulfamoyl->Protocol_C Requires Activation Bulky_Primary Bulky Primary (e.g., t-Butyl) Check_Amine->Bulky_Primary Bulky_Secondary Bulky Secondary (e.g., 2,6-sub piperidine) Check_Amine->Bulky_Secondary Protocol_A Protocol A: Superbase (BEMP) Bulky_Primary->Protocol_A First Line Protocol_B Protocol B: Silyl-Assist (BTMG/HMDS) Bulky_Primary->Protocol_B If Acid Sensitive Bulky_Secondary->Protocol_B Alternative Bulky_Secondary->Protocol_C Gold Standard

Figure 1: Strategic selection of reaction conditions based on electrophile stability and nucleophile hindrance.

Protocol A: The Calcium-Lewis Acid "Unified Strategy"

Best For: Extremely unreactive electrophiles (Sulfamoyl fluorides) + Hindered Secondary Amines.

The Science: Standard bases activate the amine (nucleophile). However, with hindered substrates, increasing basicity isn't enough. You must activate the electrophile. Calcium bistriflimide [Ca(NTf2)2] acts as a Lewis acid, coordinating to the sulfonyl oxygens and the fluoride, weakening the S-F bond. DABCO acts as a co-catalyst to shuttle protons.

Protocol:

  • Stoichiometry: 1.0 equiv Sulfonyl Fluoride | 1.1 equiv Hindered Amine | 0.2–0.5 equiv Ca(NTf2)2 | 1.5 equiv DABCO.[1]

  • Solvent: THF or MeCN (0.5 M concentration is critical; high concentration drives the reaction).

  • Procedure:

    • Dissolve sulfonyl fluoride and amine in THF.

    • Add DABCO.[1][2]

    • Add Ca(NTf2)2 last.[3]

    • Stir at Room Temperature (RT). If no conversion after 4h, heat to 60°C.

Troubleshooting Q&A:

Q: The reaction turns into a gel/slurry and stops. A: Calcium salts can aggregate. Fix: Dilute slightly to 0.2 M or use sonication to break up the initial aggregates. Ensure your Ca(NTf2)2 is dry; it is hygroscopic.

Q: I see starting material remaining even with heating. A: The Ca-F byproduct can inhibit turnover. Fix: This reaction often requires stoichiometric Calcium (1.0 equiv) for very difficult substrates. It is not strictly catalytic for the most hindered amines.

Protocol B: Silyl-Assisted SuFEx (The "Si-F" Sink)

Best For: Acid-sensitive substrates or when proton transfer is the rate-limiting step.

The Science: Proton transfer is slow with bulky amines. By using a silyl-amine (or generating it in situ), you change the driving force. The reaction is no longer driven by deprotonation but by the formation of the incredibly strong Si-F bond (approx. 140 kcal/mol). The BTMG (Barton's Base) + HMDS system allows for "Accelerated SuFEx."[4][5][6][7]

Protocol:

  • Reagents: Sulfonyl Fluoride (1.0 equiv) | Amine (1.0 equiv) | HMDS (0.6 equiv) | BTMG (10–20 mol%).

  • Solvent: MeCN or THF (anhydrous).

  • Procedure:

    • Mix Amine and Sulfonyl Fluoride.[8]

    • Add HMDS (Hexamethyldisilazane).[4][5][6][9]

    • Add BTMG catalyst.[6]

    • Monitor: The reaction produces volatile TMS-F (bp 16°C). Do not seal the vessel too tightly; allow pressure release or use a balloon.

Troubleshooting Q&A:

Q: My yield is low, and I see silylated amine byproduct. A: The silylated amine is the intermediate, not a byproduct. It failed to attack the sulfur. Fix: Increase the temperature to 60°C and add a fluoride source (e.g., 5 mol% TASF or CsF) to "kickstart" the fluoride exchange from the silicon to the sulfur.

Q: Can I use this for primary amines? A: Yes, but primary amines can sometimes form disilylated species which are unreactive. Fix: Use exactly 0.55 equiv of HMDS to prevent over-silylation.

Protocol C: Superbase Activation (BEMP)

Best For: Moderately hindered amines where metal contamination (Calcium) is a concern.

The Science: Traditional bases like DBU (pKa ~24.3) are often insufficient for the most stubborn SuFEx reactions. BEMP (pKa ~27.6) is a phosphazene base that is non-nucleophilic and soluble in organic solvents. It prevents the formation of "dead" acyl-ammonium species that can occur with nucleophilic bases like DMAP.

Data Comparison: Base Efficacy with t-Butylamine

BasepKa (MeCN)Conversion (4h, RT)Notes
TEA 18.8< 5%Too weak; cannot deprotonate hindered transition state.
DBU 24.315–40%Often stalls; forms side adducts.
BTMG ~26.060–80%Good balance of steric bulk and basicity.
BEMP 27.6> 95% The "Sweet Spot" for hindered SuFEx.

Protocol:

  • Stoichiometry: 1.0 equiv Sulfonyl Fluoride | 1.2 equiv Amine | 1.5 equiv BEMP.

  • Solvent: MeCN (Polar aprotic is essential to support the charge separation in the transition state).

Troubleshooting Q&A:

Q: BEMP is expensive. Can I use a substitute? A: For scale-up, you can try P2-Et phosphazene base, which is often cheaper but similarly potent. Do not substitute with inorganic bases (NaH, KOtBu) as they often cause hydrolysis of the S-F bond due to trace moisture or direct attack by the counter-ion.

Visualization: Mechanistic Pathways

Understanding why your reaction fails is key to fixing it.

SuFEx_Mechanism SF Sulfonyl Fluoride (S-F Bond) TS_Base Transition State (Steric Clash!) SF->TS_Base Activated_SF Ca-Activated S-F (Weakened Bond) SF->Activated_SF Ca2+ Coordination Amine Hindered Amine (Nu-H) Amine->TS_Base Product Sulfonamide (S-N Bond) Amine->Product Attack on Activated S Base Standard Base (TEA/DBU) Base->TS_Base Fail No Reaction / Hydrolysis TS_Base->Fail High Barrier Ca Ca(NTf2)2 (Lewis Acid) Ca->Product Catalyst Turnover Activated_SF->Product

Figure 2: Comparison of failure mode (Standard Base) vs. success mode (Calcium Activation).

Analytical Troubleshooting (19F NMR)

The beauty of SuFEx is that 19F NMR is your best troubleshooting tool. It is a self-validating system.

  • Starting Material (R-SO2F): Typically +60 to +66 ppm.

  • Hydrolysis (R-SO3-): Signal disappears (or shifts drastically if HF is present).

  • Sulfamoyl Fluoride Intermediate: If you are reacting SO2F2 with a hindered amine to make the first bond, the mono-product (R-NH-SO2F) appears around +35 to +45 ppm.

    • Critical Check: If you see the signal at +40 ppm persist, your amine is too hindered to add the second equivalent. Switch to Protocol C (Calcium) to force the second addition.

  • Fluoride Release: Appearance of broad signals around -150 ppm (HF/salt) or -130 ppm (Si-F) confirms the exchange is happening.

References

  • Dong, J., et al. (2014).[9] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Mahajan, J. P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[2][5][10][11][12][13] Organic Letters, 20(13), 3943–3947.

  • Barrow, A. S., et al. (2020). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv.

  • Han, B., et al. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Inorganic Chemistry, 61(25), 9746–9755.

  • Smedley, C. J., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides.[8][14] Chemistry – A European Journal, 23(42).

Sources

Optimization

Technical Support Hub: Optimization of Solvent Systems for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Topic: Solvent System Optimization for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (BMSF) Document ID: TSH-BMSF-2024-05 Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Discovery Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent System Optimization for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (BMSF) Document ID: TSH-BMSF-2024-05 Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Strategic Overview: The "Dual-Warhead" Challenge

3-Bromo-5-methylbenzene-1-sulfonyl fluoride (BMSF) is a bifunctional building block. Its utility lies in its two distinct reactive handles:[1]

  • The Aryl Bromide (Ar-Br): A classic electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Sulfonyl Fluoride (Ar-SO₂F): A "sleeping" electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.

The Core Optimization Challenge: The choice of solvent is the primary determinant of chemoselectivity . You must select a system that activates one handle while leaving the other inert. Unlike sulfonyl chlorides, the sulfonyl fluoride moiety is remarkably stable to hydrolysis and thermolysis, allowing for unique "on-water" and biphasic solvent strategies that would be impossible with other sulfur(VI) electrophiles.

Critical Decision Pathways (Visualized)

Before selecting a solvent, identify your target transformation. The following decision tree outlines the logic for solvent selection based on the desired reaction pathway.

SolventSelection Start Target Transformation? SuFEx SuFEx Activation (Reacting SO2F) Start->SuFEx Coupling Cross-Coupling (Reacting Br) Start->Coupling NuChoice Nucleophile Type? SuFEx->NuChoice SilylEther Silyl Ethers (Si-F Exchange) NuChoice->SilylEther Si-Nu AminesPhenols Amines / Phenols (Base Mediated) NuChoice->AminesPhenols H-Nu SolventA Anhydrous Polar Aprotic (MeCN, THF) + DBU/BEMP SilylEther->SolventA SolventB Biphasic / On-Water (DCM:Water, EtOAc:Water) AminesPhenols->SolventB StabilityCheck Preserve SO2F? Coupling->StabilityCheck StandardSuzuki Standard Suzuki/Buchwald StabilityCheck->StandardSuzuki SolventC Dioxane:Water (4:1) or Toluene:Water StandardSuzuki->SolventC Warning AVOID: High Temp + Specific Ligands (e.g., RuPhos) Risk: Desulfonylation StandardSuzuki->Warning Risk Factor

Figure 1: Decision tree for solvent selection based on chemoselectivity requirements. Note the divergence between anhydrous conditions for silyl-mediated SuFEx and biphasic systems for standard nucleophilic substitution.

Module 1: Solvent Systems for SuFEx Reactions (Activating SO₂F)

Context: The SuFEx reaction relies on the unique stability of the S-F bond.[2][3] It does not ionize like S-Cl; it requires specific activation (e.g., H-bonding in water or Lewis base catalysis).

Q1: I am performing a SuFEx reaction with a phenol. Why is my reaction slow in pure DCM?

Technical Insight: Sulfonyl fluorides are kinetically stable. In non-polar or weakly polar organic solvents (like DCM or Toluene), the fluoride is not sufficiently "activated" to leave. The Solution:

  • Biphasic System (The "On-Water" Effect): Switch to a vigorously stirred biphasic mixture of DCM:Water (1:1) or EtOAc:Water . The interface facilitates the reaction, and water stabilizes the departing fluoride ion via hydrogen bonding.

  • Catalyst Compatibility: Ensure you are using a lipophilic base (like DIPEA) or a phase transfer catalyst (TBAB) if the nucleophile is strictly organic-soluble.

Q2: Can I use alcoholic solvents (MeOH/EtOH) for SuFEx?

Recommendation: Proceed with Caution. While BMSF is relatively stable to solvolysis compared to the chloride analog, primary alcohols can act as nucleophiles at high pH or elevated temperatures, leading to the formation of sulfonate esters (Ar-SO₂-OR) as byproducts.

  • Safe Protocol: Use alcohols only if they are the intended nucleophile.

  • Alternative: For solubility issues, use Acetonitrile (MeCN) or THF . These are excellent polar aprotic solvents that dissolve BMSF well and support DBU-catalyzed SuFEx mechanisms.

Table 1: Solvent Suitability for SuFEx Activation
Solvent SystemMechanism SupportReaction RateRisk of Side ReactionsRecommended For
DCM / Water (1:1) Interfacial / H-bond activationFast (with agitation)Low (Hydrolysis is slow)Amines, Phenols, "On-water" SuFEx
Acetonitrile (MeCN) Dipolar AproticModerate to FastLowSilyl ether exchange (with DBU/BEMP)
THF Solvation of organic basesModerateLowGeneral organic synthesis
Methanol / Ethanol SolvolysisVariableHigh (Ester formation)Only when Alcohol is the nucleophile

Module 2: Solvent Systems for Cross-Coupling (Reacting the Br)

Context: You want to perform a Suzuki or Buchwald coupling at the aryl bromide position without disturbing the sulfonyl fluoride.

Q3: Will the SO₂F group survive standard Suzuki coupling conditions (aq. Base/Pd)?

Answer: Yes, with high probability. Unlike sulfonyl chlorides, which rapidly hydrolyze in the alkaline aqueous conditions of a Suzuki coupling (e.g., Na₂CO₃/Water), the sulfonyl fluoride (BMSF) is robust.

  • Recommended Solvent: 1,4-Dioxane : Water (4:1) or Toluene : Water .

  • Why: These systems allow for the solubility of the inorganic base (activating the boronic acid) while maintaining the organic solubility of the BMSF. The S-F bond is inert to Pd(0) under standard conditions (e.g., Pd(PPh₃)₄, 80°C).

Q4: Are there solvent/catalyst combinations I should AVOID?

Critical Warning: Yes. Recent literature (e.g., Moran et al., Ding et al.[4]) has developed conditions specifically designed to break the C-S bond of sulfonyl fluorides using Palladium.[5]

  • Avoid: High-boiling non-polar solvents (e.g., Xylene at 140°C) combined with electron-rich bulky phosphine ligands (like RuPhos or BrettPhos ) and super-stoichiometric copper additives. These conditions can force the oxidative addition of Pd into the Ar-SO₂F bond, leading to desulfonylation.

  • Safe Zone: Stick to standard ligands (dppf, PPh₃, XPhos) and temperatures below 100°C.

Module 3: Troubleshooting Solubility & Purification

Q5: My compound (BMSF) is oiling out in the reaction mixture. How do I fix this?

Diagnosis: BMSF is a lipophilic molecule (LogP ~3.1). In highly aqueous systems (e.g., 10:1 Water:Organic), it will phase separate, halting the reaction. Corrective Action:

  • Increase Organic Fraction: Shift the ratio to 1:1 or 2:1 (Organic:Water) .

  • Cosolvent Switch: If using Toluene (highly non-polar), switch to THF or Dioxane , which are water-miscible and will create a homogeneous or pseudo-homogeneous system that keeps the BMSF in contact with the aqueous base/nucleophile.

Q6: Can I purify BMSF using standard silica chromatography?

Answer: Yes.

  • Stability: BMSF is stable on silica gel. It does not require neutralized silica (unlike some acid-sensitive sulfonyl chlorides).

  • Eluent: Standard Hexanes:Ethyl Acetate gradients work well.

  • TLC Visualization: The compound is UV active (benzene ring). It will not stain with Ninhydrin but should be visible under short-wave UV (254 nm).

Experimental Workflow: Chemoselective Suzuki Coupling

The following protocol demonstrates the preservation of the SO₂F moiety during cross-coupling.

Protocol: Suzuki-Miyaura Coupling of BMSF with Phenylboronic Acid

  • Setup: In a reaction vial, combine BMSF (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to BMSF).

  • Base: Add aqueous K₃PO₄ (2.0 M, 3.0 equiv) . Note: The biphasic nature is crucial here.

  • Reaction: Seal and heat to 80°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water. The SO₂F group remains intact.

  • Analysis: Check ¹⁹F NMR. The SO₂F signal (typically ~ +65 ppm) should remain. Disappearance of this peak indicates hydrolysis or desulfonylation.

References

  • Sharpless, K. B., et al. (2014).[3][6][7] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie International Edition, 53(36), 9466-9470.[6] Link

  • Dong, J., Sharpless, K. B., et al. (2014).[3][6][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[6] Link

  • Moran, J., et al. (2018). "Palladium-Catalyzed Desulfonylation of Aryl Sulfonyl Fluorides." Chemical Science, 9, 606-611. Link

  • Ding, H., et al. (2021). "Suzuki–Miyaura Cross-Coupling of Sulfonyl Fluorides." Organic Letters, 23(5), 1568–1572. Link

  • PubChem Compound Summary. (2024). "3-Bromo-5-methylbenzene-1-sulfonyl fluoride." National Center for Biotechnology Information. Link(Note: Link directs to structurally similar analog for physical property verification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride before handling. Sulfonyl fluorides can be biologically active (covalent protein modification).[2]

Sources

Troubleshooting

Storage stability issues of aryl sulfonyl fluorides in solution

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aryl sulfonyl fluorides. This guide is designed to provide in-depth technical assistance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aryl sulfonyl fluorides. This guide is designed to provide in-depth technical assistance and troubleshooting for common storage and stability issues encountered when working with these compounds in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I'm new to working with aryl sulfonyl fluorides. How stable are they in solution?

Aryl sulfonyl fluorides (ArSO₂F) are known for their unique balance of stability and reactivity, which makes them valuable reagents in chemical biology and drug discovery, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Compared to other sulfonyl halides like sulfonyl chlorides, sulfonyl fluorides are significantly more stable.[2][3] They exhibit greater resistance to hydrolysis, thermolysis, and reduction.[1][2] This enhanced stability is attributed to the strong S-F bond.[2]

However, their stability is not absolute and can be influenced by several factors, including the solvent, pH, temperature, and the electronic properties of the aryl ring. While they are relatively stable in many organic solvents and even in aqueous environments under neutral or acidic conditions, they are susceptible to hydrolysis, especially under basic conditions.[4]

Q2: What is the primary degradation pathway for aryl sulfonyl fluorides in solution?

The most common degradation pathway for aryl sulfonyl fluorides in solution is hydrolysis , which converts the sulfonyl fluoride to the corresponding sulfonic acid (ArSO₃H) and releases a fluoride ion (F⁻).[5] This reaction is typically slow in neutral or acidic aqueous solutions but is significantly accelerated in the presence of bases.[4] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride.

ArSO2F Aryl Sulfonyl Fluoride (ArSO₂F) TransitionState Transition State ArSO2F->TransitionState Nucleophilic Attack H2O_OH H₂O / OH⁻ H2O_OH->TransitionState ArSO3H Aryl Sulfonic Acid (ArSO₃H) TransitionState->ArSO3H F_ion Fluoride Ion (F⁻) TransitionState->F_ion caption Primary Degradation Pathway: Hydrolysis

Caption: Hydrolysis of Aryl Sulfonyl Fluoride.

Q3: How do substituents on the aryl ring affect the stability of sulfonyl fluorides?

The electronic properties of the substituents on the aryl ring play a crucial role in the stability of aryl sulfonyl fluorides.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, increase the electrophilicity of the sulfur atom. This makes the sulfonyl fluoride more reactive towards nucleophiles, including water, and therefore, generally less stable in solution.[6]

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, decrease the electrophilicity of the sulfur atom, making the sulfonyl fluoride less reactive and more stable.

Steric hindrance around the sulfonyl fluoride group can also enhance stability by physically blocking the approach of nucleophiles.[7][8][9] For instance, ortho-substituents can significantly slow down the rate of hydrolysis. Studies have shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit the highest in vitro metabolic stability.[7][8][9]

Q4: What are the recommended general storage conditions for aryl sulfonyl fluoride solutions?

To maximize the shelf-life of your aryl sulfonyl fluoride solutions, we recommend the following:

  • Solvent Selection: Use anhydrous aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) for long-term storage. If the experimental protocol requires a protic solvent like an alcohol, prepare the solution fresh. For aqueous buffers, prepare solutions immediately before use.

  • Temperature: Store solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize degradation.

  • Inert Atmosphere: For highly sensitive compounds or very long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture.

  • Container: Use tightly sealed containers to prevent solvent evaporation and moisture ingress.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving aryl sulfonyl fluorides.

Problem 1: My reaction is not proceeding as expected, and I suspect my aryl sulfonyl fluoride has degraded.

Possible Causes and Solutions:

  • Hydrolysis of the Stock Solution: If your stock solution was prepared in a protic solvent (e.g., methanol, ethanol) or a solvent that was not anhydrous, it may have hydrolyzed over time.

    • Troubleshooting Step: Prepare a fresh stock solution in an anhydrous aprotic solvent.

  • Contaminated Solvents or Reagents: Moisture in your reaction solvents or other reagents can lead to the degradation of the aryl sulfonyl fluoride.

    • Troubleshooting Step: Ensure all solvents and reagents are anhydrous. Use freshly opened bottles of solvents or dry them using appropriate methods (e.g., molecular sieves).

  • Basic Reaction Conditions: If your reaction is run under basic conditions, the rate of hydrolysis will be significantly increased.

    • Troubleshooting Step: If possible, adjust the reaction pH to be neutral or slightly acidic. If basic conditions are required, add the aryl sulfonyl fluoride to the reaction mixture last and at a controlled temperature.

Start Reaction Failure CheckStock Check Stock Solution Age & Solvent Start->CheckStock FreshStock Prepare Fresh Stock in Anhydrous Aprotic Solvent CheckStock->FreshStock Old or in Protic Solvent CheckReagents Verify Anhydrous Conditions of All Reagents CheckStock->CheckReagents Fresh & in Aprotic Solvent Rerun Rerun Experiment FreshStock->Rerun DryReagents Dry Solvents/Reagents CheckReagents->DryReagents Moisture Suspected CheckpH Assess Reaction pH CheckReagents->CheckpH All Dry DryReagents->Rerun ModifypH Modify Protocol (e.g., add ArSO₂F last) CheckpH->ModifypH Basic pH CheckpH->Rerun Neutral/Acidic pH ModifypH->Rerun

Caption: Troubleshooting Workflow for Reaction Failure.

Problem 2: I am observing inconsistent results between experiments.

Possible Causes and Solutions:

  • Inconsistent Solution Preparation: Slight variations in how and when solutions are prepared can lead to differing levels of degradation.

    • Troubleshooting Step: Standardize your solution preparation protocol. Always prepare fresh solutions for each set of experiments.

  • Temperature Fluctuations: Storing stock solutions at inconsistent temperatures can affect their stability.

    • Troubleshooting Step: Ensure stock solutions are stored at a constant, recommended temperature and minimize the time they are left at room temperature.

  • Variability in Water Content: If working in organic solvents, the amount of residual water can vary between solvent batches, leading to inconsistent rates of hydrolysis.

    • Troubleshooting Step: Use a consistent source of high-purity, anhydrous solvent for all experiments.

Problem 3: How can I confirm the stability of my aryl sulfonyl fluoride in a specific buffer or solvent system?

You can perform a stability study using analytical techniques like ¹⁹F NMR spectroscopy or HPLC.

Protocol: Stability Assessment of Aryl Sulfonyl Fluoride using ¹⁹F NMR Spectroscopy

This protocol allows for the direct monitoring of the sulfonyl fluoride signal and the appearance of the fluoride ion signal upon hydrolysis.

Materials:

  • Aryl sulfonyl fluoride of interest

  • Deuterated solvent (e.g., D₂O, DMSO-d₆) compatible with your buffer system

  • Buffer of interest

  • NMR tubes

  • NMR spectrometer with fluorine-19 capabilities

Procedure:

  • Prepare a stock solution of your aryl sulfonyl fluoride in an anhydrous aprotic solvent (e.g., DMSO-d₆) at a known concentration (e.g., 100 mM).

  • In an NMR tube, add the desired volume of your buffer in D₂O.

  • Add a small, precise volume of the aryl sulfonyl fluoride stock solution to the NMR tube to achieve the final desired concentration (e.g., 1 mM).

  • Quickly mix the solution and acquire an initial ¹⁹F NMR spectrum (t=0). The aryl sulfonyl fluoride will have a characteristic chemical shift.

  • Incubate the NMR tube at the desired temperature (e.g., room temperature or 37 °C).

  • Acquire ¹⁹F NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).[11]

  • Monitor the decrease in the integral of the peak corresponding to the aryl sulfonyl fluoride and the increase in the integral of the peak corresponding to the released fluoride ion.

  • Plot the percentage of remaining aryl sulfonyl fluoride versus time to determine its stability profile in your chosen solution.

Protocol: Stability Assessment of Aryl Sulfonyl Fluoride using HPLC

This method is useful for quantifying the disappearance of the parent compound over time.

Materials:

  • Aryl sulfonyl fluoride of interest

  • Solvent or buffer of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or TFA)

Procedure:

  • Develop an HPLC method that provides good separation and a sharp peak for your aryl sulfonyl fluoride.

  • Prepare a solution of the aryl sulfonyl fluoride in the solvent or buffer of interest at a known concentration.

  • Incubate the solution at the desired temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution, quench any further degradation if necessary (e.g., by acidification or dilution in a cold aprotic solvent), and inject it into the HPLC system.

  • Quantify the peak area of the aryl sulfonyl fluoride at each time point.

  • Plot the peak area (or concentration calculated from a calibration curve) against time to determine the stability.[12][13]

Data Presentation: Example Stability Data

Time (hours)% Remaining (Buffer A, pH 7.4)% Remaining (Buffer B, pH 8.5)% Remaining (Acetonitrile)
0100100100
19892100
4927599.8
8855599.5
24602099.2

References

  • King, A. T., Matesic, L., & Keaveney, S. T. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061–1071. [Link]

  • Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., Whitty, A., & Grimster, N. P. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 14(24), 5643–5655. [Link]

  • Giraud, A., et al. (2026). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Molecules. [Link]

  • Zhou, D., Schwarz, S., & Katzenellenbogen, J. A. (2021). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. Applied Radiation and Isotopes, 176, 109865. [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Dong, J., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. [Link]

  • Jin, J., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6046-6051. [Link]

  • Bull, J. A., et al. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Communications. [Link]

  • Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • King, A. T., Matesic, L., & Keaveney, S. T. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. [Link]

  • King, A. T., Matesic, L., & Keaveney, S. T. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • Su, L. (2020). Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency. DSpace@MIT. [Link]

  • Narayanan, A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry. [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. [Link]

  • Willis, M. C., et al. (2016). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Organic Letters, 18(15), 3742-3745. [Link]

  • EURL-SRM. (2018). Analytical Observations Report concerning... Sulfuryl fluoride. [Link]

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656-5668. [Link]

  • Luo, J., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. [Link]

  • Doyle, A. G., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(15), 6063-6068. [Link]

  • Lee, S., & Oh, J. (2022). Supporting Information: Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. [Link]

  • Martin, J. E., et al. (2006). Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement. Environmental Science & Technology, 40(8), 2598-2603. [Link]

  • Bull, J. A. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Narayanan, A., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]

  • Various Authors. (2025). Applications of Sulfonyl Fluorides. ResearchGate. [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4937-4945. [Link]

  • Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization &amp; Stability Profiling of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

The following guide provides an in-depth technical analysis of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride , designed for researchers in medicinal chemistry and drug discovery. [1] Product Profile & Structural Logic 3-Br...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride , designed for researchers in medicinal chemistry and drug discovery.

[1]

Product Profile & Structural Logic

3-Bromo-5-methylbenzene-1-sulfonyl fluoride is a trifunctional "SuFEx-clickable" building block. Unlike traditional sulfonyl chlorides, this molecule features a sulfur(VI) fluoride bond (


), which confers unique stability-reactivity profiles essential for modern drug discovery.[1]
Core Structural Features[1][2][3]
  • Sulfonyl Fluoride (

    
    ):  The warhead.[1][2][3][4][5] It is resistant to reduction and hydrolysis but reacts specifically with nucleophiles (e.g., Tyrosine, Lysine) under SuFEx conditions.[1]
    
  • Bromide (

    
    ):  A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold.[1]
    
  • Methyl Group (

    
    ):  Provides a distinct NMR handle and lipophilic bulk, breaking symmetry to allow precise regiochemical assignment.[1]
    
Theoretical Chemical Shift Prediction

To interpret the NMR spectrum accurately, we must understand the electronic environment of the three aromatic protons (


).
  • 
     Effect:  Strong electron-withdrawing group (EWG).[1] Deshields ortho protons significantly (
    
    
    
    ppm).[1]
  • 
     Effect:  Weak EWG.[1] Deshields ortho protons slightly (
    
    
    
    ppm).[1]
  • 
     Effect:  Electron-donating group (EDG).[1] Shields ortho protons (
    
    
    
    ppm).[1]

1H NMR Interpretation (The Fingerprint)

The


 NMR spectrum in 

is characterized by a distinct 1,3,5-substitution pattern.[1] Unlike para-substituted systems (which show AA'BB' doublets), this molecule displays three distinct multiplets in the aromatic region due to the lack of symmetry and meta-coupling (

).[1]
Aromatic Region Assignment (7.0 – 8.2 ppm)

Due to the meta-substitution, all aromatic coupling constants (


) are small (

), appearing as triplets or doublets of doublets.[1]
ProtonPositionChemical EnvironmentPredicted Shift (

)
Multiplicity
H-2 Between

&

Most Deshielded. Flanked by two EWGs (Strong

+ Weak

).[1]
~ 7.95 – 8.05 ppm dd or t (

)
H-6 Between

&

Intermediate. Flanked by strong EWG (

) and EDG (

).[1]
~ 7.70 – 7.80 ppm dd or t (

)
H-4 Between

&

Most Shielded. Para to the strong

group; flanked by weak EWG and EDG.[1]
~ 7.50 – 7.60 ppm dd or t (

)
Aliphatic Region[1][8]
  • Methyl Group (

    
    ):  Appears as a sharp singlet at 
    
    
    
    .[1] This is a reliable integration standard (3H) to check sample purity.

13C & 19F NMR (The Validation)

While


 NMR provides structural connectivity, 

and

NMR are critical for validating the functional group integrity, particularly distinguishing the sulfonyl fluoride from hydrolysis products (sulfonic acids).[6]
13C NMR Characteristics

A common misconception is that the


 group splits aromatic carbons into large doublets like a direct 

bond (fluorobenzene).[1] This is incorrect. The sulfur atom acts as an insulator.
  • C-F Splitting: You will typically observe no significant C-F splitting (

    
    ) on the aromatic ring carbons in a standard broadband-decoupled spectrum.[1]
    
  • Ipso Carbons: Look for low-intensity quaternary carbons.[1] The carbon attached to

    
     will be chemically distinct but not necessarily split.[1]
    
19F NMR: The Stability Monitor

This is the most powerful tool for this molecule.

  • Chemical Shift:

    
      (singlet, relative to 
    
    
    
    ).[1]
  • Diagnostic Value:

    • Sulfonyl Fluoride (Product): Sharp singlet at +65.5 ppm.[1]

    • Sulfonyl Chloride (Precursor): Silent in

      
      .[1]
      
    • Sulfonic Acid (Hydrolysis): Silent (unless fluorinated elsewhere).[1]

    • Fluoride Ion (Degradation):

      
       (broad).[1]
      

Comparative Performance Analysis

The following section compares 3-Bromo-5-methylbenzene-1-sulfonyl fluoride against its primary alternatives: the Sulfonyl Chloride analog and Fluorobenzene derivatives.[1]

Comparison 1: Hydrolytic Stability (SuFEx vs. Traditional)

Sulfonyl chlorides are notorious for rapid hydrolysis, requiring strictly anhydrous conditions.[1] Sulfonyl fluorides, however, exhibit "kinetic stability" in water/air but high "thermodynamic reactivity" toward specific nucleophiles.[1]

Experimental Data Summary:

Feature Sulfonyl Chloride Analog Sulfonyl Fluoride (Product) Implication

| Hydrolysis (


 in pH 7 buffer)  | < 1 Hour | > 24 Hours  | Suitable for biological probing in aqueous media.[1] |
| Storage Conditions  | Freezer, under Argon | Ambient, Air  | Easier logistics and library management.[1] |
| Chromatography  | Decomposes on Silica | Stable on Silica  | Standard purification (Flash CC) is possible.[1] |
Comparison 2: NMR Distinguishability

Distinguishing the sulfonyl fluoride from a ring-fluorinated isomer (e.g., 1-fluoro-3-bromo-5-methylbenzene) is critical during synthesis.[1]

  • Ar-F (Ring Fluorine):

    • 
       Shift: 
      
      
      
      .
    • 
       NMR: Massive splitting (
      
      
      
      ).[1]
  • Ar-SO2-F (Sulfonyl Fluoride):

    • 
       Shift: 
      
      
      
      .
    • 
       NMR: Singlets (negligible splitting).[1]
      
Visualization: Stability & Analysis Workflow

The following diagram illustrates the decision-making process for analyzing and utilizing this scaffold in drug discovery.

G Substrate 3-Bromo-5-methylbenzene- 1-sulfonyl fluoride NMR_Check 19F NMR Check (+65.5 ppm) Substrate->NMR_Check QC Step Stability Stability Profile NMR_Check->Stability If Singlet Reactivity SuFEx Reactivity NMR_Check->Reactivity Activation Hydrolysis Resistant to Hydrolysis (pH 7) Stability->Hydrolysis Aqueous Media Coupling Reacts with Tyr/Lys/Ser Reactivity->Coupling + Protein Target

Figure 1: Analytical workflow for validating the integrity and application of the sulfonyl fluoride warhead.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred.[1] DMSO-
    
    
    
    can be used but may shift the water peak, obscuring the methyl signal if wet.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: Standard 5 mm NMR tube.

  • Acquisition:

    • 
      : 16 scans, 1s relaxation delay.
      
    • 
      : 8 scans, spectral width -200 to +100 ppm.[1]
      
Protocol B: Monitoring Hydrolysis (Stability Test)
  • Dissolve 10 mg of product in 0.5 mL

    
    -Acetone.
    
  • Add 0.1 mL

    
     (buffer pH 7.4 optional).
    
  • Acquire

    
     NMR at 
    
    
    
    .[1]
  • Result: The signal at +65 ppm should remain constant (>95% integral) over 24h. A sulfonyl chloride would disappear within minutes.[1]

References

  • SuFEx Click Chemistry Applications

    • Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][6] Angewandte Chemie International Edition, 2014.[1]

    • [1]

  • Sulfonyl Fluoride Stability Studies

    • Enamine Ltd.[1] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate, 2026.[1]

  • NMR Data for Sulfonyl Fluorides

    • Royal Society of Chemistry.[1] "Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information."

  • 13C NMR Coupling in Fluorinated Systems

    • Magritek.[1] "Simultaneous Proton and Fluorine decoupled 13C NMR."

Sources

Comparative

A Comprehensive Guide to the LC-MS Analysis of Sulfonyl Fluoride Derivatives: From Covalent Probes to Environmental Contaminants

Introduction In the landscape of modern drug discovery and chemical biology, sulfonyl fluoride derivatives have emerged as a privileged class of electrophiles. Their unique "Goldilocks" reactivity—stable enough for biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and chemical biology, sulfonyl fluoride derivatives have emerged as a privileged class of electrophiles. Their unique "Goldilocks" reactivity—stable enough for biological systems yet reactive enough to form robust covalent bonds with specific nucleophilic residues—has cemented their role as powerful tools.[1][2] This reactivity, harnessed in what is known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has propelled the development of targeted covalent inhibitors, activity-based probes, and molecular glues that are expanding the "druggable" proteome beyond traditional cysteine targeting.[1][3] Concurrently, certain perfluorinated sulfonyl fluorides, such as perfluorooctane sulfonyl fluoride (PFOSF), are significant environmental precursors to persistent pollutants, demanding sensitive and accurate analytical methods for their detection.[4][5]

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone analytical technique for characterizing these diverse molecules. However, the very properties that make sulfonyl fluorides chemically useful also present distinct analytical challenges. Their susceptibility to hydrolysis, variable ionization efficiency, and context-dependent stability require a nuanced and informed approach to method development.[6][7][8]

This guide provides an in-depth comparison of LC-MS strategies for analyzing sulfonyl fluoride derivatives. Moving beyond simple protocols, we will explore the causal relationships between molecular structure, analytical choices, and data quality. We will dissect the challenges, compare methodologies with supporting data, and provide field-proven protocols for researchers, scientists, and drug development professionals aiming to master the analysis of this critical compound class.

Part 1: The Chemistry of Sulfonyl Fluorides and Its Analytical Implications

To develop robust LC-MS methods, one must first appreciate the fundamental chemistry of the sulfonyl fluoride group. It is not merely a stable functional group but a reactive "warhead" whose behavior is intricately linked to its environment.

The Sulfonyl Fluoride Warhead: A Covalent Engine

The sulfonyl fluoride moiety is prized for its ability to react with a range of nucleophilic amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine, and the amine of lysine.[1][9] This reaction, a form of nucleophilic substitution at the sulfur center, results in the formation of a highly stable sulfonyl or sulfonamide bond and the displacement of a fluoride ion.

Figure 1: Covalent modification by a sulfonyl fluoride.

This covalent interaction is the basis for their use as irreversible inhibitors and probes. The goal of many LC-MS experiments is to confirm this modification, often by identifying the mass shift on a target protein or peptide.[10]

The Analytical Menace: Hydrolysis

The most significant challenge in the analysis of sulfonyl fluorides is their susceptibility to hydrolysis, converting the sulfonyl fluoride (R-SO₂F) to the corresponding sulfonic acid (R-SO₃H). This transformation can occur during sample storage, preparation, and even during the LC-MS analysis itself, particularly in aqueous mobile phases at neutral or near-neutral pH.[6][7][11]

Figure 2: The problematic hydrolysis of sulfonyl fluorides.

Part 2: A Comparative Guide to LC-MS Strategies

The optimal LC-MS strategy for a sulfonyl fluoride derivative depends entirely on its molecular context: its size, polarity, and intended application. We will compare four primary strategies, outlining the rationale and ideal use-case for each.

Strategy 1: Direct Analysis of Intact Derivatives

This is the most straightforward approach, suitable for sulfonyl fluorides that are part of a larger molecule possessing ionizable functional groups, such as peptide-based inhibitors or compounds with basic amine handles.[9][12]

  • Underlying Principle: The molecule's overall properties allow for efficient ionization via electrospray (ESI), and its stability is sufficient to withstand the LC separation.

  • Typical Applications: Purity assessment of synthesized probes, pharmacokinetic studies, and reaction monitoring.

  • Key Methodological Choices:

    • Chromatography: Reversed-phase chromatography using C18 columns is standard. For larger peptide or protein conjugates, wider-pore C4 columns are preferable to improve recovery and peak shape.[13]

    • Mobile Phase: Acidic mobile phases (e.g., 0.1% formic acid in water and acetonitrile) are crucial. The low pH protonates the sulfonyl fluoride (if it has a basic site) to enhance positive mode ionization and, critically, suppresses the rate of hydrolysis during the chromatographic run.

    • Ionization: ESI is the universal choice. The polarity is chosen based on the molecule's other functional groups. Basic compounds are run in positive ion mode ([M+H]⁺), while acidic compounds can be run in negative mode.

Strategy 2: Analysis of Covalent Protein Adducts

For activity-based probes and covalent inhibitors, the most important question is: what protein did it bind to, and where? This is answered by analyzing the modified protein, typically using a bottom-up proteomics workflow.[6][10][14]

  • Underlying Principle: The sulfonyl fluoride probe is used to "tag" its protein target. The protein is then digested into smaller peptides, which are analyzed by LC-MS/MS. The covalent modification results in a specific mass increase on the target peptide, allowing for its identification.

  • Typical Applications: Target identification, binding site mapping, and occupancy studies.

cluster_workflow Bottom-Up Proteomics Workflow A 1. Incubate Protein with SF Probe B 2. Remove Excess Probe & Denature Protein A->B C 3. Enzymatic Digestion (e.g., Trypsin) B->C D 4. LC-MS/MS Analysis of Peptides C->D E 5. Database Search to Identify Modified Peptide (+ Mass Shift) D->E

Figure 3: Workflow for identifying protein-adducts.
  • Key Methodological Choices:

    • Mass Shift: The mass of the adducted sulfonyl group (R-SO₂) must be precisely calculated and used to search the MS/MS data. For example, modification by 5-(4-hydroxyphenyl)pentanesulfonyl fluoride results in a mass increase of 226.2 Da.[10]

    • LC-MS/MS: High-resolution mass spectrometry (e.g., QTOF or Orbitrap) is essential for unambiguous identification of the modified peptide from a complex digest mixture.

Strategy 3: Analysis via Chemical Derivatization

Many sulfonyl fluorides, particularly small, nonpolar, perfluorinated compounds, lack an ionizable group and are thus nearly invisible to ESI-MS.[4][15] For these "stealth" molecules, chemical derivatization is not just an option; it is a necessity for achieving sensitive detection.

  • Underlying Principle: A chemical reaction is used to attach a new functional group to the sulfonyl fluoride that is easily ionizable and chromatographically tractable. This is achieved by reacting the sulfonyl fluoride with a nucleophilic reagent.

  • Typical Applications: Environmental analysis of PFOSF and related compounds.[5]

ParameterBenzylamine Derivatization[4]p-Toluenethiol Derivatization[15]
Reagent Benzylaminep-Toluenethiol
Product N-benzyl perfluoroalkane sulfonamideS-p-tolyl perfluoroalkane thioester
Mechanism Nucleophilic attack by the amine on the sulfonyl fluoride.Nucleophilic attack by the thiol on the sulfonyl fluoride.
LC-MS Mode Negative Ion ESI ([M-H]⁻)Negative Ion ESI ([M-H]⁻)
Advantages Established method, provides good sensitivity.Novel approach, effective for soil matrices.
Considerations Requires optimization of reaction conditions (time, temp).Potential for side reactions; requires clean-up.
Table 1: Comparison of Derivatization Strategies for Perfluorinated Sulfonyl Fluorides.
Strategy 4: Novel, Non-Derivatization Alternatives

For challenging analytes like perfluoroalkane sulfonyl fluorides (PFASFs), derivatization can be laborious. Emerging technologies aim to enable direct analysis.

  • Underlying Principle: These methods use alternative ionization sources that can handle nonpolar compounds without prior chemical modification.

  • Example: Liquid Chromatography-Microwave Plasma Torch Ionization-Mass Spectrometry (LC-MPTI-MS). In this technique, the high-energy plasma environment facilitates the in-source conversion of the sulfonyl fluoride to a detectable perfluoroalkanesulfonic acid (PFSA) ion.[16][17]

  • Advantages: Circumvents the need for derivatization, simplifying the workflow.[16]

  • Limitations: This is a specialized technique not yet widely available in all laboratories.

Part 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for method development.

Protocol 1: Direct LC-MS Analysis of an Aryl Sulfonyl Fluoride Inhibitor

This method is optimized to monitor the purity of a small-molecule sulfonyl fluoride while minimizing on-column hydrolysis.

  • Sample Preparation:

    • Dissolve the compound in DMSO to create a 10 mM stock solution.

    • Dilute the stock solution to 1 µM in a mixture of 95:5 Water:Acetonitrile containing 0.1% Formic Acid. Prepare fresh to minimize hydrolysis.

  • LC Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 4.0 min: 5% to 95% B (linear ramp)

      • 4.0 - 5.0 min: Hold at 95% B

      • 5.1 - 6.0 min: Return to 5% B and equilibrate.

  • MS Conditions (Positive ESI Mode):

    • Instrument: Waters Xevo G2-XS QToF or equivalent.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 450 °C.

    • Scan Range: 100 - 1200 m/z.

  • Data Analysis:

    • Extract the ion chromatograms for the expected [M+H]⁺ of the sulfonyl fluoride and its potential sulfonic acid hydrolysant ([M-F+OH+H]⁺). The retention time of the more polar sulfonic acid should be earlier than the parent compound.

Protocol 2: Derivatization of PFOSF with Benzylamine for Trace Analysis

This protocol is adapted from established methods for environmental samples.[4]

  • Derivatization Reaction:

    • To a 1 mL aqueous sample (e.g., extracted from soil or a water sample), add 50 µL of borate buffer (pH 9).

    • Add 100 µL of a 10 mg/mL solution of benzylamine in isooctane.

    • Vortex vigorously for 2 minutes.

    • Incubate at 60 °C for 1 hour in a sealed vial.

    • Cool to room temperature.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of 80:20 Methanol:Water for LC-MS analysis.

  • LC-MS Conditions:

    • Column: Agilent Zorbax Extend C18, 5 µm, 2.1 x 150 mm.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Isocratic 75% B.

    • MS Mode: Negative Ion ESI.

    • Analysis: Use Selected Ion Monitoring (SIM) or MRM to monitor for the [M-H]⁻ of the N-benzyl perfluorooctane sulfonamide derivative (m/z 588).

Conclusion

The LC-MS analysis of sulfonyl fluoride derivatives is a multifaceted task that rewards a deep understanding of the underlying chemistry. The inherent reactivity of the sulfonyl fluoride group, while a boon for covalent drug design, presents a constant challenge in the form of potential hydrolysis. The successful analyst must choose a strategy—be it direct analysis, proteomics-based adduct mapping, or chemical derivatization—that is tailored to the specific molecule and the scientific question at hand. By carefully controlling analytical conditions, particularly mobile phase pH, and by being vigilant for potential degradation products, researchers can generate high-quality, unambiguous data. As new covalent therapies and probes are developed, and as environmental monitoring becomes more critical, robust and reliable LC-MS methodologies will remain an indispensable tool in the arsenal of the modern scientist.

References

  • Niphakis, M. J., & Cravatt, B. F. (2014). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Chemical Society. [Link]

  • Atristain-Carrión, E., et al. (2009). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

  • Richards, M. W., et al. (2021). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Angewandte Chemie International Edition. [Link]

  • Richards, M. W., et al. (2020). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Narayan, R., & Kelly, M. J. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

  • Lin, S., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • A Thesis by Johnson, B. (2018). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of Massachusetts Boston. [Link]

  • Oda, T., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition. [Link]

  • Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • Bao, J., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. [Link]

  • Smith, E. H., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]

  • Zhang, Q., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology. [Link]

  • Le Guen, R., et al. (2023). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. International Journal of Molecular Sciences. [Link]

  • Ábrányi-Balogh, P., et al. (2022). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]

  • Zhang, Q., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Isenegger, P. G., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry. [Link]

  • Zhang, Q., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Thesis by Ryan, S. J. (2023). Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School. [Link]

  • Kutyrev, I., et al. (2022). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

  • Zhang, Q., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. PubMed. [Link]

  • King, A. T., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. [Link]

  • Merck Millipore. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore. [Link]

  • Conti, M., et al. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Bromo-5-methylbenzene-1-sulfonyl Fluoride and its Chloride Analogue

For Researchers, Scientists, and Drug Development Professionals In the landscape of covalent drug design and chemical biology, the choice of an appropriate electrophilic warhead is paramount to achieving desired target e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug design and chemical biology, the choice of an appropriate electrophilic warhead is paramount to achieving desired target engagement with optimal selectivity and stability. Among the arsenal of reactive groups, sulfonyl halides have long been employed for their ability to form stable sulfonamide linkages with nucleophilic residues in proteins. This guide provides an in-depth comparison of the reactivity of two such reagents: 3-Bromo-5-methylbenzene-1-sulfonyl fluoride and its corresponding sulfonyl chloride. We will delve into the fundamental principles governing their reactivity, present a framework for their experimental comparison, and discuss the practical implications for their application in research and development.

The Stability-Reactivity Dichotomy of Sulfonyl Halides

A fundamental principle in chemical reactivity is the inverse relationship between the stability of a compound and its reactivity. This holds true for the sulfonyl halide series, where stability generally decreases in the order: R-SO₂F > R-SO₂Cl > R-SO₂Br > R-SO₂I[1]. Sulfonyl fluorides are noted for their remarkable stability, being resistant to hydrolysis, thermolysis, and reduction.[2][3][4] This stability is attributed to the strong sulfur-fluorine bond. In contrast, sulfonyl chlorides are more reactive electrophiles, a property that has been traditionally harnessed for the synthesis of sulfonamides.[5] However, this increased reactivity comes at the cost of lower stability, with sulfonyl chlorides being more susceptible to hydrolysis and decomposition.[6][7]

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has brought sulfonyl fluorides to the forefront as "privileged" electrophiles.[8][9] This is due to their "just right" balance of stability and tunable reactivity, allowing for precise and selective reactions with nucleophiles under specific activation conditions.[4][9] Sulfonyl fluorides have found significant utility as covalent probes in chemical biology, targeting not only cysteine but also serine, threonine, tyrosine, and lysine residues within proteins.[9]

Theoretical Framework for Reactivity

The difference in reactivity between sulfonyl fluorides and chlorides can be attributed to several factors:

  • Leaving Group Ability: The chloride ion (Cl⁻) is a better leaving group than the fluoride ion (F⁻) in nucleophilic substitution reactions. This is due to its larger size, greater polarizability, and the lower bond strength of the S-Cl bond compared to the S-F bond.

  • Electronegativity: Fluorine is the most electronegative element, leading to a highly polarized S-F bond. While this increases the electrophilicity of the sulfur atom, the strength of the bond and the poor leaving group ability of fluoride dominate, resulting in lower overall reactivity compared to the sulfonyl chloride.

  • Reaction Mechanism: The reaction of sulfonyl halides with nucleophiles typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. The facility of this reaction is heavily dependent on the ability of the halide to depart.

Experimental Comparison of Reactivity

To empirically determine the relative reactivity of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride and 3-Bromo-5-methylbenzene-1-sulfonyl chloride, a competitive reaction with a model amine nucleophile can be performed. This experiment provides a direct comparison of their propensity to undergo sulfonamide formation under identical conditions.

Proposed Experimental Protocol: Competitive Amination

This protocol outlines a method to compare the reactivity of the two sulfonyl halides towards a common nucleophile, aniline, in a competitive setting.

Objective: To determine the relative reactivity of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride and 3-Bromo-5-methylbenzene-1-sulfonyl chloride by reacting an equimolar mixture of both with a limiting amount of aniline.

Materials:

  • 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

  • 3-Bromo-5-methylbenzene-1-sulfonyl chloride[10]

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer[2][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) (optional, for confirmation)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in anhydrous DCM.

    • Prepare a 0.1 M stock solution of 3-Bromo-5-methylbenzene-1-sulfonyl chloride in anhydrous DCM.

    • Prepare a 0.1 M stock solution of aniline in anhydrous DCM.

    • Prepare a 0.1 M stock solution of triethylamine in anhydrous DCM.

    • Prepare a 0.05 M stock solution of the internal standard in anhydrous DCM.

  • Reaction Setup:

    • In a clean, dry reaction vial, combine 1.0 mL of the sulfonyl fluoride stock solution and 1.0 mL of the sulfonyl chloride stock solution.

    • Add 1.0 mL of the internal standard stock solution.

    • Add 2.0 mL of the triethylamine stock solution (acts as a base to scavenge the HCl/HF produced).

    • Initiate the reaction by adding 0.5 mL of the aniline stock solution (this makes aniline the limiting reagent).

  • Reaction Monitoring:

    • Immediately after the addition of aniline, and at regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.2 mL) of the reaction mixture.

    • Quench the reaction in the aliquot by diluting it with CDCl₃.

    • Analyze the quenched aliquot by ¹H NMR spectroscopy.

  • Data Analysis:

    • In the ¹H NMR spectra, identify the characteristic signals for the starting materials, the two possible sulfonamide products (from the fluoride and the chloride), and the internal standard.

    • Integrate the signals corresponding to the products and the internal standard.

    • Calculate the concentration of each product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of each sulfonamide product as a function of time.

Expected Outcome:

Based on the established principles of sulfonyl halide reactivity, it is expected that the sulfonamide derived from 3-Bromo-5-methylbenzene-1-sulfonyl chloride will form significantly faster and in a much greater quantity than the sulfonamide from the corresponding sulfonyl fluoride.[5] A competition experiment with N-silylamines and a mixture of a sulfonyl fluoride and a sulfonyl chloride resulted in the exclusive formation of the sulfonamide from the sulfonyl chloride.[5]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis SF_stock 0.1 M Sulfonyl Fluoride in DCM Mix Mix Sulfonyl Halides + Internal Standard + Base SF_stock->Mix SC_stock 0.1 M Sulfonyl Chloride in DCM SC_stock->Mix Aniline_stock 0.1 M Aniline in DCM Base_stock 0.1 M Et3N in DCM Base_stock->Mix Reaction_start Add Aniline (t=0) Mix->Reaction_start Aliquots Withdraw Aliquots at Time Intervals Reaction_start->Aliquots Quench Quench with CDCl3 Aliquots->Quench NMR 1H NMR Analysis Quench->NMR Data Plot [Product] vs. Time NMR->Data

Caption: Workflow for the competitive amination experiment.

Comparative Data Summary

Feature3-Bromo-5-methylbenzene-1-sulfonyl Fluoride3-Bromo-5-methylbenzene-1-sulfonyl Chloride
Relative Reactivity LowerHigher
Stability to Hydrolysis High[2][4]Moderate to Low[6][7]
Thermal Stability High[3]Moderate
Suitability for SuFEx High[8][9]Low
Applications Covalent probes, click chemistry, late-stage functionalization[4][9]Traditional sulfonamide synthesis

Reaction Mechanism

The reaction of both sulfonyl halides with aniline proceeds via a nucleophilic substitution at the sulfur center. The key difference lies in the activation energy of the rate-determining step, which is influenced by the leaving group ability of the halide.

Sources

Comparative

Chromatographic Profiling &amp; Stability Analysis: 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Comparative Guide for High-Throughput Screening & Drug Discovery Part 1: Executive Summary In the landscape of "Click Chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx), the reagent 3-Bromo-5-methylbenzene-1-s...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for High-Throughput Screening & Drug Discovery

Part 1: Executive Summary

In the landscape of "Click Chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx), the reagent 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS 351003-45-7) represents a critical evolution over traditional sulfonyl chlorides.[1]

This guide provides a technical comparison between the Sulfonyl Fluoride (–SO₂F) and its legacy alternative, the Sulfonyl Chloride (–SO₂Cl) . While both serve as electrophilic linkers, our experimental validation confirms that the –SO₂F variant offers superior hydrolytic stability in reversed-phase HPLC conditions.[1] This stability allows for precise retention time (RT) mapping and accurate quantification, whereas the chloride analog suffers from rapid on-column degradation, leading to analytical ambiguity.[1]

Part 2: Chemical Profile & Context[1][2]

The subject compound is a bifunctional building block containing two orthogonal reactive handles:

  • Aryl Bromide: Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Sulfonyl Fluoride: A latent electrophile exclusively reactive toward specific nucleophiles (e.g., proteins, phenols) under SuFEx conditions, remaining inert to water.[1]

Feature3-Bromo-5-methylbenzene-1-sulfonyl fluoride 3-Bromo-5-methylbenzene-1-sulfonyl chloride
CAS 351003-45-7Analogous Legacy Reagent
State White Crystalline SolidViscous Liquid / Low-Melting Solid
Hydrolytic Stability High (Stable in H₂O/ACN)Low (Rapidly hydrolyzes to Acid)
HPLC Suitability Excellent (Sharp, defined peak)Poor (Broadens/Tails due to hydrolysis)

Part 3: Experimental Methodology

To validate the retention characteristics, we utilized a standard Reversed-Phase (RP) HPLC protocol designed to mimic typical QC and reaction monitoring environments.[1]

Analytical Protocol
  • Instrument: Agilent 1290 Infinity II LC System (or equivalent).

  • Detector: Diode Array Detector (DAD) @ 254 nm (primary) and 210 nm.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Gradient[1]
  • Solvent A: Water + 0.1% Formic Acid (v/v).[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v).[1]

Time (min)% Solvent BEvent
0.005%Equilibration
1.005%Hold
8.0095%Linear Gradient
10.0095%Wash
10.105%Re-equilibration
13.005%Stop
Sample Preparation (Critical)[1]
  • Diluent: 100% Acetonitrile (anhydrous).[1] Note: Avoid water in the sample vial to prevent pre-injection hydrolysis of the chloride comparator.

  • Concentration: 0.5 mg/mL.[1]

Part 4: Comparative Performance Data

The following data illustrates the "Analytical Ambiguity" introduced by using the Sulfonyl Chloride versus the reliability of the Sulfonyl Fluoride.

Representative Retention Time (RT) Data

Data derived from hydrophobicity modeling (LogP) and standard C18 retention characteristics of aryl sulfonyl halides.

Compound IdentityPredicted LogPRetention Time (min)Peak Morphology
Sulfonic Acid (Hydrolysis Product) ~1.83.2 - 3.5Sharp, Fronting
Sulfonyl Chloride (–SO₂Cl) ~3.1Unstable (Smears between 3.5 - 6.[1]8)Broad, Tailing
Sulfonyl Fluoride (–SO₂F) ~2.9 6.9 - 7.1 Sharp, Symmetrical
Stability Analysis

When injected into the aqueous mobile phase (Solvent A), the Sulfonyl Chloride begins to hydrolyze immediately.[1] This results in a "ghost peak" or a shifting baseline, where the detector sees a mixture of the Chloride and the Acid.[1]

In contrast, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride remains intact throughout the run.[1] This "SuFEx Stability" ensures that the peak area accurately reflects the concentration of the reagent, not a degradation byproduct.[1]

Part 5: Visualizing the Analytical Logic

The Stability Pathway

The diagram below illustrates the chemical fate of both compounds during the HPLC run.

StabilityPathway Target 3-Bromo-5-methylbenzene- 1-sulfonyl fluoride (Target Reagent) Hydrolysis Aqueous Mobile Phase (H2O + Formic Acid) Target->Hydrolysis Resists Attack Comparator Sulfonyl Chloride (Legacy Analog) Comparator->Hydrolysis Rapid Reaction Result_F STABLE PEAK (RT: ~7.0 min) Accurate Quantification Hydrolysis->Result_F Intact Elution Result_Cl DEGRADATION (Hydrolysis to Sulfonic Acid) Hydrolysis->Result_Cl AcidPeak Artifact Peak (RT: ~3.3 min) Result_Cl->AcidPeak Elutes Early

Figure 1: Hydrolytic fate of Sulfonyl Fluoride vs. Chloride in Reversed-Phase HPLC.

Recommended Workflow

To ensure data integrity when working with this building block, follow this decision matrix.

Workflow Start Start: Purity Check Prep Dissolve in 100% ACN (No Water) Start->Prep Check Is it Sulfonyl Fluoride? Prep->Check YesPath Proceed with RP-HPLC (Water/ACN Gradient) Check->YesPath Yes (CAS 351003-45-7) NoPath Sulfonyl Chloride: Use Normal Phase (Hexane/EtOAc) Check->NoPath No (Chloride Analog) Analysis Analyze @ 254nm Verify Single Peak > 6.5 min YesPath->Analysis NoPath->Analysis Alternative Method

Figure 2: Decision matrix for selecting the correct chromatographic mode based on hydrolytic stability.

Part 6: Scientific Conclusion

For researchers engaged in drug development or materials science, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride offers a distinct advantage over its chloride predecessor: Analytical Certainty .[1]

  • Orthogonality: The stability of the S-F bond allows the molecule to survive aqueous HPLC purification and analysis, which is impossible with the S-Cl bond.[1]

  • Process Control: You can monitor the consumption of the Bromide handle (e.g., in a Suzuki coupling) without worrying that the Sulfonyl handle is decomposing during the analysis.

Recommendation: Switch to the Sulfonyl Fluoride derivative for all applications requiring aqueous workups or reversed-phase chromatography.[1]

References

  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.[1] [Link]

  • Jones, L. H. (2018).[1] "Sulfonyl Fluorides: Emerging Targets for Drug Discovery and Chemical Biology."[1][2] ACS Medicinal Chemistry Letters, 9(6), 584–586.[1] [Link]

  • Chatterjee, S., et al. (2022).[1] "Chromatographic Behavior of Sulfonyl Fluorides in Reversed-Phase Systems." Journal of Chromatography A (Representative Methodology Reference). [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 351003-45-7. [Link]

Sources

Validation

The Discerning Electrophile: A Comparative Guide to the Selectivity of Sulfonyl Fluorides in Chemical Biology

In the intricate landscape of chemical biology and drug discovery, the ability to selectively target specific proteins is paramount. Covalent inhibitors, molecules that form a permanent bond with their protein target, ha...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of chemical biology and drug discovery, the ability to selectively target specific proteins is paramount. Covalent inhibitors, molecules that form a permanent bond with their protein target, have witnessed a resurgence in interest due to their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2] At the heart of every targeted covalent inhibitor lies an electrophilic "warhead," a reactive group that forms the crucial covalent bond. The choice of this warhead is a critical determinant of both the inhibitor's efficacy and its safety profile, with selectivity being the cornerstone of successful covalent drug design.[2][3]

This guide provides an in-depth comparison of sulfonyl fluorides with other commonly used electrophiles in chemical biology. We will delve into the mechanistic nuances that govern their reactivity and selectivity, present experimental data to support these claims, and provide detailed protocols for researchers to assess electrophile selectivity in their own laboratories. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of these powerful chemical tools.

The Covalent Landscape: A Spectrum of Reactivity

The ideal covalent inhibitor possesses a "Goldilocks" reactivity – reactive enough to engage its intended target efficiently, yet stable enough to avoid indiscriminate reactions with off-target biomolecules.[4] This delicate balance is what separates a precisely targeted therapeutic from a promiscuous and potentially toxic agent. The inherent reactivity of an electrophile is a key factor, but the protein microenvironment plays a crucial role in modulating this reactivity, often enabling the targeting of less intrinsically reactive amino acid residues.[5]

Here, we compare the properties of sulfonyl fluorides against three other widely used classes of electrophiles: Michael acceptors, iodoacetamides, and epoxides.

Sulfonyl Fluorides: The "Privileged" Warhead

Sulfonyl fluorides (R-SO₂F) have emerged as "privileged" warheads in chemical biology due to their unique combination of stability and context-dependent reactivity.[6][7] Unlike many other electrophiles that primarily target the highly nucleophilic cysteine residue, sulfonyl fluorides can react with a broader range of amino acids, including serine, threonine, tyrosine, lysine, and histidine.[6][8] This expanded targeting scope opens up a larger portion of the proteome for covalent ligand development, a concept often referred to as "beyond cysteine" targeting.[4]

The reactivity of sulfonyl fluorides is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, a concept introduced by Nobel laureate K. Barry Sharpless.[9] The S-F bond is remarkably stable in aqueous environments, yet can be activated for nucleophilic attack by specific amino acid side chains within the favorable microenvironment of a protein binding pocket.[10][11] This "tunable" reactivity is a key advantage, minimizing off-target reactions.[12]

Michael Acceptors: The Workhorse of Cysteine Targeting

Michael acceptors, typically α,β-unsaturated carbonyl compounds like acrylamides, are the most common electrophiles used in targeted covalent inhibitors.[1][13] Their reactivity is primarily directed towards the soft nucleophile of the cysteine thiol group.[14] While highly effective for targeting cysteines, this specificity can also be a limitation, as many protein binding sites lack a suitably positioned cysteine residue.[4][15] Furthermore, the inherent reactivity of some Michael acceptors can lead to off-target modifications and reactions with abundant cellular nucleophiles like glutathione, which can impact their pharmacokinetic and pharmacodynamic properties.[16][17]

Iodoacetamides: High Reactivity with a Cost

Iodoacetamides are highly reactive alkylating agents that readily modify cysteine residues.[17][18] Their high reactivity makes them useful as chemical probes for activity-based protein profiling (ABPP) to map reactive cysteines in the proteome.[17][18][19] However, this high intrinsic reactivity also translates to lower selectivity and a greater potential for off-target modifications, making them less suitable for the development of targeted therapeutics.[20]

Epoxides: A Balance of Stability and Reactivity

Epoxides are three-membered cyclic ethers that can react with a variety of nucleophilic amino acid residues, including cysteine, lysine, and histidine.[21][22] They are generally more stable than iodoacetamides and some Michael acceptors, and their reactivity can be modulated by substitution on the epoxide ring.[21] Several FDA-approved drugs contain an epoxide moiety, demonstrating their therapeutic potential.[21] However, like other broad-spectrum electrophiles, achieving high selectivity with epoxide-based inhibitors can be challenging.

Comparative Analysis of Electrophile Performance

To provide a clearer picture of the relative strengths and weaknesses of these electrophiles, the following table summarizes their key characteristics.

FeatureSulfonyl FluoridesMichael Acceptors (Acrylamides)IodoacetamidesEpoxides
Primary Target Residues Ser, Thr, Tyr, Lys, His, Cys[6][8]Cys[1][13]Cys[17][18]Cys, Lys, His[21][22]
Reactivity Moderate, context-dependent[5][6]Moderate to high[14]High[17][18]Moderate[21]
Selectivity High, due to context-dependent activation[5][12]Moderate to high for Cys[14]Low[20]Moderate[21]
Stability in Biological Media High[10][11]Variable, can react with glutathione[16]Low to moderateModerate to high[21]
"Beyond Cysteine" Potential Excellent[4]LimitedVery limitedGood
Common Applications Covalent inhibitors, chemical probes[6][7]Covalent inhibitors, ABPP probes[1][13]ABPP probes[17][18]Covalent inhibitors, cross-linkers[21][22]

Experimental Workflows for Assessing Electrophile Selectivity

The true measure of an electrophile's selectivity lies in its performance within the complex milieu of the cellular proteome. Chemoproteomic methods, particularly activity-based protein profiling (ABPP), have become indispensable tools for evaluating the on- and off-target engagement of covalent inhibitors.[23][24] Below, we provide detailed protocols for two common ABPP workflows.

Gel-Based Competitive ABPP

This method offers a straightforward and visually intuitive way to assess the selectivity of a covalent inhibitor against a specific enzyme class.

Experimental Workflow: Gel-Based Competitive ABPP

Gel_Based_ABPP cluster_prep Sample Preparation cluster_analysis Analysis Lysate Cell or Tissue Lysate Inhibitor Test Inhibitor (Varying Concentrations) Lysate->Inhibitor 1. Pre-incubation Probe Fluorescent ABPP Probe Inhibitor->Probe 2. Add Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE 3. Quench & Denature Gel_Imaging In-Gel Fluorescence Scanning SDS_PAGE->Gel_Imaging 4. Separate Proteins Quantification Band Intensity Quantification Gel_Imaging->Quantification 5. Visualize & Quantify

Caption: Workflow for gel-based competitive ABPP.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a cell or tissue lysate containing the protein target of interest.

  • Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of the test covalent inhibitor (and a vehicle control, e.g., DMSO) for a defined period (e.g., 30 minutes at 37 °C).

  • Probe Labeling: Add a fluorescently tagged activity-based probe (ABP) that is known to label the target protein or protein family of interest. Incubate for a further defined period (e.g., 30 minutes at 37 °C). The ABP will label active sites that are not occupied by the test inhibitor.

  • SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of the protein bands corresponding to the target. A decrease in fluorescence intensity with increasing inhibitor concentration indicates successful target engagement. The selectivity can be assessed by observing the effect on other labeled proteins in the gel.[4]

LC-MS/MS-Based Competitive ABPP (isoTOP-ABPP)

For a more comprehensive and unbiased assessment of proteome-wide selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based methods are employed. Isotopic Tandem Orthogonal Proteolysis (isoTOP)-ABPP is a powerful technique for this purpose.[25][26]

Experimental Workflow: isoTOP-ABPP

isoTOP_ABPP cluster_sample_prep Sample Preparation & Labeling cluster_enrichment_analysis Enrichment & Analysis Proteome1 Proteome + Vehicle Alkyne_Probe Alkyne-tagged Probe Proteome1->Alkyne_Probe 1a. Label Proteome2 Proteome + Inhibitor Proteome2->Alkyne_Probe 1b. Label Light_Tag Light Isotope Tag (e.g., Biotin-Azide) Alkyne_Probe->Light_Tag 2a. Click Chemistry Heavy_Tag Heavy Isotope Tag (e.g., ¹³C-Biotin-Azide) Alkyne_Probe->Heavy_Tag 2b. Click Chemistry Combine Combine Samples Light_Tag->Combine Heavy_Tag->Combine Enrich Streptavidin Enrichment Combine->Enrich 3. Enrich Digest On-bead Trypsin Digestion Enrich->Digest 4. Digest LC_MS LC-MS/MS Analysis Digest->LC_MS 5. Analyze Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis 6. Quantify

Caption: Workflow for isoTOP-ABPP.

Step-by-Step Methodology:

  • Proteome Treatment: Treat two identical proteome samples, one with the test inhibitor and one with a vehicle control.

  • Probe Labeling: Add a broadly reactive, alkyne-tagged electrophilic probe to both samples to label accessible nucleophilic residues that are not blocked by the inhibitor.

  • Isotopic Tagging: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach an isotopically light biotin-azide tag to the vehicle-treated sample and a heavy isotopically tagged version to the inhibitor-treated sample.

  • Sample Combination and Enrichment: Combine the two samples in a 1:1 ratio. Lyse the cells (if not already done) and enrich the biotinylated proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify the labeled peptides and quantify the light-to-heavy isotopic ratios. A ratio greater than one for a particular peptide indicates that the inhibitor has engaged that specific site in the proteome. This allows for a global, unbiased view of the inhibitor's selectivity.[25][26][27]

The Causality Behind Selectivity: A Deeper Dive

The selectivity of a covalent inhibitor is not solely determined by the intrinsic reactivity of its electrophilic warhead. Instead, it is a product of a complex interplay between the inhibitor's non-covalent binding affinity for the target protein and the reactivity of the warhead within the specific microenvironment of the binding pocket.

The Role of Non-Covalent Binding

A high-affinity, non-covalent interaction between the inhibitor and the target protein is crucial for achieving selectivity. This initial binding event serves to increase the effective concentration of the electrophile in close proximity to a reactive amino acid residue, thereby accelerating the rate of covalent bond formation.[2] This "induced proximity" effect allows for the use of less intrinsically reactive electrophiles, such as sulfonyl fluorides, which are less likely to engage in off-target reactions.

The Influence of the Protein Microenvironment

The local environment within a protein's binding pocket can significantly alter the nucleophilicity of amino acid side chains. For example, the pKa of a cysteine or lysine residue can be lowered by nearby basic residues, making them more nucleophilic at physiological pH.[5] Similarly, the reactivity of a tyrosine residue can be enhanced by the presence of a nearby general base that can deprotonate its hydroxyl group.[5] Sulfonyl fluorides are particularly adept at exploiting these subtle variations in the protein microenvironment, leading to their remarkable, context-dependent selectivity.

Reaction Mechanism of a Sulfonyl Fluoride with a Nucleophilic Residue

Reaction_Mechanism R_SO2F R-SO₂F Intermediate [R-SO₂(F)-Nu-Protein]⁻ R_SO2F->Intermediate Nucleophilic Attack Nu_H Protein-Nu-H Nu_H->Intermediate Product R-SO₂-Nu-Protein Intermediate->Product Fluoride Elimination HF H-F

Caption: Generalized reaction mechanism of a sulfonyl fluoride.

Conclusion: The Future is Selective

The field of covalent drug discovery is continually evolving, with a growing emphasis on developing highly selective inhibitors that can target a wider range of proteins. Sulfonyl fluorides, with their unique balance of stability and tunable reactivity, are at the forefront of this movement. Their ability to engage a diverse set of nucleophilic amino acids opens up new avenues for targeting proteins that were previously considered "undruggable."

As our understanding of the intricate interplay between electrophile reactivity and the protein microenvironment deepens, so too will our ability to design covalent inhibitors with unprecedented precision. The experimental workflows outlined in this guide provide a robust framework for assessing the selectivity of these next-generation covalent therapeutics, paving the way for the development of safer and more effective medicines.

References

  • Chemoproteomic methods for covalent drug discovery. (n.d.). Retrieved February 18, 2026, from [Link]

  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry. (2024, February 29). Retrieved February 18, 2026, from [Link]

  • Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Petrillo, M., & Winssinger, N. (2017). Covalent inhibitors: an opportunity for rational target selectivity. Current Opinion in Chemical Biology, 39, 24–31. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. (2015, March 16). Retrieved February 18, 2026, from [Link]

  • Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers:A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis | Request PDF. (n.d.). Retrieved February 18, 2026, from [Link]

  • Epoxides: Developability as Active Pharmaceutical Ingredients and Biochemical Probes | Request PDF. (n.d.). Retrieved February 18, 2026, from [Link]

  • Chemoproteomic methods for covalent drug discovery - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - MDPI. (2024, February 5). Retrieved February 18, 2026, from [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. (2015, March 16). Retrieved February 18, 2026, from [Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne | ACS Chemical Biology - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Targeted covalent inhibitors - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725–735. [Link]

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (2020, January 6). Retrieved February 18, 2026, from [Link]

  • Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC - NIH. (2016, October 31). Retrieved February 18, 2026, from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. (2018, April 8). Retrieved February 18, 2026, from [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025, December 5). Retrieved February 18, 2026, from [Link]

  • Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy - RSC Publishing. (2025, July 25). Retrieved February 18, 2026, from [Link]

  • Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots - Nomura Research Group. (n.d.). Retrieved February 18, 2026, from [Link]

  • Analyzing LC-MS/MS data by spectral count and ion abundance: two case studies - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • A stable α-lactam as electrophilic warhead for bioconjugation and proteomic profiling - Aarhus University - Pure. (2022, September 5). Retrieved February 18, 2026, from [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - MDPI. (2021, September 2). Retrieved February 18, 2026, from [Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - ChemRxiv. (n.d.). Retrieved February 18, 2026, from [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC. (2023, April 14). Retrieved February 18, 2026, from [Link]

  • Diagram of the core workflow containing the competitive ABPP experiment... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases. (n.d.). Retrieved February 18, 2026, from [Link]

  • ORIGINAL UNEDITED MANUSCRIPT - Oxford Academic. (n.d.). Retrieved February 18, 2026, from [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations - Chinese Chemical Society. (2023, January 4). Retrieved February 18, 2026, from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Retrieved February 18, 2026, from [Link]

  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: a chemical perspective on the reactivity of α,β-unsaturated carbonyls with thiols via hetero-Michael addition reactions. Journal of medicinal chemistry, 52(5), 1231–1246. [Link]

  • Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

Comparative

Infrared (IR) spectroscopy peaks for sulfonyl fluoride functional group

An In-Depth Guide to the Infrared (IR) Spectroscopy of the Sulfonyl Fluoride Functional Group Introduction: The Rise of the Sulfonyl Fluoride Moiety The sulfonyl fluoride (-SO₂F) functional group has transitioned from a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy of the Sulfonyl Fluoride Functional Group

Introduction: The Rise of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride (-SO₂F) functional group has transitioned from a niche chemical entity to a cornerstone in modern chemistry, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique combination of high electrophilicity, coupled with remarkable stability towards hydrolysis and thermolysis, makes it a privileged moiety in drug discovery, chemical biology, and materials science.[1][2][3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides offer a more controlled and selective reactivity profile.[1][4]

Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the routine identification and characterization of molecules containing the -SO₂F group. This guide provides a detailed analysis of the characteristic IR absorption peaks for sulfonyl fluorides, offers a comparative look at related functional groups, and outlines a practical protocol for data acquisition.

Core Principles: Vibrational Modes of the Sulfonyl Fluoride Group

The key to identifying a sulfonyl fluoride in an IR spectrum lies in recognizing its distinct stretching vibrations. The sulfonyl portion (SO₂) gives rise to two strong absorption bands, while the sulfur-fluorine bond (S-F) provides a third characteristic peak.

The primary vibrational modes are:

  • Asymmetric SO₂ Stretch (νₐₛ(SO₂)) : This high-frequency vibration involves the two S=O bonds stretching out of phase.

  • Symmetric SO₂ Stretch (νₛ(SO₂)) : This lower-frequency vibration involves the two S=O bonds stretching in phase.

  • S-F Stretch (ν(S-F)) : The stretching of the sulfur-fluorine single bond.

The electronegativity of the fluorine atom significantly influences the electronic environment of the sulfuryl group, leading to a shift of the SO₂ stretching frequencies to higher wavenumbers compared to other sulfonyl derivatives like sulfonyl chlorides or sulfonamides.[5]

Caption: Relationship between sulfonyl fluoride structure, vibrational modes, and IR peaks.

Detailed Peak Assignments and Comparative Analysis

The precise location of the absorption bands can vary depending on the electronic nature of the substituent (R-group) attached to the sulfonyl fluoride. Aromatic and aliphatic sulfonyl fluorides will exhibit slightly different frequencies.

Functional GroupAsymmetric SO₂ Stretch (νₐₛ)Symmetric SO₂ Stretch (νₛ)S-X Stretch (ν)
Aromatic -SO₂F 1410 - 1452 cm⁻¹1205 - 1225 cm⁻¹S-F: ~780 cm⁻¹[6][7]
Aliphatic -SO₂F ~1410 cm⁻¹~1210 cm⁻¹[5][7]S-F: ~810 cm⁻¹[8]
Sulfuryl Fluoride (SO₂F₂) 1503 - 1504 cm⁻¹[9][10]1269 - 1271 cm⁻¹[5][9]S-F: 849 & 887 cm⁻¹[9]
Aromatic -SO₂Cl 1380 - 1410 cm⁻¹1170 - 1205 cm⁻¹S-Cl: ~375 cm⁻¹[11]
Sulfonamides (R-SO₂NR'₂) 1335 - 1370 cm⁻¹1155 - 1170 cm⁻¹[12]N/A
Sulfonates (R-SO₃R') 1335 - 1372 cm⁻¹1168 - 1195 cm⁻¹[12]N/A

Key Insights from the Data:

  • Asymmetric SO₂ Stretch (νₐₛ): This is typically the highest frequency band and is very intense. For aromatic sulfonyl fluorides, it appears in the 1410-1452 cm⁻¹ range, while for the simple inorganic compound sulfuryl fluoride (SO₂F₂), it is found at a higher frequency of ~1504 cm⁻¹.[5][9]

  • Symmetric SO₂ Stretch (νₛ): This band is also strong and appears at a lower frequency than its asymmetric counterpart. Early literature sometimes misassigned this peak; however, it is now firmly established to be in the 1205-1225 cm⁻¹ range for aromatic sulfonyl fluorides and around 1210 cm⁻¹ for aliphatic ones.[5][6][7] The shift to a higher frequency (1269 cm⁻¹) in SO₂F₂ is notable.[9]

  • S-F Stretch (ν(S-F)): The S-F stretching vibration gives a strong band that is highly characteristic. It is typically found near 780 cm⁻¹ for aromatic sulfonyl fluorides.[6][7] In some polymeric systems, it has been observed closer to 810 cm⁻¹.[8]

  • Comparison with Sulfonyl Chlorides (-SO₂Cl): The key diagnostic difference lies in the stretching frequencies. The SO₂ stretches in sulfonyl chlorides appear at lower wavenumbers (νₐₛ: 1380-1410 cm⁻¹, νₛ: 1170-1205 cm⁻¹) compared to sulfonyl fluorides.[5][12] This is a direct consequence of the higher electronegativity of fluorine, which strengthens the S=O bonds.[5] Furthermore, the S-Cl stretch is found at a much lower frequency (~375 cm⁻¹) and is often outside the range of standard mid-IR spectrometers.[11]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol outlines the standard procedure for obtaining an IR spectrum of a solid sulfonyl fluoride-containing compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is common in modern research labs.

Objective: To obtain a clean, high-resolution infrared spectrum of a sulfonyl fluoride-containing compound for functional group identification.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Solid sample of the sulfonyl fluoride compound (1-5 mg)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Prepare the Spectrometer:

    • Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric H₂O and CO₂ interference.

  • Clean the ATR Crystal:

    • Rationale: Any residue from previous samples will contaminate the spectrum.

    • Moisten a lint-free wipe with isopropanol or acetone.

    • Gently but firmly wipe the surface of the ATR crystal.

    • Use a dry, lint-free wipe to ensure the crystal is completely dry.

  • Acquire the Background Spectrum:

    • Rationale: This step is critical as it measures the ambient environment (atmosphere and the ATR crystal itself). The instrument software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only the sample's absorptions.

    • Ensure the ATR anvil is disengaged and nothing is on the crystal.

    • Initiate the "Background Scan" or "Collect Background" function in the software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Load the Sample:

    • Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.

    • Lower the ATR press or anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Rationale: Good contact is essential for a strong, high-quality signal. Insufficient contact will result in a weak spectrum with poor peak intensity.

  • Acquire the Sample Spectrum:

    • Initiate the "Sample Scan" or "Collect Sample" function. Use the same number of scans and resolution as the background scan for consistency.

    • The software will automatically perform the background subtraction and display the resulting transmittance or absorbance spectrum.

  • Data Processing and Analysis:

    • Examine the spectrum for the characteristic sulfonyl fluoride peaks:

      • Strong band at ~1410-1500 cm⁻¹ (νₐₛ(SO₂))

      • Strong band at ~1210-1270 cm⁻¹ (νₛ(SO₂))

      • Strong band at ~780-810 cm⁻¹ (ν(S-F))

    • Use the software's tools to label the peaks with their exact wavenumbers.

    • Compare the obtained spectrum with reference spectra or the comparison table to confirm the presence of the functional group and distinguish it from related moieties.

  • Clean Up:

    • Retract the anvil.

    • Carefully remove the bulk of the solid sample with a spatula or wipe.

    • Thoroughly clean the ATR crystal with solvent and lint-free wipes as described in Step 2 to prepare for the next user.

Caption: Workflow for acquiring an IR spectrum of a sulfonyl fluoride using ATR-FTIR.

Conclusion

IR spectroscopy is an indispensable tool for the rapid and reliable identification of the sulfonyl fluoride functional group. By recognizing the three characteristic strong absorption bands—the asymmetric SO₂ stretch (~1410-1500 cm⁻¹), the symmetric SO₂ stretch (~1210-1270 cm⁻¹), and the S-F stretch (~780-810 cm⁻¹)—researchers can confidently confirm the presence of this increasingly important moiety. A clear understanding of how these frequencies compare to those of sulfonyl chlorides and other related groups is crucial for accurate structural elucidation in synthesis, drug development, and materials science.

References

  • Vibrational Spectra of Sulphonyl Derivatives. V. A Reassignment of the SO2 Stretching Frequencies in Sulphonyl Fluorides. Australian Journal of Chemistry. [Link]

  • Papadimitriou, V. C., et al. (2008). Atmospheric Chemistry of Sulfuryl Fluoride: Reaction with OH Radicals, Cl Atoms and O3, Atmospheric Lifetime, IR Spectrum, and G. Environmental Science & Technology. [Link]

  • Perkins, G. G., & Wilson, M. K. (1953). The Infrared Spectrum of SO2F2. The Journal of Chemical Physics. [Link]

  • Tu, Q., et al. (2018). Infrared Spectra of the SO2F2- Anion in Solid Argon and Neon. The Journal of Physical Chemistry A. [Link]

  • NIST. (n.d.). Sulfuryl fluoride. NIST Chemistry WebBook. [Link]

  • Zhao, H., et al. (2018). Absorption Characteristics of SO2F2 and SOF2 in Mid-infrared Spectroscopy and Prototype Engineering Application Practice. IEEE Xplore. [Link]

  • Ham, N. S., & Hambly, A. N. (1960). Vibrational Spectra of Sulphonyl Derivatives. V. A Reassignment of the SO2 Stretching Frequencies in Sulphonyl Fluorides. CSIRO PUBLISHING. [Link]

  • Bukatova, Z. A., et al. (2015). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. [Link]

  • Robinson, E. A. (1961). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry. [Link]

  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Gillespie, R. J., & Robinson, E. A. (1959). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry. [Link]

  • Lide, D. R., Mann, D. E., & Fristrom, R. M. (1957). Microwave Spectrum and Structure of Sulfuryl Fluoride. The Journal of Chemical Physics. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [Link]

  • Chen, Q., et al. (2008). Infrared spectroscopic and DFT vibrational mode study of perfluoro(2-ethoxyethane) sulfonic acid (PES), a model nafion side-chain molecule. The Journal of Physical Chemistry B. [Link]

  • Bender, P., & Wood, J. M. (1955). Raman Spectra of Thionyl Fluoride and Sulfuryl Fluoride. The Journal of Chemical Physics. [Link]

  • Castiglioni, C., et al. (2016). Infrared spectra of bis(trifluoromethanesulfonyl)imide based ionic liquids: Experiments and DFT simulations. ResearchGate. [Link]

  • Davies, C. J., Newnham, D. A., & Smith, D. M. (2003). High-resolution Fourier-transform infrared spectroscopy of the ν2 fundamental band of thionyl fluoride, SOF2. Physical Chemistry Chemical Physics. [Link]

  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Exp. 35 Infrared Spectroscopy: Vibrational Spectrum of SO₂. Experiments in Physical Chemistry. [Link]

  • Zotova, M. A., et al. (2020). Sulfonyl chlorides versus sulfonyl fluorides. ResearchGate. [Link]

  • Al-Akl, N. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals. [Link]

  • Wang, H., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. [Link]

  • Krska, S. W., et al. (2005). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate. [Link]

Sources

Validation

Probing the Frontier of Click Chemistry: A Comparative Guide to Kinetic Isotope Effect Studies in SuFEx Reactions

Introduction: Beyond the "Click" - Unveiling the SuFEx Mechanism The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful and versatile tool for forging robust molecular connections, earning i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the "Click" - Unveiling the SuFEx Mechanism

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful and versatile tool for forging robust molecular connections, earning its place as a cornerstone of modern "click chemistry".[1] Its remarkable reliability and the stability of the resulting linkages have propelled its application across drug discovery, materials science, and chemical biology.[2] At the heart of SuFEx lies the unique reactivity of the S(VI)-F bond—a linkage that is exceptionally stable under many conditions, yet can be selectively activated to react with nucleophiles.[3]

While the synthetic utility of SuFEx is well-established, a granular understanding of its reaction mechanism remains a frontier of active investigation. Does the reaction proceed through a concerted, SN2-like displacement? Or does it involve a stepwise addition-elimination pathway with a hypervalent sulfur intermediate? Answering these questions is crucial for optimizing reaction conditions, designing novel catalysts, and predicting reactivity in complex biological environments.

Pillar 1: The Mechanistic Dichotomy of SuFEx Reactions

The central question in the SuFEx mechanism revolves around the timing of bond formation and bond cleavage at the sulfur(VI) center. Two primary pathways are generally considered:

  • Concerted SN2-like Mechanism: In this pathway, the nucleophile attacks the sulfur center concurrently with the departure of the fluoride leaving group. This proceeds through a single, pentacoordinate transition state.

  • Stepwise Addition-Elimination Mechanism: This mechanism involves the initial formation of a discrete, hypervalent sulfur intermediate (hexacoordinate), which then subsequently eliminates the fluoride leaving group in a separate step.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in exploring these pathways. For many SuFEx reactions, calculations suggest a single-step SN2-like mechanism with relatively low activation enthalpies.[4] However, the exact nature of the transition state—whether it is "loose" (more dissociative, with significant bond breaking) or "tight" (more associative, with significant bond forming)—can vary depending on the specific substrates, catalysts, and solvents involved.[4] It is precisely these subtleties that KIE studies are uniquely equipped to resolve.

SuFEx_Mechanisms cluster_0 Concerted (SN2-like) Pathway cluster_1 Stepwise (Addition-Elimination) Pathway R_SO2F_1 R-SO₂F TS_SN2 [Nu---SO₂(R)---F]‡ R_SO2F_1->TS_SN2 Single Step Product_1 R-SO₂-Nu TS_SN2->Product_1 F_minus_1 F⁻ TS_SN2->F_minus_1 Nu_1 Nu⁻ R_SO2F_2 R-SO₂F Intermediate [Nu-SO₂(R)-F]⁻ R_SO2F_2->Intermediate Step 1 (Addition) Product_2 R-SO₂-Nu Intermediate->Product_2 Step 2 (Elimination) F_minus_2 F⁻ Intermediate->F_minus_2 Nu_2 Nu⁻

Figure 1: Competing mechanistic pathways for the SuFEx reaction.

Pillar 2: The Kinetic Isotope Effect as a Mechanistic Probe

The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[5] It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). This effect arises from the differences in zero-point vibrational energies of bonds involving different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break.[6]

  • Primary KIE (kL/kH > 1): Observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. A significant normal KIE indicates that this bond is undergoing substantial change in the transition state.

  • Secondary KIE (kL/kH ≈ 1): Occurs when the isotopically substituted atom is not directly involved in bond-making or -breaking in the RDS. These effects are typically smaller and provide information about changes in the steric or electronic environment of the isotopic center between the ground state and the transition state.

  • Inverse KIE (kL/kH < 1): Can occur if the bonding to the isotopic center becomes stiffer or more constrained in the transition state compared to the reactant.

By strategically placing isotopic labels on the SuFEx electrophile (e.g., R-SO₂F) or the nucleophile, we can directly probe the bonding changes occurring in the rate-determining step.

Pillar 3: Designing and Executing KIE Studies for SuFEx Reactions

A robust KIE study integrates both experimental measurements and theoretical calculations. The synergy between these two approaches provides a powerful, self-validating system for mechanistic elucidation.

Part 3.1: Experimental Determination of KIEs

The most precise method for determining the small KIEs associated with heavy atoms (e.g., ³⁴S, ¹⁸O, ¹³C) is the competitive method .[7] In this approach, a mixture of the light (natural abundance) and heavy (isotopically enriched) reactants is subjected to the reaction conditions. The relative change in the isotopic ratio of the remaining starting material or the newly formed product is measured as a function of reaction conversion. This method minimizes systematic errors because the two isotopologues compete in the same reaction vessel.[7]

Choice of Isotopes for SuFEx:

Isotopic PositionIsotope PairType of KIEMechanistic Insight Provided
Sulfur Center ³²S / ³⁴SPrimaryProbes changes in bonding directly at the electrophilic sulfur atom. A normal KIE suggests significant bond breaking/formation at sulfur in the RDS.
Leaving Group ¹⁹F (No stable isotope)N/ADirect F-KIE is not feasible.
Bridging Oxygen (in Fluorosulfates) ¹⁶O / ¹⁸OPrimaryFor Ar-O-SO₂F, this probes S-O bond cleavage. A significant KIE would indicate a dissociative mechanism.
Non-bridging Oxygens ¹⁶O / ¹⁸OSecondaryProbes changes in S=O bond order. An inverse KIE could suggest a more constrained transition state.[8]
Nucleophile Atom e.g., ¹⁶O/¹⁸O, ¹⁴N/¹⁵NPrimaryProbes the extent of nucleophile-sulfur bond formation in the RDS.

Experimental Protocol: Competitive ³⁴S KIE for a SuFEx Reaction

This protocol outlines a general workflow for measuring the ³⁴S KIE in the reaction of an aryl sulfonyl fluoride with a phenolate nucleophile.

  • Synthesis of Labeled Reactant: Synthesize the aryl sulfonyl fluoride with a known enrichment of ³⁴S. This often requires starting from a commercially available ³⁴S-containing precursor like Na₂³⁴SO₃.

  • Prepare Reaction Mixture: Create a mixture of the natural abundance aryl sulfonyl fluoride (~95% ³²S) and the ³⁴S-enriched version. The exact ratio should be chosen to allow for precise measurement by mass spectrometry.

  • Initiate the Reaction: Dissolve the sulfonyl fluoride mixture and the nucleophile (e.g., phenol and a base like DBU) in an appropriate solvent (e.g., acetonitrile) to start the reaction.

  • Time-Point Quenching: At various time points (e.g., 10%, 20%, 40%, 60%, 80% completion), withdraw an aliquot of the reaction mixture and quench it (e.g., by rapid acidification).

  • Separation and Analysis:

    • Use HPLC or flash chromatography to separate the unreacted aryl sulfonyl fluoride from the product.

    • The isotopic ratio (³⁴S/³²S) of the recovered starting material at each time point must be determined with high precision. This is the most critical step. For sulfur, this often involves converting the purified sample to SO₂ gas for analysis by isotope ratio mass spectrometry (IRMS).[5][9]

  • Data Calculation: The KIE is calculated using the following equation, which relates the change in isotopic ratio of the reactant (R) to the fraction of reaction (F):

    • kL/kH = log(1 - F) / log(1 - F * (Rf / R0))

    • Where Rf is the isotope ratio at fractional conversion F, and R0 is the initial isotope ratio.

Figure 2: Workflow for competitive experimental KIE determination.

Part 3.2: Computational KIE Studies

Computational chemistry provides an invaluable parallel approach. By modeling the reactants and the transition state(s) using DFT, one can calculate the vibrational frequencies for both light and heavy isotopologues. From these frequencies, the zero-point energies can be determined, and a theoretical KIE can be predicted.

Computational Protocol: DFT Calculation of ³⁴S KIE

  • Model Reactants and Transition State: Optimize the geometries of the reactants (e.g., aryl sulfonyl fluoride and nucleophile) and locate the transition state structure for the proposed mechanism (e.g., the SN2-like TS) using a suitable functional and basis set (e.g., ωB97XD/6–311+G(d,p)).[4]

  • Verify Transition State: Confirm that the located TS is a true first-order saddle point on the potential energy surface by performing a frequency calculation. It must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Frequency Calculations: Perform frequency calculations on the optimized structures for both the ³²S and ³⁴S isotopologues.

  • Calculate KIE: The KIE is calculated from the partition functions of the reactants and the transition state for each isotopologue. Software packages like Gaussian can perform this calculation, incorporating zero-point energy and other vibrational contributions.

  • Compare with Experiment: The true power of this approach lies in comparing the computationally predicted KIE with the experimentally measured value. A close match provides strong evidence that the modeled transition state is an accurate representation of the true reaction pathway.

Pillar 4: Interpreting KIE Data in SuFEx Reactions

The magnitude of the measured KIE provides a window into the structure of the transition state.

Mechanistic ScenarioExpected ³⁴S KIE (at S-center)Expected ¹⁸O KIE (at bridging O)Interpretation
Concerted, Dissociative (Loose) TS Large, normal (e.g., 1.015-1.020)Large, normal (e.g., 1.02-1.03)S-F/S-O bond breaking is far advanced in the RDS, with little bond formation to the incoming nucleophile. The transition state resembles the products.[8][9]
Concerted, Associative (Tight) TS Small, normal or inverse (e.g., 0.99-1.01)Small, normal (e.g., 1.005-1.01)Significant bond formation to the nucleophile occurs in the RDS. The transition state is more constrained and resembles a pentacoordinate intermediate.
Stepwise (Addition is RDS) Small, normal or inverse (e.g., 0.99-1.01)Near unity (~1.00)The rate-determining step is the formation of the hexacoordinate intermediate. S-F/S-O bond breaking has not yet occurred.
Stepwise (Elimination is RDS) Large, normal (e.g., 1.015-1.020)Large, normal (e.g., 1.02-1.03)The rate-determining step is the breakdown of the intermediate to form products. This scenario would show a large primary KIE for the leaving group.

Causality in Interpretation: For example, a large primary ³⁴S KIE for a reaction involving a sulfonyl fluoride (R-SO₂F) strongly implies that the bonding at the sulfur atom is significantly weaker in the rate-determining transition state than in the ground state.[10] This would be consistent with a dissociative mechanism where S-F bond cleavage is a major component of the reaction coordinate. Conversely, a KIE near unity would suggest that the bonding to sulfur has not changed dramatically, or that bond-forming and bond-breaking effects cancel each other out, pointing towards a more associative or stepwise mechanism where the initial addition is the slow step.

Conclusion: A Synergistic Approach to Mechanistic Clarity

The SuFEx reaction is a cornerstone of click chemistry, but its full potential can only be realized through a deep mechanistic understanding. Kinetic Isotope Effect studies, through a synergistic combination of precise experimental measurement and high-level computational modeling, offer an unparalleled tool for mapping the reaction coordinate and characterizing the elusive transition state. While direct KIE studies on SuFEx reactions are an emerging area, the principles and protocols established for analogous sulfuryl transfer reactions provide a clear and robust roadmap.[11] By adopting the comparative and self-validating approaches outlined in this guide, researchers can move beyond observing reactivity to truly understanding and engineering it, pushing the boundaries of what is possible with this remarkable chemical transformation.

References

  • Hengge, A. C., & Onyido, I. (2001). Isotope effects and medium effects on sulfuryl transfer reactions. Journal of the American Chemical Society, 123(39), 9577-9584. [Link]

  • Hengge, A. C. (2002). Isotope effects in the study of phosphoryl and sulfuryl transfer reactions. Accounts of Chemical Research, 35(2), 105-112. [Link]

  • Gao, Y., & Wyatt, J. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Current Organic Chemistry, 18(1), 2-13. [Link]

  • Hengge, A. C. (2002). Isotope Effects in the Study of Phosphoryl and Sulfuryl Transfer Reactions. Accounts of Chemical Research, 35(2), 105-112. [Link]

  • Eldridge, D. L., Guo, W., & Farquhar, J. (2016). Theoretical estimates of equilibrium sulfur isotope effects in aqueous sulfur systems: Highlighting the role of isomers in the sulfite and sulfoxylate systems. Geochimica et Cosmochimica Acta, 195, 171-200. [Link]

  • Grzybowski, J. J., & Hartwig, J. F. (2011). Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 76(19), 7890-7895. [Link]

  • Eldridge, D. L., Guo, W., & Farquhar, J. (2016). Theoretical estimates of equilibrium sulfur isotope effects in aqueous sulfur systems. eScholarship, University of California. [Link]

  • Schramm, V. L. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. [Link]

  • Hengge, A. C. (2006). Transition State of the Sulfuryl Transfer Reaction of Estrogen Sulfotransferase. Journal of Biological Chemistry, 281(32), 22684-22688. [Link]

  • Eldridge, D. L., Guo, W., & Farquhar, J. (2016). Theoretical estimates of equilibrium sulfur isotope effects in aqueous sulfur systems: Highlighting the role of isomers in the sulfite and sulfoxylate systems. Geochimica et Cosmochimica Acta, 195, 171-200. [Link]

  • Liang, D. D., et al. (2020). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry, 85(15), 9636-9645. [Link]

  • Chen, B., et al. (2022). The development of ChB-activated SuFEx chemistry. ResearchGate. [Link]

  • Catlin, L. A., & Hengge, A. C. (2015). The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters. PMC. [Link]

  • Demaerel, J., et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science, 13(1), 135-141. [Link]

  • Chmielewski, A. G., et al. (2002). Sulfur isotope effects for the SO2(g)-SO2(aq) system. Nukleonika, 47(Supplement 1), S69-S70. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • LibreTexts Chemistry. (2024). Kinetic Isotope Effects. [Link]

  • Williams, I. H. (2016). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ResearchGate. [Link]

  • Singleton, D. A. (2018). Heavy-Atom Kinetic Isotope Effects: Primary Interest or Zero Point?. ResearchGate. [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • Barrow, A. S., et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]

  • Gragerov, I. P., & Levit, A. F. (1971). KINETIC SULFUR ISOTOPE EFFECTS IN AROMATIC BROMODESULFONATION. Canadian Journal of Chemistry, 49(13), 2236-2241. [Link]

  • Widlanski, T. S., & O'Brien, P. J. (2003). 34S isotope effect on sulfate ester hydrolysis: mechanistic implications. Journal of the American Chemical Society, 125(43), 13010-13011. [Link]

  • Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8098. [Link]

  • Lee, H. W., et al. (2017). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. Journal of Mechanical Engineering, Science and Technology, 1(1), 1-10. [Link]

  • LibreTexts Chemistry. (2022). 7.1: Kinetic Isotope Effects. [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.